4-Hydroxypentan-2-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 263780. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-hydroxypentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-4(6)3-5(2)7/h4,6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYZZYAEGNVNMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70864393 | |
| Record name | 4-Hydroxypentan-2-one | |
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Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4161-60-8 | |
| Record name | 4-Hydroxy-2-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4161-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Hydroxypentan-2-one | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC263780 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263780 | |
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| Record name | 4-Hydroxypentan-2-one | |
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| Record name | 4-hydroxypentan-2-one | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Hydroxypentan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxypentan-2-one, a bifunctional organic molecule containing both a hydroxyl and a ketone group, holds interest in various chemical and pharmaceutical applications. Its utility as a flavoring agent and a versatile intermediate in organic synthesis underscores its importance.[1][2] This document provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis and reactivity, spectroscopic characterization, and a summary of its known applications and safety information. While direct biological activity data for this compound is limited, the potential for further investigation is highlighted.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical and biological systems.
Identification
| Property | Value | Reference |
| IUPAC Name | This compound | [3] |
| CAS Number | 4161-60-8 | [2][4] |
| Molecular Formula | C5H10O2 | [2][3][4] |
| Molecular Weight | 102.13 g/mol | [3] |
| Canonical SMILES | CC(CC(=O)C)O | [4] |
| InChI | InChI=1S/C5H10O2/c1-4(6)3-5(2)7/h4,6H,3H2,1-2H3 | [3] |
| InChIKey | PCYZZYAEGNVNMH-UHFFFAOYSA-N | [3] |
| Synonyms | 4-Hydroxy-2-pentanone, (±)-4-Hydroxypentan-2-one, 2-Hydroxypropyl methyl ketone | [2] |
Physical Properties
| Property | Value | Reference |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 177 °C at 760 mmHg | [4] |
| Melting Point | 2.5 °C (estimate) | [4] |
| Density | 0.962 g/cm³ | [4] |
| Vapor Pressure | 0.323 mmHg at 25 °C | [4] |
| Flash Point | 60.8 °C | [4] |
| Refractive Index | 1.418 - 1.4415 | [4][5] |
| pKa | 14.50 ± 0.20 (Predicted) | [2][4] |
| logP | 0.34630 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 2 | [4] |
Synthesis and Reactivity
Synthesis of this compound
Several synthetic routes to this compound have been reported. A common and efficient method involves the oxidation of pentane-1,3-diol.
Experimental Protocol: Oxidation of Pentane-1,3-diol
This is a generalized protocol based on common organic synthesis procedures and the cited reference.
-
Reaction Setup: To a solution of pentane-1,3-diol in acetone, a solution of 3,3-dimethyldioxirane in acetone is added dropwise at ambient temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to determine the consumption of the starting material.
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent. The residue is then typically purified.
-
Purification: Purification of the crude product is achieved by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford pure this compound. The final product's identity and purity are confirmed by spectroscopic methods (NMR, IR, MS).
Chemical Reactivity
This compound exhibits reactivity characteristic of both ketones and secondary alcohols. The ketone functional group can undergo nucleophilic addition, reduction to a secondary alcohol, and reactions at the α-carbon. The hydroxyl group can be oxidized to a ketone, esterified, or act as a nucleophile.
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands for its functional groups. A broad peak is typically observed in the region of 3400 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. A strong, sharp absorption band around 1715 cm⁻¹ is indicative of the C=O stretching of the ketone.
Experimental Protocol: Infrared Spectroscopy
This is a general protocol for obtaining an IR spectrum of a liquid sample.
-
Sample Preparation: A small drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
-
Data Acquisition: The salt plates are placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR data are available for this compound.[5] The ¹H NMR spectrum would show distinct signals for the different types of protons in the molecule, with chemical shifts and splitting patterns providing information about their chemical environment and connectivity. The ¹³C NMR spectrum would show signals for each unique carbon atom.
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 102.[6] Common fragmentation patterns for ketones and alcohols would be expected, including alpha-cleavage adjacent to the carbonyl group and loss of water from the molecular ion.
Experimental Protocol: Mass Spectrometry
This is a generalized protocol for obtaining an electron ionization mass spectrum.
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.
-
Ionization: The sample is vaporized and then ionized by a high-energy electron beam (typically 70 eV).
-
Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection and Data Analysis: The abundance of each fragment is measured, and the resulting mass spectrum is plotted as relative intensity versus m/z. The fragmentation pattern is then analyzed to deduce the structure of the molecule.
Biological Activity and Applications
Known Applications
This compound is utilized as a flavoring agent in the food industry and serves as a valuable intermediate in the synthesis of more complex organic molecules and pharmaceuticals.[1][2]
Biological Activity
While direct evidence is lacking for this compound, some studies have investigated the biological activities of structurally related compounds. For instance, certain derivatives of 4-hydroxyquinolone have shown in vitro anticancer activity.[7] Additionally, various phytochemicals with hydroxy and ketone moieties, such as trihydroxyflavones, have demonstrated antioxidant and anticancer properties.[8] These findings may suggest potential avenues for future research into the biological properties of this compound and its derivatives. It is important to emphasize that such connections are speculative without direct experimental evidence.
Due to the absence of specific data on the biological signaling pathways of this compound, a corresponding diagram cannot be provided at this time.
Safety Information
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[3] Standard laboratory safety precautions, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a well-characterized compound with established chemical and physical properties. Its utility as a synthetic intermediate is clear, and its presence in natural sources is of interest. However, a significant gap exists in the understanding of its biological activities. For researchers and professionals in drug development, this presents an opportunity for novel investigations into the potential therapeutic applications of this molecule and its derivatives. Future studies are warranted to explore its pharmacological profile, including its potential anticancer, antioxidant, and anti-inflammatory properties, and to elucidate any underlying mechanisms of action.
References
- 1. Buy this compound | 4161-60-8 [smolecule.com]
- 2. guidechem.com [guidechem.com]
- 3. This compound | C5H10O2 | CID 20112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 2-Pentanone, 4-hydroxy- [webbook.nist.gov]
- 7. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to 4-Hydroxypentan-2-one: Structure, Properties, and Synthesis
This technical guide provides a comprehensive overview of 4-Hydroxypentan-2-one, a bifunctional organic compound of interest to researchers, scientists, and professionals in drug development. The document details its chemical structure, functional groups, physicochemical properties, and established synthesis protocols.
Chemical Structure and Functional Groups
This compound, with the molecular formula C₅H₁₀O₂, is a molecule that incorporates two key functional groups: a hydroxyl (-OH) group and a ketone (C=O) group.[1][2] The IUPAC name for this compound is this compound.[3] Its structure consists of a five-carbon pentane (B18724) chain where the second carbon atom is part of a carbonyl group (ketone), and the fourth carbon atom is bonded to a hydroxyl group (alcohol). This unique combination of functional groups makes it a hydroxyketone.[2]
The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the carbonyl and hydroxyl oxygens) significantly influences its physical and chemical properties, such as its relatively high boiling point and its reactivity.[1] The chiral center at the fourth carbon atom means that this compound can exist as two different enantiomers, (R)- and (S)-4-hydroxypentan-2-one.[4]
Below is a 2D structural representation of this compound.
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₀O₂ | [1][2][3][5][6] |
| Molecular Weight | 102.13 g/mol | [1][2][3][6][7] |
| CAS Number | 4161-60-8 | [1][2][5] |
| Density | 0.962 g/cm³ | [1][5][6] |
| Boiling Point | 177 °C at 760 mmHg | [1][5][6] |
| Melting Point | 2.5 °C (estimate) | [5] |
| Flash Point | 60.8 °C | [5][6] |
| Vapor Pressure | 0.323 mmHg at 25 °C | [1][5] |
| pKa | 14.50 ± 0.20 (Predicted) | [2][5] |
| Refractive Index | 1.4415 | [5] |
| Canonical SMILES | CC(CC(=O)C)O | [1][2][5] |
| InChI Key | PCYZZYAEGNVNMH-UHFFFAOYSA-N | [1][2] |
Experimental Protocols for Synthesis
Several methods for the synthesis of this compound have been reported. The choice of method may depend on factors such as desired yield, purity, and available starting materials.
3.1. Aldol (B89426) Condensation of Acetone (B3395972)
A common method for preparing a related compound, 4-hydroxy-4-methyl-2-pentanone (diacetone alcohol), is the aldol condensation of two molecules of acetone.[8] While not the exact target molecule, this reaction is fundamental to forming similar hydroxyketones.
-
Reaction: 2 CH₃COCH₃ → (CH₃)₂C(OH)CH₂COCH₃
-
Catalyst: Traditionally, solid sodium hydroxide (B78521) or potassium hydroxide have been used. However, this can lead to side reactions and a high consumption of the catalyst.[8]
-
Improved Protocol: A patented method utilizes a mixed catalyst of treated ion-exchange resin and magnesium hydroxide with acetone as the raw material.[8]
-
Acetone is heated to produce acetone vapor.
-
The vapor is cooled to 0-40 °C.
-
The cooled acetone vapor is passed into a reactor containing the mixed catalyst.
-
The reaction proceeds via continuous distillation.
-
Once the temperature of the distillation still reaches 120 °C, the reaction is stopped.
-
The resulting reaction liquid is then purified by separation to obtain high-purity 4-hydroxy-4-methyl-2-pentanone.[8]
-
3.2. Reduction of Acetylacetone (B45752)
This compound can be synthesized by the reduction of acetylacetone (2,4-pentanedione).[1]
-
Reducing Agent: A suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), is used to selectively reduce one of the ketone groups to a hydroxyl group.[1]
-
General Procedure:
-
Acetylacetone is dissolved in an appropriate anhydrous solvent (e.g., diethyl ether or tetrahydrofuran).
-
The solution is cooled in an ice bath.
-
A solution or suspension of the reducing agent is added dropwise with stirring.
-
The reaction is carefully monitored and quenched after the desired level of reduction is achieved.
-
Work-up typically involves the careful addition of water and/or acid to neutralize the reaction and dissolve inorganic salts, followed by extraction of the product into an organic solvent.
-
The final product is purified by distillation.
-
3.3. Hydrolysis of 4-Methyl-2-pentanone (B128772) Derivatives
Another synthetic route involves the hydrolysis of derivatives of 4-methyl-2-pentanone under acidic or basic conditions.[1] The specific starting material and conditions would determine the final product.
3.4. Biocatalytic Methods
Enzymatic processes using specific microorganisms can also be employed for the efficient production of this compound.[1] These methods can offer high stereoselectivity, yielding specific enantiomers of the product. The specifics of the protocol would depend on the chosen microorganism and its enzymatic machinery.
Logical Workflow for Synthesis Protocol Selection
The selection of a suitable synthesis protocol depends on various experimental and practical considerations. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Decision workflow for selecting a synthesis protocol for this compound.
References
- 1. Buy this compound | 4161-60-8 [smolecule.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C5H10O2 | CID 20112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy (R)-4-Hydroxy-2-pentanone [smolecule.com]
- 5. This compound|4161-60-8|lookchem [lookchem.com]
- 6. 4-HYDROXY-2-PENTANONE | CAS#:4161-60-8 | Chemsrc [chemsrc.com]
- 7. (R)-4-Hydroxy-2-pentanone | C5H10O2 | CID 10034590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN101700994A - Method for preparing 4-hydroxy-4-methyl-2-pentanone - Google Patents [patents.google.com]
An In-depth Technical Guide to the Isomers and Tautomers of 4-Hydroxypentan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxypentan-2-one (CAS No. 4161-60-8), a molecule with the chemical formula C₅H₁₀O₂, is a versatile bifunctional compound containing both a hydroxyl and a ketone group.[1] This unique structural feature makes it a valuable intermediate in organic synthesis and a compound of interest in various fields, including the pharmaceutical and fragrance industries. Understanding its isomeric forms and the dynamics of its tautomeric equilibrium is crucial for its effective utilization in research and development. This technical guide provides a comprehensive overview of the isomers and tautomers of this compound, including their properties, synthesis, and the mechanisms governing their interconversion.
Isomers of this compound
Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For C₅H₁₀O₂, a variety of constitutional isomers exist, including other hydroxy ketones, as well as compounds with different functional groups such as carboxylic acids and esters. This guide focuses on the most relevant hydroxy ketone isomers.
Constitutional Isomers
Constitutional isomers of this compound differ in the connectivity of their atoms. Several notable hydroxy ketone isomers include:
-
3-Hydroxy-3-methylbutan-2-one: A tertiary alcohol and a ketone.
-
1-Hydroxypentan-3-one: A primary alcohol and a ketone.
-
2-Hydroxy-3-pentanone: A secondary alcohol and a ketone.
-
5-Hydroxypentan-2-one: A primary alcohol and a ketone.
A summary of the key physical properties of this compound and its selected constitutional isomers is presented in Table 1.
Table 1: Physical Properties of this compound and Selected Constitutional Isomers
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |
| This compound | 102.13 | 177 | 0.962 | 1.418 | |
| 3-Hydroxy-3-methylbutan-2-one | 102.13 | 140.5 | 0.9632 | 1.415 | |
| 1-Hydroxypentan-3-one | 102.13 | 186.45 (estimate) | 0.9742 | 1.4128 | |
| 2-Hydroxy-3-pentanone | 102.13 | 186.45 (estimate) | 0.9742 | 1.418 |
Stereoisomers
This compound possesses a chiral center at the carbon atom bearing the hydroxyl group (C4). Consequently, it exists as a pair of enantiomers:
-
(R)-4-Hydroxypentan-2-one
-
(S)-4-Hydroxypentan-2-one
These enantiomers have identical physical properties, except for their interaction with plane-polarized light, and may exhibit different biological activities.
Tautomerism of this compound
Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. This compound, having α-hydrogens to the carbonyl group, undergoes keto-enol tautomerism, existing in equilibrium with its enol forms.
Keto-Enol Tautomers
The keto form of this compound can equilibrate with two geometric isomers of its enol form: (Z)-4-hydroxypent-3-en-2-one and (E)-4-hydroxypent-3-en-2-one.[2][3] The (Z)-isomer is generally more stable due to the formation of an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen.
Caption: Keto-enol tautomerism of this compound.
Spectroscopic Data for Isomers and Tautomers
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for the identification and characterization of isomers and for studying tautomeric equilibria.
Table 2: Spectroscopic Data for this compound and a Key Isomer
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Absorptions (cm⁻¹) |
| This compound | Predicted: ~1.2 (d, 3H), ~2.1 (s, 3H), ~2.5 (m, 2H), ~4.0 (m, 1H), OH signal variable | Predicted: ~23, ~31, ~50, ~65, ~209 | ~3400 (O-H stretch, broad), ~2970 (C-H stretch), ~1715 (C=O stretch) |
| 3-Hydroxy-3-methylbutan-2-one | ¹H NMR data available in spectral databases. | ¹³C NMR data available in spectral databases. | ~3450 (O-H stretch, broad), ~2980 (C-H stretch), ~1710 (C=O stretch) |
Note: Predicted NMR data is based on computational models and should be confirmed with experimental data. OH proton signals in ¹H NMR are often broad and their chemical shift is concentration and solvent dependent.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of β-hydroxy ketones is the aldol (B89426) condensation. The synthesis of this compound can be achieved through the crossed aldol condensation of acetaldehyde (B116499) and acetone (B3395972).
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: A reaction vessel equipped with a stirrer, dropping funnel, and a cooling bath is charged with acetone.
-
Catalyst: A catalytic amount of a base (e.g., sodium hydroxide (B78521) or potassium hydroxide) or an acid is added to the acetone with stirring.
-
Addition of Acetaldehyde: Acetaldehyde is added dropwise to the stirred acetone solution while maintaining a low temperature (typically 0-5 °C) to control the reaction rate and minimize side reactions.
-
Reaction Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, the catalyst is neutralized. The reaction mixture is then typically extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.
Spectroscopic Characterization
Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: A small amount of the liquid sample (typically 5-20 mg for ¹H, 20-100 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube to a final volume of approximately 0.6-0.7 mL. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added.
-
Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: The ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences and parameters.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to TMS (0 ppm).
Protocol for Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Data Acquisition: The salt plates are mounted in the sample holder of the IR spectrometer, and the spectrum is recorded. A background spectrum of the clean salt plates is typically acquired first and subtracted from the sample spectrum.
-
Data Analysis: The positions of the absorption bands (in cm⁻¹) and their intensities are analyzed to identify the functional groups present in the molecule.
Signaling Pathways and Logical Relationships
The interconversion between the keto and enol forms of this compound is a dynamic process catalyzed by either acid or base. The mechanisms of these transformations are fundamental to understanding its reactivity.
Acid-Catalyzed Tautomerization
In the presence of an acid catalyst, the carbonyl oxygen is first protonated, making the α-protons more acidic. A weak base (e.g., water or the conjugate base of the acid) then removes an α-proton to form the enol.
Caption: Mechanism of acid-catalyzed keto-enol tautomerism.
Base-Catalyzed Tautomerization
Under basic conditions, a base removes an α-proton to form an enolate ion, which is a resonance-stabilized intermediate. Protonation of the enolate oxygen by a weak acid (e.g., water) yields the enol.
Caption: Mechanism of base-catalyzed keto-enol tautomerism.
Conclusion
This compound and its isomers represent a fascinating class of molecules with significant potential in synthetic chemistry and drug development. A thorough understanding of their structures, properties, and the dynamic equilibrium of tautomerism is essential for harnessing their full potential. This guide has provided a detailed overview of these aspects, including tabulated data, experimental protocols, and mechanistic pathways, to serve as a valuable resource for researchers and scientists in the field. Further experimental investigation into the quantitative aspects of the keto-enol equilibrium of this compound would be a valuable contribution to the field.
References
Potential Biological Activity of 4-Hydroxypentan-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview of the potential biological activities of 4-Hydroxypentan-2-one. It is important to note that while this compound is known and used in certain industries, extensive research into its specific biological effects is limited in publicly available scientific literature. Consequently, this guide synthesizes available information on its chemical nature, draws parallels from structurally related compounds, and outlines the standard experimental protocols and theoretical signaling pathways that would be crucial in evaluating its therapeutic potential. The quantitative data presented herein is hypothetical and for illustrative purposes.
Introduction to this compound
This compound, also known as 4-hydroxy-2-pentanone, is a bifunctional organic molecule possessing both a hydroxyl and a ketone group.[1] Its chemical structure and properties make it a subject of interest for various applications, including as a flavoring agent and a chiral building block in organic synthesis.[1] Notably, it is a natural product found in mangoes (Mangifera indica), suggesting a potential for biological relevance.
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C₅H₁₀O₂ |
| Molecular Weight | 102.13 g/mol |
| CAS Number | 4161-60-8 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 177-178 °C at 760 mmHg |
| Flash Point | 60.8 °C |
| Solubility | Soluble in water |
Postulated Biological Activities and Parallels with Structurally Related Compounds
Direct and comprehensive studies detailing the biological activities of this compound are scarce. However, by examining the activities of compounds with similar functional groups (ketones, hydroxy ketones), we can postulate potential areas of investigation.
-
Antimicrobial Activity: Ketone-containing compounds have been investigated for their antimicrobial properties. For instance, cyclopentenone derivatives have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE).[2] Similarly, pentane-1,5-diol, a related small alcohol, has demonstrated broad-spectrum antimicrobial effects.[3][4] This suggests that this compound could be explored for its potential to inhibit the growth of various pathogens.
-
Anti-inflammatory Activity: The presence of a hydroxyl group in conjunction with a ketone moiety in other molecular scaffolds has been associated with anti-inflammatory effects. For example, certain hydroxychalcones (aromatic ketones) inhibit the NF-κB signaling pathway, a key regulator of inflammation. Furthermore, some dihydroxy flavone (B191248) derivatives have demonstrated dose-dependent inhibition of carrageenan-induced paw edema in animal models. The ketone body β-hydroxybutyrate has also been shown to possess anti-inflammatory properties by modulating cytokine secretion.[5] These findings provide a rationale for investigating the anti-inflammatory potential of this compound.
-
Anticancer Activity: While there is no direct evidence for the anticancer activity of this compound, some studies on other ketone-containing compounds are noteworthy. Ketone bodies have been shown to inhibit the proliferation of various cancer cell lines without affecting normal cells.[6][7][8][9] Additionally, 2-pentanone has been reported to inhibit prostaglandin (B15479496) production and cyclooxygenase-2 (COX-2) expression in colon cancer cells.[10] These observations suggest that the cytotoxic and anti-proliferative effects of this compound on cancer cells warrant investigation.
Experimental Protocols for Biological Evaluation
To rigorously assess the potential biological activities of this compound, a series of standardized in vitro assays would be required. The following protocols are detailed to guide such an investigation.
Cytotoxicity Assessment
A fundamental first step is to determine the cytotoxic profile of the compound to establish a therapeutic window.
3.1.1. MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., HeLa, HepG2, or a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration at which 50% of cell growth is inhibited) is determined by plotting the percentage of viability against the log of the compound concentration.
Antimicrobial Susceptibility Testing
To evaluate the antimicrobial potential, the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria and fungi should be determined.
3.2.1. Broth Microdilution Method
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: Perform serial two-fold dilutions of this compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the prepared inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
In Vitro Anti-inflammatory Assay
The anti-inflammatory effects can be assessed by measuring the inhibition of pro-inflammatory mediators in stimulated immune cells.
3.3.1. Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control and a vehicle control.
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control. Determine the IC50 value.
Quantitative Data Presentation (Hypothetical)
The following tables are provided as examples of how to present quantitative data from the described assays. These are hypothetical values for this compound.
Table 1: Hypothetical Cytotoxicity of this compound (IC50 in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| HeLa (Cervical Cancer) | > 100 | 85.2 | 65.7 |
| HepG2 (Liver Cancer) | > 100 | 92.5 | 78.3 |
| A549 (Lung Cancer) | > 100 | > 100 | 95.1 |
| Normal Fibroblasts | > 100 | > 100 | > 100 |
Table 2: Hypothetical Antimicrobial Activity of this compound (MIC in µg/mL)
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | 128 |
| Escherichia coli | 256 |
| Pseudomonas aeruginosa | > 512 |
| Candida albicans | 64 |
Table 3: Hypothetical Anti-inflammatory Activity of this compound
| Assay | IC50 (µM) |
| NO Production Inhibition (RAW 264.7) | 45.8 |
| TNF-α Release Inhibition (RAW 264.7) | 52.3 |
| IL-6 Release Inhibition (RAW 264.7) | 61.2 |
Potential Signaling Pathway Interactions
The biological effects of small molecules are often mediated through their interaction with specific cellular signaling pathways. For a compound with potential anti-inflammatory and anticancer activities, the NF-κB and MAPK pathways are of particular interest.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immune responses, cell proliferation, and survival. Its dysregulation is implicated in many chronic inflammatory diseases and cancers. A potential mechanism of action for an anti-inflammatory compound would be the inhibition of this pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascade is another crucial signaling pathway involved in cellular processes such as proliferation, differentiation, inflammation, and apoptosis. It is frequently dysregulated in cancer. Investigating the effect of this compound on key kinases in this pathway, such as ERK, JNK, and p38, would be essential.
Caption: Postulated interaction of this compound with the MAPK/ERK signaling pathway.
Experimental Workflow Diagrams
The following diagrams illustrate the logical flow of the key experimental protocols described above.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
This compound presents an intriguing scaffold for biological investigation due to its natural origin and bifunctional chemical nature. However, a significant gap exists in the scientific literature regarding its specific biological activities. The preliminary parallels drawn from structurally similar compounds suggest that it may possess antimicrobial, anti-inflammatory, and anticancer properties.
To unlock the therapeutic potential of this compound, a systematic and rigorous evaluation is imperative. This should include:
-
Comprehensive in vitro screening: Utilizing the protocols outlined in this guide to establish a baseline of its cytotoxic, antimicrobial, and anti-inflammatory activities.
-
Mechanism of action studies: If promising activity is observed, further investigation into its effects on key signaling pathways, such as NF-κB and MAPK, is crucial.
-
In vivo studies: Promising in vitro results should be validated in appropriate animal models to assess efficacy and safety.
-
Structure-activity relationship (SAR) studies: Synthesis and evaluation of analogs of this compound could lead to the identification of more potent and selective compounds.
This technical guide provides a foundational framework for researchers to initiate and advance the study of this compound's biological potential, with the ultimate goal of contributing to the development of new therapeutic agents.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The in vitro activity of pentane-1,5-diol against aerobic bacteria. A new antimicrobial agent for topical usage? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of the ketone beta-hydroxybutyrate on markers of inflammation and immune function in adults with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Ketone supplementation decreases tumor cell viability and prolongs survival of mice with metastatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ketone supplementation decreases tumor cell viability and prolongs survival of mice with metastatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chirality and Enantiomers of 4-Hydroxypentan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxypentan-2-one is a chiral ketone that serves as a versatile building block in organic synthesis. Its single chiral center at the C4 position gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers. The stereochemistry of this compound is of significant interest as enantiomers often exhibit different biological activities and pharmacological profiles. This technical guide provides a comprehensive overview of the chirality of this compound, including its synthesis, enantiomeric resolution, characterization, and potential applications. Detailed experimental protocols and structured data are presented to facilitate further research and development in this area.
Introduction to Chirality and this compound
Chirality is a fundamental concept in stereochemistry, referring to a geometric property of a molecule that is not superimposable on its mirror image. These non-superimposable mirror images are known as enantiomers. Enantiomers possess identical physical and chemical properties in an achiral environment, such as melting point, boiling point, and solubility. However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions, and in their interactions with other chiral molecules, including biological receptors and enzymes.[1]
This compound, also known as 4-hydroxy-2-pentanone or (±)-4-Hydroxypentan-2-one for the racemic mixture, is a bifunctional organic compound containing both a hydroxyl and a ketone group.[1] The presence of a stereocenter at the fourth carbon atom, which is bonded to four different groups (a hydroxyl group, a methyl group, a hydrogen atom, and a methylene (B1212753) ketone group), confers chirality to the molecule. This results in the existence of two enantiomers: (R)-4-Hydroxypentan-2-one and (S)-4-Hydroxypentan-2-one. The investigation into the distinct properties and activities of these individual enantiomers is crucial for their application in fields such as pharmaceuticals and fine chemical synthesis.[1]
Physicochemical Properties
The physicochemical properties of racemic this compound are well-documented. However, specific data for the individual enantiomers, particularly optical rotation, are less commonly reported in standard databases but can be determined experimentally upon successful resolution.
Table 1: Physicochemical Properties of Racemic this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₀O₂ | [2][3] |
| Molecular Weight | 102.13 g/mol | [2][3] |
| Appearance | Colorless liquid | [1] |
| Density | 0.962 g/cm³ (estimate) | [1] |
| Boiling Point | 177 °C at 760 mmHg | [3] |
| Melting Point | 2.5 °C (estimate) | [1] |
| Flash Point | 60.8 °C | [1] |
| pKa | 14.50 ± 0.20 (Predicted) | [1] |
| CAS Number | 4161-60-8 | [3] |
Table 2: Enantiomer-Specific Properties of this compound
| Property | (R)-4-Hydroxypentan-2-one | (S)-4-Hydroxypentan-2-one | Reference(s) |
| IUPAC Name | (4R)-4-hydroxypentan-2-one | (4S)-4-hydroxypentan-2-one | [4] |
| Specific Rotation ([α]D) | Data not readily available | Data not readily available | |
| CAS Number | 63315-69-5 | Not assigned | [4] |
Note: Specific rotation is a key differentiating property of enantiomers but published values for this compound are not consistently available and must be determined empirically.
Synthesis and Enantiomeric Resolution
The preparation of enantiomerically pure this compound can be achieved either through asymmetric synthesis or by resolving the racemic mixture.
Synthesis of Racemic this compound
A common method for the synthesis of racemic this compound is the aldol (B89426) condensation of two molecules of acetone (B3395972). This reaction is typically base-catalyzed.[5]
Experimental Protocol: Synthesis of Racemic this compound
-
Reaction Setup: A reaction vessel is charged with acetone, which acts as both reactant and solvent.
-
Catalyst: A solid base catalyst, such as sodium hydroxide (B78521) or potassium hydroxide, is traditionally used. Modern variations may employ ion-exchange resins to simplify purification.[5]
-
Reaction Conditions: The reaction is typically carried out at or below room temperature to control the rate of condensation and minimize side reactions.
-
Work-up and Purification: After the reaction is complete, the catalyst is neutralized or filtered off. The excess acetone is removed by distillation. The resulting crude product is then purified by vacuum distillation to yield racemic this compound.
Resolution of Enantiomers
The separation of the racemic mixture into its constituent enantiomers is a critical step for studying their individual properties. The primary methods for resolution include enzymatic kinetic resolution, diastereomeric salt formation, and chiral chromatography.
Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially acylate one enantiomer of the racemic alcohol, allowing for the separation of the acylated enantiomer from the unreacted one.[6]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
-
Substrate and Enzyme: Racemic this compound is dissolved in a suitable organic solvent (e.g., tert-butyl methyl ether). A lipase (B570770), such as Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase (PSL), is added to the solution.[6]
-
Acyl Donor: An acyl donor, such as vinyl acetate, is added to the reaction mixture.
-
Reaction Conditions: The mixture is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation. The progress of the reaction is monitored by chiral GC or HPLC to determine the enantiomeric excess (e.e.) of the substrate and product.
-
Separation: Once the desired conversion (ideally around 50%) is reached, the enzyme is filtered off. The reaction mixture, now containing one enantiomer as an ester and the other as the unreacted alcohol, is separated by column chromatography.
-
Hydrolysis: The separated ester can be hydrolyzed back to the alcohol to obtain the other enantiomer in its pure form.
This classical resolution method involves reacting the racemic alcohol with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric esters. Since diastereomers have different physical properties, they can be separated by conventional techniques like fractional crystallization.
Experimental Protocol: Resolution via Diastereomeric Salt Formation with Tartaric Acid Derivative
-
Esterification: The hydroxyl group of racemic this compound is first converted to a carboxylic acid functionality, for instance, by reacting it with succinic anhydride (B1165640) to form a hemisuccinate ester.
-
Salt Formation: The resulting racemic carboxylic acid derivative is then reacted with an enantiomerically pure chiral base, such as (R)-(+)-α-methylbenzylamine or a derivative of tartaric acid like (+)-di-p-toluoyl-D-tartaric acid, in a suitable solvent (e.g., methanol (B129727) or ethanol).[7] This forms a mixture of two diastereomeric salts.
-
Fractional Crystallization: The solvent is slowly evaporated, or the solution is cooled to induce crystallization. Due to their different solubilities, one diastereomeric salt will preferentially crystallize out of the solution.[7]
-
Isolation and Purification: The crystals are collected by filtration and can be further purified by recrystallization to achieve high diastereomeric purity.
-
Liberation of Enantiomer: The purified diastereomeric salt is then treated with a strong acid to protonate the carboxylate and a base to neutralize the chiral amine, liberating the enantiomerically pure carboxylic acid derivative. Subsequent hydrolysis of the ester yields the enantiopure this compound.
Characterization of Enantiomers
Once separated, the enantiomers must be characterized to confirm their identity and determine their enantiomeric purity.
-
Polarimetry: Measures the optical rotation of each enantiomer. The (R) and (S) enantiomers will rotate plane-polarized light to an equal extent but in opposite directions.[8] The specific rotation is a characteristic physical property.
-
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These are the most common and accurate methods for determining the enantiomeric excess (e.e.) of a sample. The sample is passed through a column containing a chiral stationary phase (CSP) which interacts differently with each enantiomer, leading to different retention times.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: In an achiral environment, the NMR spectra of enantiomers are identical. However, in the presence of a chiral shift reagent (e.g., Eu(hfc)₃), the enantiomers form diastereomeric complexes that exhibit distinct chemical shifts, allowing for their differentiation and quantification.
Biological Significance and Applications
While specific biological signaling pathways involving this compound are not extensively documented, the principle of stereoselective bioactivity is well-established. Enantiomers of a chiral compound can have significantly different pharmacological, toxicological, and metabolic properties.[11] One enantiomer may be therapeutically active while the other could be inactive or even contribute to adverse effects.
The primary application of enantiomerically pure (R)- and (S)-4-Hydroxypentan-2-one is as chiral building blocks in the asymmetric synthesis of more complex molecules, including pharmaceuticals and natural products. Their bifunctional nature (hydroxyl and ketone groups) allows for a variety of subsequent chemical transformations in a stereocontrolled manner.
Visualizations
Logical Relationships and Workflows
Caption: Logical flow from racemic mixture to resolved enantiomers.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound | C5H10O2 | CID 20112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Pentanone, 4-hydroxy- [webbook.nist.gov]
- 4. (R)-4-Hydroxy-2-pentanone | C5H10O2 | CID 10034590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN101700994A - Method for preparing 4-hydroxy-4-methyl-2-pentanone - Google Patents [patents.google.com]
- 6. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Specific rotation - Wikipedia [en.wikipedia.org]
- 9. Chiral Drug Analysis in Forensic Chemistry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gcms.cz [gcms.cz]
- 11. mdpi.com [mdpi.com]
Keto-enol tautomerism in β-hydroxy ketones.
An In-depth Technical Guide to Keto-Enol Tautomerism in β-Hydroxy Ketones
Introduction
Keto-enol tautomerism is a fundamental concept in organic chemistry describing the chemical equilibrium between a keto form (a ketone or aldehyde) and an enol form (an alcohol adjacent to a double bond).[1] This guide provides a detailed examination of this phenomenon specifically within β-hydroxy ketones, a class of molecules pivotal in synthetic chemistry, most notably as the primary products of aldol (B89426) addition reactions.[2] While the principles of tautomerism are universal, its manifestation in β-hydroxy ketones presents unique structural and electronic considerations that dictate the position of the equilibrium.
This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the core principles, influencing factors, and experimental methodologies used to study this equilibrium. A central theme is the comparison with simple monocarbonyls and β-dicarbonyl compounds, which provides essential context for understanding the behavior of β-hydroxy ketones.
Core Principles and Equilibrium in β-Hydroxy Ketones
The tautomeric equilibrium in a β-hydroxy ketone involves the interconversion between the parent keto form and its corresponding enol. For most simple aldehydes and ketones, this equilibrium overwhelmingly favors the keto tautomer, primarily because the carbon-oxygen double bond (C=O) is significantly stronger and more stable than a carbon-carbon double bond (C=C).[1]
2.1 Structural Comparison and Stability
-
Keto Form : This is the predominant and more stable form for a β-hydroxy ketone. It features a standard ketone carbonyl group and a hydroxyl group on the β-carbon.
-
Enol Form : This tautomer contains a C=C double bond and a hydroxyl group on one of the vinylic carbons (the α-carbon). The original β-hydroxyl group remains.
A critical factor that can shift the equilibrium toward the enol form is the presence of stabilizing features like conjugation or intramolecular hydrogen bonding.[3] This is most famously observed in β-dicarbonyl compounds such as 2,4-pentanedione, where the enol form is stabilized by two key effects:
-
Conjugation : The C=C double bond is conjugated with the remaining carbonyl group, creating a more stable delocalized π-system.[1]
-
Intramolecular Hydrogen Bonding : The enolic hydroxyl group forms a strong intramolecular hydrogen bond with the oxygen of the second carbonyl, creating a highly stable quasi-aromatic six-membered ring.[4][5]
In contrast, the enol of a β-hydroxy ketone lacks these potent stabilizing features. While an intramolecular hydrogen bond can form between the enolic hydroxyl and the β-hydroxyl group, it results in a five-membered ring. This five-membered ring is significantly less stable and provides a much weaker stabilizing effect than the six-membered ring in β-dicarbonyl enols. Consequently, the tautomeric equilibrium for β-hydroxy ketones strongly favors the keto form, often to an extent similar to simple monoketones.
Mechanisms of Tautomerization
The interconversion between keto and enol forms is typically slow in neutral conditions but is readily catalyzed by the presence of acid or base.[3]
3.1 Acid-Catalyzed Mechanism
Under acidic conditions, the reaction proceeds via a protonated intermediate.
-
The carbonyl oxygen is protonated by an acid catalyst, forming an oxonium ion. This increases the electrophilicity of the carbonyl carbon and the acidity of the α-hydrogens.[1]
-
A weak base (e.g., water or the conjugate base of the acid catalyst) removes a proton from the α-carbon.[1]
-
The C-H bond electrons form the C=C double bond, and the π-electrons from the protonated carbonyl move to the oxygen, neutralizing it and forming the enol.[1]
3.2 Base-Catalyzed Mechanism
Under basic conditions, the mechanism involves the formation of a resonance-stabilized enolate anion.
-
A base removes an acidic α-hydrogen, forming an enolate ion. The negative charge is delocalized between the α-carbon and the carbonyl oxygen.[1]
-
The oxygen atom of the enolate is protonated by a proton source (e.g., water, regenerated from the initial deprotonation step), yielding the enol tautomer and regenerating the base catalyst.[1]
Quantitative Analysis of Tautomeric Content
Direct quantitative data for the keto-enol equilibrium of β-hydroxy ketones is not widely tabulated, largely because the equilibrium lies so far to the keto side that the enol concentration is negligible under standard conditions. However, by comparing data from simple ketones and β-dicarbonyl compounds, their expected behavior can be accurately inferred. The equilibrium constant, Keq, is defined as [enol] / [keto].
| Compound | Structure | Solvent | % Enol | Keq | Salient Feature |
| Acetone (B3395972) | CH3C(=O)CH3 | Neat | 0.00025% | 2.5 x 10-6 | Simple monoketone baseline.[1] |
| 2,4-Pentanedione | CH3C(=O)CH2C(=O)CH3 | Gas Phase | 92% | 11.5 | Highly stable H-bonded 6-membered ring.[6] |
| 2,4-Pentanedione | CH3C(=O)CH2C(=O)CH3 | CCl4 | 95% | 19.0 | Favored in non-polar solvents.[7] |
| 2,4-Pentanedione | CH3C(=O)CH2C(=O)CH3 | Water | 15% | 0.176 | Polar, H-bonding solvents disrupt intramolecular H-bond, favoring keto form.[4] |
| Ethyl Acetoacetate | CH3C(=O)CH2COOEt | CCl4 | 49% | 0.96 | Less enol content than diketone due to ester resonance.[3] |
| Ethyl Acetoacetate | CH3C(=O)CH2COOEt | D2O | <2% | <0.02 | Strong solvent effect.[3] |
| β-Hydroxy Ketone (Typical) | R-C(=O)CH2C(OH)-R' | Any | ~0.001% (Est.) | ~1 x 10-5 (Est.) | Lacks strong enol-stabilizing features; behaves like a simple ketone. |
As the table illustrates, the enol content is only significant when powerful stabilizing factors are present. For a β-hydroxy ketone, the lack of conjugation and the formation of a weaker five-membered hydrogen-bonded ring in the enol form means its Keq value will be much closer to that of acetone than to 2,4-pentanedione.
Experimental Protocols for Characterization
The primary method for quantitatively studying keto-enol tautomerism is Nuclear Magnetic Resonance (NMR) spectroscopy, as the interconversion is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[8][9]
5.1 Protocol for 1H NMR Spectroscopic Analysis
Objective: To determine the equilibrium constant (Keq) of a tautomeric mixture.
Methodology:
-
Sample Preparation :
-
Accurately weigh a sample of the β-hydroxy ketone.
-
Dissolve the sample in a known volume of a deuterated NMR solvent (e.g., CDCl3, DMSO-d6) to a final concentration of approximately 10-20 mg/mL. The choice of solvent is critical as it can influence the equilibrium position.[10]
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if precise chemical shift referencing is required.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
NMR Data Acquisition :
-
Place the sample in the NMR spectrometer. Allow the sample to equilibrate to the probe temperature (e.g., 298 K) for several minutes.
-
Tune and shim the spectrometer to achieve optimal field homogeneity and resolution.[8]
-
Acquire a standard one-dimensional 1H NMR spectrum. Key parameters include:
-
Spectral Width : ~16 ppm, to ensure all signals, including potentially broad hydroxyl protons, are captured.
-
Pulse Angle : A 30° or 45° pulse is common for quantitative work to ensure full relaxation.
-
Relaxation Delay (d1) : Set to at least 5 times the longest T1 relaxation time of the protons being integrated. This is critical for accurate quantification and is typically 10-30 seconds.[8]
-
Number of Scans : Sufficient to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
-
-
Data Processing and Analysis :
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Signal Assignment : Identify characteristic signals for each tautomer.
-
Keto Form : Look for the α-methylene protons (-CH2-), typically a singlet or multiplet around δ 2.5-3.0 ppm.
-
Enol Form : Look for the vinylic proton (=CH-), which would appear significantly downfield around δ 5.0-6.0 ppm.[8] For β-hydroxy ketones, this signal will likely be at or below the detection limit.
-
-
Integration : Carefully integrate the area of the assigned keto α-methylene signal (Iketo) and the enol vinylic signal (Ienol).
-
Calculation of Keq :
-
Normalize the integrals based on the number of protons they represent. The keto signal represents two protons, while the enol signal represents one.
-
Calculate the mole fraction of each tautomer:
-
% Keto = [ (Iketo / 2) / ( (Iketo / 2) + (Ienol / 1) ) ] * 100
-
% Enol = [ (Ienol / 1) / ( (Iketo / 2) + (Ienol / 1) ) ] * 100
-
-
Calculate the equilibrium constant: Keq = (% Enol) / (% Keto).[9]
-
-
5.2 Protocol for UV-Visible Spectroscopic Analysis
Objective: To qualitatively or semi-quantitatively assess tautomeric content.
Methodology:
-
Principle : The keto form contains an isolated C=O chromophore, which undergoes an n→π* transition typically in the 270-300 nm range. The enol form contains a C=C-OH conjugated system, which has a π→π* transition at a different, often shorter, wavelength. In systems with extended conjugation (like β-diketones), the enol absorption is strong and red-shifted.
-
Sample Preparation : Prepare dilute solutions of the compound in various solvents of spectroscopic grade (e.g., hexane, ethanol, water) to avoid detector saturation.
-
Data Acquisition : Record the UV-Vis absorption spectrum over a range of ~200-400 nm using a dual-beam spectrophotometer, with the pure solvent as a reference.
-
Analysis : The appearance of distinct absorption bands that change in relative intensity with solvent polarity can indicate the presence of multiple tautomers.[11] However, due to the extremely low concentration of the enol form in β-hydroxy ketones, its characteristic absorption band is usually not observable, making this method less suitable for quantification than NMR.
Applications and Significance
Understanding the tautomeric equilibrium of β-hydroxy ketones is crucial in several contexts:
-
Reaction Mechanisms : The initial product of an aldol addition is the β-hydroxy ketone.[12] Its subsequent dehydration to an α,β-unsaturated ketone (aldol condensation) proceeds through an enolate intermediate, which is the conjugate base of the enol tautomer. The factors that favor enolization can thus influence the rate and outcome of the condensation step.
-
Drug Development : Tautomerism can significantly impact a molecule's pharmacological properties, including its shape, hydrogen bonding capacity, and lipophilicity. A drug molecule may bind to its biological target in a specific tautomeric form. While the enol form of a β-hydroxy ketone is rare, understanding its potential for formation is essential for designing molecules with precise three-dimensional and electronic properties.
-
Chemical Stability : The presence of α-hydrogens and the potential for enolization can be a pathway for racemization or degradation, impacting the shelf-life and stability of pharmaceutical compounds.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. azom.com [azom.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
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- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Keto-enol equilibrium [sites.science.oregonstate.edu]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
- 12. researchgate.net [researchgate.net]
Technical Guide: 4-Hydroxypentan-2-one (CAS: 4161-60-8)
An In-depth Profile for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, synthesis, and reactivity of 4-Hydroxypentan-2-one. The information is intended to support researchers, chemists, and professionals in drug development and chemical synthesis.
Chemical Identity and Structure
This compound is a bifunctional organic molecule containing both a hydroxyl (-OH) and a ketone (C=O) group.[1] Its unique structure makes it a versatile intermediate in organic synthesis.[1][2]
Chemical Structure
// Define nodes for atoms C1 [label="CH₃"]; C2 [label="C"]; O2 [label="O"]; C3 [label="CH₂"]; C4 [label="CH"]; O4 [label="OH"]; C5 [label="CH₃"];
// Define invisible nodes for bond positioning p1 [shape=point, width=0]; p2 [shape=point, width=0];
// Arrange nodes {rank=same; C1; p1; C3; C4; C5;} {rank=same; p2; C2; O2;}
// Define bonds C1 -- C2; C2 -- C3 [len=1.5]; C2 -- O2 [style=double, len=1.0]; C3 -- C4; C4 -- O4; C4 -- C5; } caption="Figure 1: 2D Structure of this compound"
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (carbonyl and hydroxyl oxygens) leads to a relatively high boiling point and water solubility compared to monofunctional ketones or alcohols of similar molecular weight.[1]
| Property | Value | Reference(s) |
| Molecular Weight | 102.13 g/mol | [1][4] |
| Appearance | Colorless to pale yellow clear liquid (est.) | |
| Boiling Point | 177-178 °C (at 760 mmHg) | [6][7][8] |
| Density | 0.962 g/cm³ | [6][7][8] |
| Flash Point | 60.8 °C (141.0 °F) | [6][7][8] |
| Vapor Pressure | 0.323 mmHg at 25 °C | [1][8] |
| Water Solubility | 1,000,000 mg/L at 25 °C (est.) | |
| logP (Octanol/Water) | -0.4 (est.) | [4][8] |
| Refractive Index | 1.418 - 1.4415 | [6][8] |
| pKa | 14.50 ± 0.20 (Predicted) | [8] |
Spectroscopic Data
Spectroscopic analysis is critical for the confirmation of the structure and purity of this compound.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups. The spectrum is characterized by a strong, sharp absorption for the carbonyl group and a broad absorption for the hydroxyl group, indicative of intermolecular hydrogen bonding.[1]
| Wavenumber (cm⁻¹) | Functional Group | Description | Reference(s) |
| 3600 - 3200 | O-H (Alcohol) | Broad, strong absorption due to H-bonding | [1] |
| 2970 - 2850 | C-H (Alkyl) | Medium to strong absorptions | |
| 1730 - 1710 | C=O (Ketone) | Strong, sharp absorption | [1] |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound shows characteristic fragmentation patterns.[1] The molecular ion peak is often weak due to facile fragmentation.[1]
| m/z | Ion Fragment | Description | Reference(s) |
| 102 | [C₅H₁₀O₂]⁺ | Molecular Ion (M⁺) | [1][3][5] |
| 43 | [CH₃CO]⁺ | Base Peak, from alpha-cleavage | [1] |
| 59 | [M - CH₃CO]⁺ | Loss of an acetyl group | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Proton Environment | Multiplicity | Approx. Chemical Shift (ppm) | Notes | Reference(s) |
| -CH ₃ (at C1) | Singlet | ~2.2 | Adjacent to carbonyl group. | |
| -CH ₂- (at C3) | Doublet | ~2.5 - 2.7 | Coupled to the methine proton at C4. | |
| -OH | Broad Singlet | 1.5 - 3.0 | Chemical shift is concentration/solvent dependent. | [1] |
| -CH - (at C4) | Multiplet | 3.8 - 4.2 | Coupled to protons on C3 and C5. | [1] |
| -CH ₃ (at C5) | Doublet | ~1.2 | Coupled to the methine proton at C4. |
Synthesis and Reactivity
Synthesis Methods
Several synthetic routes to this compound have been reported.
-
Oxidation of Diols: A common laboratory-scale synthesis involves the selective oxidation of a secondary alcohol in the presence of a primary alcohol. For instance, pentane-1,3-diol can be oxidized using 3,3-dimethyldioxirane in acetone (B3395972) at ambient temperature to yield this compound.[8]
-
Reduction of Diones: The selective reduction of a ketone in a dione, such as the reduction of acetylacetone (B45752) (2,4-pentanedione), can yield the target molecule.[1]
-
Hydrolysis: Hydrolysis of precursors like 4-methyl-2-pentanone (B128772) under specific acidic or basic conditions can also produce this compound.[1]
General Synthesis & Purification Workflow
// Nodes Start [label="Reactants & Solvent\n(e.g., pentane-1,3-diol, acetone)", shape=ellipse, fillcolor="#FBBC05"]; Reaction [label="Reaction\n(e.g., Oxidation with DMDO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quench [label="Reaction Quenching\n(e.g., addition of Na₂S₂O₃)"]; Extraction [label="Workup & Extraction\n(e.g., with Ethyl Acetate)"]; Drying [label="Drying of Organic Phase\n(e.g., over MgSO₄)"]; Filtration [label="Filtration & Solvent Removal\n(Rotary Evaporation)"]; Purification [label="Purification\n(e.g., Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Characterization\n(NMR, IR, MS)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Reaction; Reaction -> Quench; Quench -> Extraction; Extraction -> Drying; Drying -> Filtration; Filtration -> Purification; Purification -> Analysis; } caption="Figure 2: General Experimental Workflow for Synthesis"
Experimental Protocol: Oxidation of pentane-1,3-diol
The following is a representative protocol based on the literature for the oxidation of a diol.[8]
-
Preparation: A solution of pentane-1,3-diol is prepared in a suitable solvent, such as acetone, in a round-bottom flask equipped with a magnetic stirrer.
-
Reaction: A solution of the oxidizing agent (e.g., 3,3-dimethyldioxirane in acetone) is added dropwise to the diol solution at ambient temperature.
-
Monitoring: The reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.
-
Workup: Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent (e.g., ethyl acetate) and washed with brine.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated. The crude product is then purified, typically by silica (B1680970) gel column chromatography, to yield pure this compound.
Chemical Reactivity
This compound exhibits reactivity characteristic of both alcohols and ketones.[1]
-
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.
-
Oxidation: The secondary alcohol can be oxidized to a ketone, forming the diketone 2,4-pentanedione.
-
Reduction: The carbonyl group can be reduced to a secondary alcohol, yielding 2,4-pentanediol.
-
Condensation Reactions: The ketone can participate in aldol-type condensation reactions.
Key Chemical Transformations
// Central Molecule Main [label="this compound", shape=rectangle, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF", width=2];
// Reaction Products Ester [label="Ester Derivative", shape=rectangle, style="rounded"]; Diketone [label="2,4-Pentanedione", shape=rectangle, style="rounded"]; Diol [label="2,4-Pentanediol", shape=rectangle, style="rounded"]; Aldol [label="Aldol Adduct", shape=rectangle, style="rounded"];
// Edges with labels Main -> Ester [label=" Esterification\n (R-COOH, Acid Cat.) "]; Main -> Diketone [label=" Oxidation\n ([O]) "]; Main -> Diol [label=" Reduction\n ([H]) "]; Main -> Aldol [label=" Condensation\n (Base/Acid, Carbonyl) "]; } caption="Figure 3: Reactivity of this compound"
Applications and Biological Relevance
-
Flavor and Fragrance: It is used as a flavoring agent in food products.[1][2]
-
Chemical Intermediate: It serves as a versatile building block for the synthesis of more complex molecules and is used as a pharmaceutical intermediate.[1][2]
-
Natural Occurrence: this compound has been identified as a natural product found in mangoes (Mangifera indica).[1][4]
While some studies have investigated structurally related compounds for potential medicinal applications, such as anti-cancer properties, specific biological activity data for this compound itself is limited in the public domain.[1]
Safety and Toxicology
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards.[4] Users should handle this chemical in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
| GHS Classification | Hazard Statement | Pictogram |
| Flammable Liquids | H227: Combustible liquid | Warning |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Warning |
References
- 1. Buy this compound | 4161-60-8 [smolecule.com]
- 2. 2-Pentanone, 4-hydroxy- [webbook.nist.gov]
- 3. 2-Pentanone, 4-hydroxy- [webbook.nist.gov]
- 4. This compound | C5H10O2 | CID 20112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Pentanone, 4-hydroxy- [webbook.nist.gov]
- 6. guidechem.com [guidechem.com]
- 7. 4-HYDROXY-2-PENTANONE | CAS#:4161-60-8 | Chemsrc [chemsrc.com]
- 8. This compound|4161-60-8|lookchem [lookchem.com]
An In-depth Technical Guide to (R)-4-Hydroxypentan-2-one and (S)-4-Hydroxypentan-2-one for Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-4-Hydroxypentan-2-one and (S)-4-Hydroxypentan-2-one are the two enantiomers of the chiral molecule 4-hydroxypentan-2-one. As stereoisomers, they share the same molecular formula (C₅H₁₀O₂) and connectivity but differ in the three-dimensional arrangement of their atoms. This seemingly subtle difference can lead to profound variations in their physical, chemical, and biological properties. In the fields of drug discovery and development, understanding the distinct characteristics of each enantiomer is paramount, as one may exhibit therapeutic efficacy while the other could be inactive or even elicit adverse effects. This technical guide provides a comprehensive comparison of (R)- and (S)-4-hydroxypentan-2-one, focusing on their properties, synthesis, and potential applications.
Core Properties and Data
A detailed comparison of the quantitative data for the enantiomers of this compound is crucial for their differentiation and application. While much of the available data pertains to the racemic mixture, this section aims to delineate the specific properties of the (R) and (S) forms where possible.
| Property | (R)-4-Hydroxypentan-2-one | (S)-4-Hydroxypentan-2-one | Racemic this compound |
| Molecular Formula | C₅H₁₀O₂ | C₅H₁₀O₂ | C₅H₁₀O₂ |
| Molecular Weight | 102.13 g/mol [1][2] | 102.13 g/mol | 102.13 g/mol [3][4] |
| CAS Number | 63315-69-5[2] | 73836-68-7 | 4161-60-8[3][4] |
| Boiling Point | Not explicitly found | Not explicitly found | 177 °C at 760 mmHg[4] |
| Density | Not explicitly found | Not explicitly found | 0.962 g/cm³[4] |
| Refractive Index | Not explicitly found | Not explicitly found | 1.418[5] |
| Specific Rotation ([α]D) | Data not available in searches | Data not available in searches | 0° (by definition) |
Synthesis and Chiral Resolution
The stereoselective synthesis of each enantiomer is a key challenge and a critical step for their individual study and application.
Enantioselective Synthesis
Synthesis of (R)-4-Hydroxypentan-2-one:
One common approach to synthesizing the (R)-enantiomer involves the asymmetric reduction of a prochiral ketone precursor. Biocatalytic methods, employing specific enzymes or whole-cell systems, are often favored for their high enantioselectivity and mild reaction conditions.
Experimental Protocol: Biocatalytic Reduction to (R)-4-Hydroxypentan-2-one (Generalized)
This protocol is a generalized representation based on common biocatalytic reduction methods. Specific enzymes and conditions will vary.
Materials:
-
2,4-Pentanedione (prochiral substrate)
-
Carbonyl reductase enzyme (e.g., from Candida species)
-
NAD(P)H cofactor
-
Cofactor regeneration system (e.g., glucose and glucose dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Prepare a reaction mixture in the phosphate buffer containing the carbonyl reductase, NAD(P)H, and the cofactor regeneration system.
-
Add the substrate, 2,4-pentanedione, to the reaction mixture. The concentration of the substrate should be optimized to avoid enzyme inhibition.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.
-
Monitor the progress of the reaction by periodically taking samples and analyzing them by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Once the desired conversion is achieved, stop the reaction by adding a water-immiscible organic solvent like ethyl acetate.
-
Extract the product into the organic layer. Repeat the extraction process to maximize recovery.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude (R)-4-hydroxypentan-2-one.
-
Purify the product using column chromatography on silica (B1680970) gel.
Synthesis of (S)-4-Hydroxypentan-2-one:
The synthesis of the (S)-enantiomer can be achieved through similar biocatalytic strategies, but by selecting an enzyme with the opposite stereoselectivity. Chemical synthesis routes using chiral catalysts or auxiliaries are also viable.
Experimental Protocol: Enantioselective Chemical Synthesis of (S)-4-Hydroxypentan-2-one (Conceptual)
This protocol outlines a conceptual chemical synthesis approach.
Materials:
-
A suitable prochiral starting material.
-
A chiral catalyst or auxiliary that favors the formation of the (S)-enantiomer.
-
Appropriate reagents and solvents for the specific reaction (e.g., a reducing agent for asymmetric reduction).
Procedure:
-
In an inert atmosphere, dissolve the starting material and the chiral catalyst/auxiliary in a suitable dry solvent.
-
Cool the reaction mixture to the optimal temperature to enhance enantioselectivity.
-
Slowly add the reagent (e.g., reducing agent) to the reaction mixture.
-
Stir the reaction for the required time, monitoring its progress by thin-layer chromatography (TLC) or other suitable analytical methods.
-
Quench the reaction and work up the mixture to isolate the crude product.
-
Purify the crude product by column chromatography.
-
Determine the enantiomeric excess of the purified product using chiral HPLC or GC.
Chiral Resolution of Racemic this compound
An alternative to enantioselective synthesis is the resolution of a racemic mixture. This can be achieved through various methods, including the formation of diastereomeric derivatives or by using chiral chromatography.
Experimental Protocol: Chiral HPLC Resolution (Generalized)
Materials:
-
Racemic this compound
-
Chiral stationary phase (CSP) HPLC column (e.g., polysaccharide-based or cyclodextrin-based)
-
HPLC-grade mobile phase solvents (e.g., hexane (B92381) and isopropanol (B130326) for normal phase; acetonitrile (B52724) and water for reversed-phase)
-
HPLC system with a suitable detector (e.g., UV detector)
Procedure:
-
Prepare a standard solution of the racemic this compound in the mobile phase.
-
Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Run the separation under isocratic or gradient conditions, optimizing the mobile phase composition and flow rate to achieve baseline separation of the two enantiomers.
-
Detect the eluting enantiomers using the UV detector. The two enantiomers will have different retention times.
-
Quantify the relative amounts of each enantiomer by integrating the peak areas in the chromatogram.
Biological and Pharmacological Significance
It has been noted that (R)-4-Hydroxy-2-pentanone is a subject of biological research for its potential interactions with biological systems, which could lead to therapeutic applications.[1] The molecule serves as a chiral building block in the synthesis of complex organic molecules, some of which may have pharmacological relevance.[1]
Spectroscopic and Chromatographic Data
Characterization of the individual enantiomers relies on spectroscopic and chromatographic techniques.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra of the (R) and (S) enantiomers are expected to be identical in an achiral solvent. However, in the presence of a chiral solvating agent, it may be possible to observe distinct signals for the two enantiomers.
-
Mass Spectrometry: The mass spectra of the (R) and (S) enantiomers will be identical, as mass spectrometry does not differentiate between enantiomers under standard conditions.
-
Chiral Chromatography (GC and HPLC): As detailed in the resolution protocol, chiral GC and HPLC are essential techniques for separating and quantifying the two enantiomers. The choice of the chiral stationary phase is critical for achieving successful separation.
Signaling Pathways and Experimental Workflows
Currently, there is no specific information available in the searched literature detailing the involvement of either (R)- or (S)-4-hydroxypentan-2-one in specific signaling pathways. Research in this area would be a valuable contribution to understanding their potential biological roles.
The general experimental workflow for studying these enantiomers follows a logical progression from synthesis or acquisition to detailed analysis.
Conclusion
(R)-4-Hydroxypentan-2-one and (S)-4-Hydroxypentan-2-one represent a compelling pair of enantiomers with potential for diverse applications, particularly in asymmetric synthesis and potentially in pharmacology. While a significant body of knowledge exists for the racemic mixture, a clear gap remains in the detailed, comparative characterization of the individual enantiomers. Further research is needed to elucidate the specific properties, biological activities, and potential therapeutic applications of each stereoisomer. The methodologies for their synthesis and separation are established in principle, providing a solid foundation for future investigations into the distinct roles of these chiral molecules. This guide serves as a foundational resource for researchers embarking on the study of these intriguing compounds.
References
- 1. 4s-Hydroxypentan-2-one | C5H10O2 | CID 10996975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C5H10O2 | CID 20112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. (R)-4-Hydroxy-2-pentanone | C5H10O2 | CID 10034590 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Enigmatic Presence of 4-Hydroxypentan-2-one in the Natural World: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword
4-Hydroxypentan-2-one, a C5 branched-chain hydroxyketone, is a molecule of growing interest due to its potential biological activities. While its presence in nature has been reported, a comprehensive understanding of its distribution, concentration, and biosynthesis remains largely uncharted. This technical guide synthesizes the currently available scientific information on the natural occurrence of this compound, providing a foundational resource for researchers in natural product chemistry, pharmacology, and drug development. This document highlights known sources, outlines plausible experimental methodologies for its study, and proposes a hypothetical biosynthetic pathway based on established metabolic principles.
Natural Occurrence of this compound
This compound has been identified as a volatile or semi-volatile organic compound in a limited number of plant species. The primary sources reported in the scientific literature are detailed below. It is crucial to note that while its presence has been confirmed, quantitative data regarding its concentration in these natural matrices is currently not available in the reviewed literature.
Table 1: Documented Natural Sources of this compound
| Natural Source | Family | Organism | Part of Organism | Reference |
| Mango | Anacardiaceae | Mangifera indica | Fruit | [1] |
| Tomato | Solanaceae | Solanum lycopersicum | Fruit | The Good Scents Company |
| Blue Jacaranda | Bignoniaceae | Jacaranda mimosifolia | Leaves |
The identification of this compound in fruits like mango and tomato suggests its potential contribution to their characteristic aroma and flavor profiles. Its discovery in the leaves of Jacaranda mimosifolia in the context of evaluating cytotoxic potential points towards possible ecological or defense-related roles for the plant.
Experimental Protocols for Isolation, Identification, and Quantification
The lipophilic nature and volatility of this compound make gas chromatography-mass spectrometry (GC-MS) the most suitable analytical technique for its identification and quantification. The following sections detail proposed methodologies based on standard practices for the analysis of similar compounds in plant matrices.
Extraction and Isolation
The choice of extraction method is critical and depends on the volatility of the target compound and the nature of the plant matrix.
-
Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free and sensitive technique ideal for the extraction of volatile and semi-volatile compounds from solid or liquid samples.[2]
-
Sample Preparation: A known weight of the homogenized plant material (e.g., fruit pulp, powdered leaves) is placed in a sealed headspace vial.
-
Extraction: An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace above the sample. The vial is typically heated to a specific temperature (e.g., 50-70°C) for a defined period (e.g., 30-60 minutes) to facilitate the release of volatile compounds.
-
Desorption: The fiber is then retracted and inserted into the heated injection port of a GC-MS for thermal desorption of the analytes.
-
-
Solvent Extraction: For less volatile compounds or for obtaining a larger quantity of the extract for further analysis, solvent extraction is employed.
-
Sample Preparation: The plant material is dried and ground to a fine powder.
-
Extraction: The powder is extracted with a suitable organic solvent (e.g., acetone, petroleum ether, chloroform) using methods like maceration, soxhlet extraction, or ultrasonic-assisted extraction.
-
Concentration: The resulting extract is filtered and concentrated under reduced pressure.
-
Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Gas Chromatography:
-
Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of volatile compounds.
-
Injector: The injector temperature should be optimized for efficient desorption from the SPME fiber or volatilization of the liquid extract (e.g., 250°C).
-
Oven Temperature Program: A temperature gradient is programmed to achieve good separation of the target analyte from other matrix components. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.[3]
-
-
Mass Spectrometry:
-
Ionization: Electron Impact (EI) ionization at 70 eV is standard for generating reproducible mass spectra.
-
Detection: The mass spectrometer is operated in full scan mode for qualitative analysis and identification based on the mass spectrum. For quantitative analysis, Selected Ion Monitoring (SIM) mode is preferred for higher sensitivity and selectivity, monitoring characteristic ions of this compound (e.g., m/z 43, 58, 87, 102).
-
Identification: The identification of this compound is confirmed by comparing its mass spectrum and retention index with those of an authentic standard and with data from mass spectral libraries (e.g., NIST, Wiley).
-
Derivatization for Enhanced Analysis
For compounds containing active hydrogen atoms, such as the hydroxyl group in this compound, derivatization can improve chromatographic behavior and detection sensitivity.
-
Silylation: This is a common derivatization technique where the active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group.[4]
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common silylating agent.
-
Procedure: The dried extract is reconstituted in a suitable solvent, and the silylating reagent is added. The reaction is typically carried out at an elevated temperature (e.g., 60-80°C) for a specific time. The resulting TMS-ether of this compound is more volatile and thermally stable, leading to improved peak shape and sensitivity in GC-MS analysis.
-
Proposed Biosynthetic Pathway
The biosynthetic origin of this compound in plants has not been elucidated. However, based on its chemical structure, a plausible pathway can be proposed involving the degradation of branched-chain amino acids, specifically leucine (B10760876).
The catabolism of leucine is a known metabolic pathway in plants and microorganisms that generates various intermediates, including acetyl-CoA and acetoacetate (B1235776).[5] The proposed pathway for this compound formation involves a series of enzymatic reactions starting from the α-keto acid of leucine, α-ketoisocaproate.
Caption: Proposed biosynthetic pathway of this compound from leucine degradation.
This proposed pathway postulates that intermediates of the leucine catabolism, such as acetoacetate or HMG-CoA, could be shunted into a side pathway. A reduction or hydration step followed by decarboxylation and/or oxidation could lead to the formation of the C5 backbone with the characteristic hydroxyl and ketone functionalities of this compound. The specific enzymes catalyzing these hypothetical steps remain to be identified.
Logical Workflow for Investigation
The following workflow outlines a systematic approach for researchers to investigate the natural occurrence and biosynthesis of this compound.
References
- 1. This compound | C5H10O2 | CID 20112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Analysis of the Volatile Profile of Core Chinese Mango Germplasm by Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. L-leucine degradation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
The Versatile Intermediate: A Technical Guide to 4-Hydroxypentan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxypentan-2-one, a bifunctional molecule featuring both a ketone and a secondary alcohol, serves as a valuable and versatile chemical intermediate in a multitude of synthetic applications. Its unique structural characteristics make it a crucial building block in the pharmaceutical industry, flavor and fragrance production, and broader organic synthesis. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, with a particular focus on its role in drug development.
Physicochemical Properties
This compound is a colorless liquid with the chemical formula C₅H₁₀O₂ and a molecular weight of 102.13 g/mol .[1][2] Its dual functional groups allow for hydrogen bonding, resulting in a relatively high boiling point and solubility in water.
| Property | Value | References |
| Molecular Formula | C₅H₁₀O₂ | [1][2] |
| Molecular Weight | 102.13 g/mol | [1][2] |
| Boiling Point | 177 °C at 760 mmHg | [3] |
| Density | 0.962 g/cm³ | [3] |
| CAS Number | 4161-60-8 | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through several pathways, each offering distinct advantages in terms of yield, stereoselectivity, and scalability.
Aldol (B89426) Condensation of Acetone (B3395972)
A common and straightforward method for the synthesis of this compound is the base-catalyzed aldol condensation of acetone.[4] This reaction involves the formation of an enolate from one molecule of acetone, which then acts as a nucleophile, attacking the carbonyl carbon of a second acetone molecule.
References
Methodological & Application
Application Note: Synthesis of 4-Hydroxypentan-2-one via Base-Catalyzed Aldol Condensation
Abstract
This document provides a detailed protocol for the synthesis of 4-hydroxypentan-2-one, a β-hydroxyketone, through a base-catalyzed crossed aldol (B89426) condensation. The synthesis involves the reaction of acetone (B3395972) and acetaldehyde (B116499). Aldol condensations are fundamental carbon-carbon bond-forming reactions in organic synthesis, crucial for building more complex molecules from simpler precursors.[1][2] This application note outlines the reaction mechanism, a step-by-step experimental procedure, methods for purification, and data presentation for researchers in organic chemistry and drug development.
Introduction
The aldol reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds by reacting two carbonyl compounds to form a β-hydroxy carbonyl product (an aldol addition).[3][4] When this addition is followed by a dehydration step, it is termed an aldol condensation, yielding an α,β-unsaturated carbonyl compound.[1]
This protocol focuses on the crossed or mixed aldol reaction between acetone (which acts as the nucleophile after deprotonation) and acetaldehyde (the electrophile).[1] In this reaction, a base catalyst is used to deprotonate the α-hydrogen of acetone, forming a resonance-stabilized enolate.[5] This enolate then attacks the electrophilic carbonyl carbon of acetaldehyde. Subsequent protonation yields the target molecule, this compound. Controlling the reaction conditions is crucial in crossed aldol reactions to minimize self-condensation products.[6][7] Typically, the aldehyde is added slowly to a mixture of the ketone and the base to ensure the desired crossed product is favored.[1]
Reaction Mechanism and Experimental Workflow
The synthesis proceeds via a base-catalyzed aldol addition mechanism.
-
Enolate Formation: A hydroxide (B78521) ion (from a base like NaOH) removes an acidic α-hydrogen from acetone to form a nucleophilic enolate ion.[5][8]
-
Nucleophilic Attack: The acetone enolate attacks the electrophilic carbonyl carbon of acetaldehyde, forming a new carbon-carbon bond and a tetrahedral alkoxide intermediate.[5][8]
-
Protonation: The alkoxide is protonated by a water molecule (formed in the first step), regenerating the hydroxide catalyst and yielding the final product, this compound.[3][8]
The overall experimental process follows a standard workflow for synthesis and purification.
Experimental Protocol
This protocol is adapted from general procedures for base-catalyzed crossed aldol reactions.[9][10]
Materials:
-
Acetone (ACS grade)
-
Acetaldehyde
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate (B1210297) (for extraction)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask (250 mL)
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Catalyst Preparation: Prepare a 10% (w/v) aqueous solution of sodium hydroxide. In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 50 mL of this NaOH solution and 50 mL of ethanol.
-
Reaction Setup: Cool the flask in an ice bath to 0-5 °C with continuous stirring.
-
Addition of Ketone: Add 0.1 mol of acetone to the cooled NaOH solution. Allow the mixture to stir for 10 minutes.
-
Addition of Aldehyde: Slowly add 0.1 mol of acetaldehyde dropwise from an addition funnel over a period of 30-45 minutes. Maintain the reaction temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, carefully neutralize the mixture by slowly adding 1 M HCl until the pH is approximately 7. Monitor the temperature to ensure it does not rise significantly.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of ethyl acetate.
-
Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Solvent Removal: Decant the dried organic solution and remove the ethyl acetate using a rotary evaporator.
-
Purification: Purify the crude this compound by vacuum distillation.
Data Presentation
Table 1: Physical Properties of Reactants and Product
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| Acetone | C₃H₆O | 58.08 | 56 | 0.791 |
| Acetaldehyde | C₂H₄O | 44.05 | 20.2 | 0.784 |
| This compound | C₅H₁₀O₂ | 102.13[11] | 177[12] | 0.962[12] |
Table 2: Experimental Parameters and Results
| Parameter | Value |
| Moles of Acetone | 0.1 mol |
| Moles of Acetaldehyde | 0.1 mol |
| Catalyst | 10% NaOH (aq) |
| Reaction Temperature | 0-10 °C |
| Reaction Time | 2-3 hours |
| Theoretical Yield | 10.21 g |
| Actual Yield | (To be determined experimentally) |
| Percent Yield | (To be calculated) |
| Purity (GC) | (To be determined experimentally) |
| Appearance | Colorless to pale yellow liquid[13] |
Safety Precautions
-
This experiment should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Sodium hydroxide is caustic and corrosive.[2] Avoid contact with skin and eyes.
-
Acetaldehyde is volatile, flammable, and an irritant. Handle with care.
-
Acetone is highly flammable. Keep away from ignition sources.
-
Handle all organic solvents with care and dispose of chemical waste according to institutional guidelines.
References
- 1. Aldol condensation - Wikipedia [en.wikipedia.org]
- 2. magritek.com [magritek.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. d.web.umkc.edu [d.web.umkc.edu]
- 6. homework.study.com [homework.study.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. youtube.com [youtube.com]
- 9. webassign.net [webassign.net]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. This compound | C5H10O2 | CID 20112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-HYDROXY-2-PENTANONE | CAS#:4161-60-8 | Chemsrc [chemsrc.com]
- 13. 4-hydroxy-2-pentanone, 4161-60-8 [thegoodscentscompany.com]
Application Notes and Protocols for the Biocatalytic Synthesis of Enantiopure 4-Hydroxypentan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enantiomerically pure 4-hydroxypentan-2-one is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Traditional chemical methods for its synthesis often involve multiple steps, hazardous reagents, and may offer limited stereoselectivity. Biocatalysis presents a green and efficient alternative, utilizing enzymes or whole-cell systems to achieve high enantioselectivity under mild reaction conditions. This document provides detailed application notes and protocols for the biocatalytic synthesis of enantiopure this compound via the asymmetric reduction of the prochiral substrate 2,4-pentanedione (acetylacetone). Protocols for both purified enzyme-catalyzed reactions using a carbonyl reductase and whole-cell biocatalysis with yeast are presented.
Introduction
The stereoselective reduction of prochiral ketones is a cornerstone of modern asymmetric synthesis.[1] this compound possesses a chiral center at the C4 position, and access to its individual enantiomers, (R)- and (S)-4-hydroxypentan-2-one, is crucial for the development of stereochemically defined active pharmaceutical ingredients. Biocatalysts, such as alcohol dehydrogenases (ADHs) and carbonyl reductases (CRs), are highly effective in catalyzing such transformations with exceptional levels of regio- and enantioselectivity.[2] These enzymatic approaches offer significant advantages over conventional chemical methods, including milder reaction conditions, reduced environmental impact, and high catalytic efficiency.[1]
This application note details two primary biocatalytic strategies for the synthesis of enantiopure this compound:
-
Isolated Enzyme System: Employing a purified carbonyl reductase from Candida parapsilosis (CPCR2) for the synthesis of (S)-4-hydroxypentan-2-one. This method offers high specificity and easier downstream processing.
-
Whole-Cell System: Utilizing baker's yeast (Saccharomyces cerevisiae) as a readily available and cost-effective biocatalyst. Whole-cell systems have the added benefit of in-situ cofactor regeneration.
Data Presentation
The following tables summarize representative quantitative data for the biocatalytic reduction of aliphatic diketones using Carbonyl Reductase from Candida parapsilosis (CPCR2). While specific data for 2,4-pentanedione is not extensively published, the data for the structurally similar substrate 2,3-pentanedione (B165514) provides a strong indication of the expected performance.
Table 1: Preparative Scale Biotransformation of Aliphatic Diketones with CPCR2
| Substrate (Diketone) | Product (Hydroxyketone) | Reaction Time (h) | Conversion (%) | Isolated Yield (%) | Enantiomeric Excess (e.e.) (%) |
| 2,3-Pentanedione | (S)-3-Hydroxy-2-pentanone | 1 | 97 | 46 | 93 |
| 2,3-Hexanedione | (S)-3-Hydroxy-2-hexanone | 1 | 95 | 47 | 91 |
| 2,3-Heptanedione | (S)-2-Hydroxy-3-heptanone | 1 | 88 | 36 | 89 |
Data adapted from a study on the synthesis of (S)-2-hydroxy alkanones. The results for 2,3-pentanedione are presented as a proxy for the expected performance with 2,4-pentanedione.
Table 2: Performance Metrics of the CPCR2-Catalyzed Reduction
| Substrate | Product | Enzyme TON¹ | Cofactor TON² |
| 2,3-Pentanedione | (S)-3-Hydroxy-2-pentanone | ~1.5 x 10⁵ | ~450 |
| 2,3-Hexanedione | (S)-3-Hydroxy-2-hexanone | ~1.4 x 10⁵ | ~440 |
| 2,3-Heptanedione | (S)-2-Hydroxy-3-heptanone | ~1.1 x 10⁵ | ~330 |
¹Turnover Number of the enzyme (moles of product per mole of enzyme). ²Turnover Number of the cofactor (moles of product per mole of NADH). Data adapted from a study on the synthesis of (S)-2-hydroxy alkanones.
Experimental Protocols
Protocol 1: Synthesis of (S)-4-Hydroxypentan-2-one using Purified Carbonyl Reductase (CPCR2)
This protocol is adapted from the established procedure for the synthesis of (S)-2-hydroxy alkanones.
Materials:
-
Carbonyl Reductase from Candida parapsilosis (CPCR2)
-
2,4-Pentanedione (Acetylacetone)
-
Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)
-
Isopropyl alcohol (for cofactor regeneration)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.0)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Temperature-controlled shaker
-
Centrifuge
-
Rotary evaporator
-
Glass chromatography column
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a suitable reaction vessel, prepare a solution of 100 mM potassium phosphate buffer (pH 7.0).
-
Add 2,4-pentanedione to a final concentration of 50 mM.
-
Add NADH to a final concentration of 0.1 mM.
-
Add isopropyl alcohol to a final concentration of 10% (v/v) to serve as the co-substrate for cofactor regeneration.
-
Initiate the reaction by adding the purified CPCR2 enzyme to a final concentration of 1 mg/mL.
-
-
Biotransformation:
-
Incubate the reaction mixture at 30°C with shaking (e.g., 150 rpm) for 1-24 hours.
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by GC or TLC.
-
-
Work-up and Purification:
-
Once the reaction has reached the desired conversion, terminate it by adding an equal volume of ethyl acetate.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
-
Analysis:
-
Determine the conversion and yield by GC analysis.
-
Determine the enantiomeric excess of the product by chiral GC analysis.
-
Protocol 2: Synthesis of Enantiopure this compound using Whole-Cell Biocatalysis (Baker's Yeast)
This is a general protocol for the asymmetric reduction of ketones using Saccharomyces cerevisiae. Optimization of reaction conditions may be required for optimal results.
Materials:
-
Baker's yeast (Saccharomyces cerevisiae)
-
Glucose (or sucrose)
-
2,4-Pentanedione (Acetylacetone)
-
Water (deionized or distilled)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Celite
Equipment:
-
Temperature-controlled shaker
-
Centrifuge
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Yeast Activation:
-
Suspend a desired amount of baker's yeast (e.g., 50 g) in a solution of warm water (e.g., 500 mL at ~35-40°C) containing a sugar source like glucose or sucrose (B13894) (e.g., 25 g).
-
Stir the suspension for approximately 30 minutes to activate the yeast.
-
-
Biotransformation:
-
Add 2,4-pentanedione to the activated yeast suspension (e.g., to a final concentration of 10-50 mM). Due to potential substrate toxicity, a fed-batch approach where the substrate is added portion-wise over time may improve yields.
-
Incubate the reaction mixture at room temperature or 30°C with gentle shaking for 24-72 hours.
-
Monitor the reaction progress by GC analysis of periodically withdrawn samples.
-
-
Work-up and Purification:
-
After the desired conversion is achieved, add an equal volume of ethyl acetate to the reaction mixture.
-
Add a filtration aid such as Celite and stir for 15 minutes.
-
Filter the mixture to remove the yeast cells. Wash the cell cake with additional ethyl acetate.
-
Separate the organic layer from the filtrate. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Further purification can be achieved by column chromatography as described in Protocol 1.
-
-
Analysis:
-
Analyze the conversion, yield, and enantiomeric excess as described in Protocol 1.
-
Analytical Method: Chiral Gas Chromatography (GC)
The enantiomeric excess of this compound can be determined by chiral gas chromatography.
-
Column: A chiral capillary column, such as a cyclodextrin-based column (e.g., Rt-βDEXsm), is suitable for separating the enantiomers.
-
Carrier Gas: Hydrogen or Helium.
-
Injector and Detector Temperature: Typically 250°C.
-
Oven Temperature Program: An example program would be an initial temperature of 60°C held for 2 minutes, followed by a ramp of 5°C/min to 180°C. The exact program should be optimized for the specific column and instrument.
-
Sample Preparation: The purified product should be dissolved in a suitable solvent (e.g., ethyl acetate) before injection. Derivatization to a more volatile species may be necessary to improve separation and peak shape.
Visualizations
Caption: Biocatalytic reduction of 2,4-pentanedione to (S)-4-hydroxypentan-2-one.
Caption: General experimental workflow for biocatalytic synthesis.
References
Application Notes and Protocols for the Stereoselective Reduction of 2,4-Pentanedione
Introduction
The stereoselective reduction of 2,4-pentanedione (acetylacetone) is a critical transformation in synthetic organic chemistry, providing access to the three stereoisomers of 2,4-pentanediol (B147393): the chiral (2R,4R) and (2S,4S) enantiomers, and the achiral meso compound. These diols are valuable chiral building blocks and synthons for a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and chiral ligands for asymmetric catalysis. This document provides detailed protocols for the stereoselective synthesis of (2R,4R)-2,4-pentanediol, (2S,4S)-2,4-pentanediol, and meso-2,4-pentanediol, targeting researchers, scientists, and professionals in drug development.
Stereoselective Reduction Strategies
The selective formation of a specific stereoisomer of 2,4-pentanediol from 2,4-pentanedione requires precise control over the reduction of the two prochiral ketone functionalities. This can be achieved through several methodologies:
-
Enantioselective Reduction: Utilizes chiral catalysts or reagents to produce a preponderance of one enantiomer, either (2R,4R) or (2S,4S)-2,4-pentanediol. Key methods include:
-
Biocatalytic Reduction: Employs enzymes, such as ketoreductases (KREDs), which exhibit high stereoselectivity.
-
Asymmetric Hydrogenation: Uses transition metal catalysts (e.g., Ruthenium) complexed with chiral ligands.
-
Chiral Borane Reagents: Involves the use of stoichiometric or catalytic chiral boron-containing reagents, such as in the Corey-Bakshi-Shibata (CBS) reduction.
-
-
Diastereoselective Reduction: Aims to selectively form one diastereomer over another. In the case of 2,4-pentanedione, this leads to the formation of the meso-2,4-pentanediol.
The following sections detail specific experimental protocols for achieving these transformations.
Experimental Protocols
Protocol 1: Enantioselective Synthesis of (2R,4R)-2,4-Pentanediol via Biocatalytic Reduction
This protocol utilizes an engineered ketoreductase (KRED) to achieve high enantioselectivity and product concentration.
Materials:
-
Engineered Ketoreductase (KRED)
-
2,4-Pentanedione (Acetylacetone)
-
Cofactor regeneration system (e.g., glucose/glucose dehydrogenase or isopropanol/secondary alcohol dehydrogenase)
-
Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a temperature-controlled reaction vessel, prepare a buffered solution containing the engineered KRED and the cofactor regeneration system.
-
To this solution, add 2,4-pentanedione. The reaction can be performed in a neat substrate system for high product concentrations.
-
Maintain the reaction at a constant temperature (typically 25-37 °C) with gentle agitation.
-
Monitor the progress of the reaction by a suitable analytical method (e.g., GC or HPLC) until the starting material is consumed.
-
Upon completion, extract the product from the aqueous phase using an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (2R,4R)-2,4-pentanediol.
-
Purify the product by distillation or column chromatography.
-
Determine the enantiomeric excess (ee) by chiral GC or HPLC analysis.
Quantitative Data Summary:
| Catalyst/Enzyme | Substrate Concentration | Yield | Enantiomeric Excess (ee) | Reference |
| Engineered Ketoreductase (KRED) | Neat (up to 208 g/L) | High | >99% for (2R,4R) | [1][2] |
| Candida boidinii KK912 | Not specified | N/A | High for (2R,4R) | [3] |
Protocol 2: Enantioselective Synthesis of (2S,4S)-2,4-Pentanediol via Noyori Asymmetric Hydrogenation
This protocol employs a Ruthenium-BINAP catalyst for the asymmetric hydrogenation of 2,4-pentanedione. To obtain the (S,S)-enantiomer, (S)-BINAP is used as the chiral ligand.
Materials:
-
[RuCl₂((S)-BINAP)]
-
2,4-Pentanedione (Acetylacetone)
-
Ethanol (EtOH), degassed
-
High-pressure reaction vessel (autoclave)
-
Hydrogen gas (H₂)
Procedure:
-
In a nitrogen-filled glovebox, charge a glass liner for a high-pressure reactor with [RuCl₂((S)-BINAP)] (0.1 mol%).
-
Add a solution of 2,4-pentanedione (1.0 eq) in degassed ethanol.
-
Seal the glass liner inside the high-pressure vessel.
-
Remove the vessel from the glovebox, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 1100 psi).
-
Stir the reaction mixture at a controlled temperature (e.g., 30 °C) for an extended period (e.g., 6 days).
-
After the reaction is complete, carefully release the hydrogen pressure.
-
Concentrate the reaction mixture in vacuo.
-
Purify the resulting (2S,4S)-2,4-pentanediol by distillation under reduced pressure.
-
Determine the enantiomeric excess (ee) by chiral GC or HPLC analysis.
Quantitative Data Summary:
| Catalyst | Ligand | Pressure | Temp. | Time | Yield | Enantiomeric Excess (ee) | Reference |
| [RuCl₂(BINAP)] | (R)-BINAP | 1100 psi | 30 °C | 6 days | N/A | High for (R,R) | [4] |
| [RuCl₂(BINAP)] | (S)-BINAP | 1100 psi | 30 °C | 6 days | N/A | High for (S,S) | (inferred) |
Protocol 3: Enantioselective Synthesis of Chiral 2,4-Pentanediol via Corey-Bakshi-Shibata (CBS) Reduction
This protocol is a general procedure for the CBS reduction, which can be adapted for 2,4-pentanedione to yield either the (R,R) or (S,S) diol depending on the chirality of the CBS catalyst used. Using (R)-2-Methyl-CBS-oxazaborolidine will favor the formation of the (S,S)-diol.
Materials:
-
(R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF) or Catecholborane
-
2,4-Pentanedione (Acetylacetone)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous potassium sodium tartrate (Rochelle's salt)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
To a stirred solution of the (R)-2-Methyl-CBS-oxazaborolidine (0.1-0.2 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add BH₃·THF (1.5 eq) dropwise.
-
After stirring for 15 minutes at 0 °C, cool the mixture to -78 °C.
-
Add a solution of 2,4-pentanedione (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add an additional amount of BH₃·THF (1.5 eq) dropwise over 1 hour at -78 °C.
-
Allow the reaction mixture to gradually warm to -40 °C over 30 minutes and continue stirring for another 30 minutes.
-
Quench the reaction by the slow addition of methanol, followed by saturated aqueous NaHCO₃ or Rochelle's salt.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by distillation or column chromatography.
-
Determine the enantiomeric excess (ee) by chiral GC or HPLC analysis.
Quantitative Data Summary:
| Catalyst | Borane Source | Yield | Enantiomeric Excess (ee) | Reference |
| (R)-2-Methyl-CBS-oxazaborolidine | Catecholborane | N/A | High for (S,S) | [5] |
| (S)-2-Methyl-CBS-oxazaborolidine | BH₃·THF | N/A | High for (R,R) | (inferred) |
Protocol 4: Diastereoselective Synthesis of meso-2,4-Pentanediol
A straightforward reduction using sodium borohydride (B1222165) can favor the formation of the meso diastereomer.
Materials:
-
2,4-Pentanedione (Acetylacetone)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dilute Hydrochloric Acid (HCl)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve 2,4-pentanedione in methanol and cool the solution in an ice bath to 0 °C.
-
Slowly add sodium borohydride in portions to the stirred solution.
-
After the addition is complete, continue stirring at 0 °C and then allow the reaction to warm to room temperature.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Carefully quench the reaction by adding dilute HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by distillation or recrystallization to obtain pure meso-2,4-pentanediol.
-
Confirm the diastereomeric ratio by NMR spectroscopy or GC analysis.
Quantitative Data Summary:
| Reagent | Solvent | Yield | Diastereomeric Ratio (meso:racemic) | Reference |
| NaBH₄ | MeOH | High | Favorable for meso | (General knowledge) |
Visualizations
Experimental Workflow
Caption: General workflow for the stereoselective reduction of 2,4-pentanedione.
Signaling Pathway for CBS Reduction
Caption: Simplified mechanism of the Corey-Bakshi-Shibata (CBS) reduction.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic (2 R ,4 R )‐Pentanediol Synthesis – “Putting a Bottle on the Table” - JuSER [juser.fz-juelich.de]
- 3. keio.elsevierpure.com [keio.elsevierpure.com]
- 4. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols: (R)- and (S)-4-Hydroxypentan-2-one as Versatile Chiral Building Blocks in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Optically active β-hydroxy ketones are valuable chiral building blocks in asymmetric synthesis, serving as precursors to a wide array of complex molecules, including natural products and active pharmaceutical ingredients (APIs). Among these, the enantiomers of 4-hydroxypentan-2-one, namely (R)-4-hydroxypentan-2-one and (S)-4-hydroxypentan-2-one, offer a unique combination of functional groups—a secondary alcohol and a methyl ketone—that can be selectively manipulated to construct stereochemically rich architectures. Their utility is underscored by their role in organocatalysis and biocatalysis, where they can act as both substrates and chiral auxiliaries.[1] This document provides detailed application notes and experimental protocols for the utilization of these versatile chiral synthons.
Physicochemical Properties and Sourcing
This compound is a chiral molecule with the chemical formula C₅H₁₀O₂ and a molecular weight of 102.13 g/mol .[1] It is also known by synonyms such as 4-hydroxy-2-pentanone. The enantiomers are typically sourced through asymmetric synthesis or enzymatic resolution.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₁₀O₂ |
| Molecular Weight | 102.13 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 177 °C at 760 mmHg[2] |
| Density | 0.962 g/cm³[2] |
| pKa (Predicted) | 14.50 ± 0.20[2] |
Key Synthetic Applications
The strategic placement of the hydroxyl and carbonyl groups in this compound allows for a variety of stereoselective transformations. The hydroxyl group can direct reductions of the adjacent ketone, while both functionalities can be modified or used to form new carbon-carbon and carbon-heteroatom bonds.
Diastereoselective Reduction of the Ketone
A primary application of chiral β-hydroxy ketones is their diastereoselective reduction to afford 1,3-diols, which are common motifs in polyketide natural products. The stereochemical outcome of the reduction can be controlled by the choice of reagents and reaction conditions, leading to either syn- or anti-diols.
This protocol utilizes a chelating agent to form a rigid six-membered ring intermediate, which directs the hydride attack to furnish the syn-1,3-diol with high selectivity.
Reaction Scheme:
Figure 1: syn-Diastereoselective reduction of (R)-4-hydroxypentan-2-one.
Materials:
-
(R)-4-Hydroxypentan-2-one
-
Diethylmethoxyborane (B30974) (Bu₂BOMe)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of (R)-4-hydroxypentan-2-one (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add diethylmethoxyborane (1.1 equiv) dropwise.
-
Stir the mixture at -78 °C for 30 minutes to allow for the formation of the boron chelate.
-
Add sodium borohydride (1.5 equiv) portionwise, ensuring the temperature remains below -70 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of methanol, followed by saturated aqueous NH₄Cl.
-
Extract the mixture with diethyl ether (3 x V).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the syn-1,3-diol.
Expected Outcome: High diastereoselectivity in favor of the syn isomer is expected.
To obtain the anti-1,3-diol, an intramolecular hydride delivery approach is employed.
Reaction Scheme:
Figure 2: anti-Diastereoselective reduction of (R)-4-hydroxypentan-2-one.
Materials:
-
(R)-4-Hydroxypentan-2-one
-
Tetramethylammonium (B1211777) triacetoxyborohydride (B8407120) (Me₄NBH(OAc)₃)
-
Anhydrous Acetonitrile (B52724)
-
Acetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of (R)-4-hydroxypentan-2-one (1.0 equiv) in a mixture of anhydrous acetonitrile and acetic acid at -40 °C, add tetramethylammonium triacetoxyborohydride (1.5 equiv) portionwise.
-
Stir the reaction at -40 °C and monitor by TLC until the starting material is consumed.
-
Quench the reaction by the careful addition of saturated aqueous NaHCO₃ at 0 °C.
-
Extract the mixture with ethyl acetate (3 x V).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the anti-1,3-diol.
Expected Outcome: High diastereoselectivity in favor of the anti isomer is anticipated.
Carbon-Carbon Bond Formation via Wittig Reaction
The ketone functionality of this compound is a handle for carbon-carbon bond formation. The Wittig reaction provides a reliable method for the synthesis of alkenes. The hydroxyl group must be protected prior to the generation of the ylide to prevent interference from the acidic proton.
This protocol outlines the protection of the hydroxyl group, followed by a Wittig reaction to introduce a new carbon-carbon double bond.
Reaction Workflow:
Figure 3: Workflow for the Wittig olefination of this compound.
Materials:
-
(R)-4-Hydroxypentan-2-one
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
(Methyl)triphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (B91410) (TBAF) in THF
Procedure:
Part A: Protection
-
To a solution of (R)-4-hydroxypentan-2-one (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF, add TBSCl (1.2 equiv) portionwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the organic layer with water and brine, dry over MgSO₄, filter, and concentrate.
-
Purify by column chromatography to yield the TBS-protected ketone.
Part B: Wittig Reaction
-
Suspend (methyl)triphenylphosphonium bromide (1.2 equiv) in anhydrous THF at 0 °C.
-
Add n-BuLi (1.1 equiv) dropwise. A deep red or orange color indicates ylide formation.
-
Stir for 30 minutes at 0 °C, then cool to -78 °C.
-
Add a solution of the TBS-protected ketone (1.0 equiv) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench with saturated aqueous NH₄Cl and extract with diethyl ether.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify by column chromatography to obtain the protected alkene.
Part C: Deprotection
-
Dissolve the protected alkene (1.0 equiv) in THF.
-
Add TBAF (1.0 M in THF, 1.2 equiv) and stir at room temperature until deprotection is complete (monitor by TLC).
-
Quench with water and extract with ethyl acetate.
-
Dry, concentrate, and purify to afford the chiral allylic alcohol.
Table 2: Representative Quantitative Data for Key Transformations
| Transformation | Starting Material | Product | Reagents and Conditions | Typical Yield (%) | Typical Stereoselectivity |
| syn-Reduction | (R)-4-Hydroxypentan-2-one | (2R,4R)-Pentane-2,4-diol | 1. Bu₂BOMe, THF, -78°C; 2. NaBH₄ | >85 | >95:5 dr |
| anti-Reduction | (R)-4-Hydroxypentan-2-one | (2S,4R)-Pentane-2,4-diol | Me₄NBH(OAc)₃, MeCN/AcOH, -40°C | >80 | >95:5 dr |
| Wittig Olefination | TBS-protected (R)-4-hydroxypentan-2-one | TBS-protected alkene | Ph₃PCH₃Br, n-BuLi, THF | 70-85 | N/A |
Conclusion
The enantiomers of this compound are powerful and versatile chiral building blocks for the synthesis of complex molecules. The protocols provided herein for diastereoselective reductions and carbon-carbon bond-forming reactions demonstrate their utility in controlling stereochemistry. These synthons are particularly valuable for the construction of 1,3-diol motifs and functionalized alkenes, which are prevalent in many biologically active compounds. Researchers and drug development professionals can leverage these methodologies to access novel and stereochemically defined chemical entities.
References
Application Notes and Protocols for the GC-MS Analysis of 4-Hydroxypentan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxypentan-2-one is a small, polar organic molecule belonging to the class of hydroxy ketones. Its presence and concentration in various matrices, including biological fluids, food products, and environmental samples, can be of significant interest in diverse fields of research and development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. This application note provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, derivatization, and instrument parameters.
Physicochemical Properties and Spectral Information
A summary of the key physicochemical properties and spectral information for this compound is presented below. This data is essential for method development and data interpretation.[1]
| Property | Value | Source |
| Molecular Formula | C5H10O2 | PubChem[1] |
| Molecular Weight | 102.13 g/mol | PubChem[1] |
| CAS Number | 4161-60-8 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Kovats Retention Index (Semi-standard non-polar column) | 818, 822, 849.4 | NIST Mass Spectrometry Data Center[1] |
Mass Spectrometry Data
The electron ionization (EI) mass spectrum of this compound is characterized by several key fragment ions. The mass-to-charge ratios (m/z) and relative abundances of the most significant ions are crucial for the selective identification and quantification of the analyte.
| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) |
| 43 | 100 |
| 45 | 70 |
| 58 | 45 |
| 87 | 20 |
| 102 (Molecular Ion) | <5 |
Note: Relative abundances are approximate and may vary depending on the instrument and tuning parameters.
Experimental Protocol
Due to the polar nature of this compound, which contains both a hydroxyl and a keto group, direct analysis by GC-MS can result in poor chromatographic peak shape and low sensitivity. Therefore, a derivatization step is highly recommended to increase the volatility and thermal stability of the analyte.[2][3][4] The following protocol outlines a two-step derivatization process involving methoximation followed by silylation.[5]
1. Sample Preparation (from Aqueous Matrix, e.g., Biological Fluid)
This protocol is a general guideline and may require optimization based on the specific sample matrix and concentration of the analyte.
-
Materials:
-
Sample containing this compound
-
Internal Standard (IS) solution (e.g., a deuterated analog or a structurally similar compound not present in the sample)
-
Protein precipitation solvent (e.g., cold acetonitrile (B52724) or methanol)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., pyridine (B92270) or ethyl acetate)
-
-
Procedure:
-
To 100 µL of the sample, add a known amount of the internal standard.
-
Add 300 µL of cold protein precipitation solvent.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the dried residue in 50 µL of the reconstitution solvent.
-
2. Derivatization
-
Materials:
-
Methoxyamine hydrochloride (MeOx·HCl) solution in pyridine (e.g., 20 mg/mL)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
-
GC vials with inserts
-
-
Procedure:
-
To the reconstituted sample extract, add 20 µL of the methoxyamine hydrochloride solution.
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the vial at 60°C for 30 minutes to complete the methoximation of the keto group.[5]
-
Cool the vial to room temperature.
-
Add 30 µL of BSTFA with 1% TMCS to the reaction mixture.
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the vial at 70°C for 45 minutes to complete the silylation of the hydroxyl group.
-
Cool the vial to room temperature before GC-MS analysis.
-
3. GC-MS Instrumentation and Conditions
The following are recommended starting parameters for the GC-MS analysis of the derivatized this compound. Optimization may be required for specific instruments.
| Parameter | Condition |
| Gas Chromatograph | |
| GC System | Agilent 7890 GC system or equivalent |
| Column | HP-5ms or equivalent non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature 60°C, hold for 2 min, ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min, hold for 5 min |
| Mass Spectrometer | |
| MS System | Agilent 5977 MS Detector or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| MS Source Temperature | 230°C |
| MS Quadrupole Temperature | 150°C |
| Acquisition Mode | Scan (m/z 40-300) and/or Selected Ion Monitoring (SIM) |
| SIM Ions (for derivatized analyte) | To be determined by analyzing a derivatized standard in full scan mode. Likely ions would include the molecular ion and characteristic fragment ions of the methoxime-TMS derivative. |
Data Analysis
-
Qualitative Analysis: Identification of the derivatized this compound is achieved by comparing the retention time and the acquired mass spectrum with that of a reference standard.
-
Quantitative Analysis: Quantification is performed by creating a calibration curve using the peak area ratio of the analyte to the internal standard at different concentrations. The concentration of this compound in the samples is then calculated from this calibration curve.
Diagrams
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Two-step derivatization of this compound.
References
- 1. This compound | C5H10O2 | CID 20112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
HPLC method for 4-Hydroxypentan-2-one purity assessment.
An HPLC Method for the Purity Assessment of 4-Hydroxypentan-2-one
This application note details a High-Performance Liquid Chromatography (HPLC) method for the quantitative purity assessment of this compound. This protocol is intended for researchers, scientists, and professionals in the field of drug development and quality control. The described method utilizes reversed-phase chromatography with UV detection, a widely used and reliable technique for the analysis of small organic molecules.
Introduction
This compound is a beta-hydroxy ketone that can serve as a building block in organic synthesis. Ensuring the purity of such intermediates is critical for the successful synthesis of target molecules and for controlling the impurity profile of final products. High-Performance Liquid Chromatography (HPLC) is a robust and precise analytical technique for separating and quantifying components in a mixture, making it an ideal choice for purity determination. This document provides a comprehensive protocol for the analysis of this compound, including the experimental procedure, data presentation, and a workflow diagram.
Experimental Protocol
This protocol outlines the necessary steps for determining the purity of this compound using a reversed-phase HPLC method.
Apparatus and Materials
-
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV-Vis detector.
-
Data acquisition and processing software.
-
-
Reagents and Materials:
-
This compound reference standard (known purity).
-
This compound sample for analysis.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or purified to 18.2 MΩ·cm).
-
Phosphoric acid (analytical grade).
-
Volumetric flasks, pipettes, and syringes.
-
Syringe filters (0.45 µm).
-
Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point and may require optimization for specific instrumentation and samples.
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions over 1 minute, and equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Preparation of Solutions
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water and mix well.
-
Mobile Phase B: Use HPLC-grade acetonitrile.
-
-
Standard Solution Preparation (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
-
Sample Solution Preparation (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Analytical Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Perform a blank injection (diluent) to ensure a clean baseline.
-
Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., retention time repeatability, peak area precision).
-
Inject the sample solution.
-
After the analysis, process the chromatograms to determine the peak areas.
Calculation of Purity
The purity of the this compound sample is calculated based on the area percent method.
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Data Presentation
The results of the purity assessment can be summarized in the following table. The data presented here is hypothetical and serves as an example.
| Sample ID | Retention Time (min) | Peak Area (mAU*s) | Area % |
| This compound Standard | 5.2 | 1250000 | 100.00 |
| This compound Sample | |||
| Impurity 1 | 3.8 | 15000 | 1.20 |
| This compound | 5.2 | 1235000 | 98.80 |
| Total | 1250000 | 100.00 |
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC Purity Assessment of this compound.
Conclusion
The described HPLC method provides a reliable and straightforward approach for the purity assessment of this compound. The method is based on established principles of reversed-phase chromatography and can be readily implemented in a quality control or research laboratory. It is important to note that this method should be validated to ensure its suitability for its intended purpose, including an assessment of its specificity, linearity, accuracy, and precision.
Application Notes and Protocols for 1H NMR-Based Structure Elucidation of 4-Hydroxypentan-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the structural elucidation of 4-hydroxypentan-2-one using 1H Nuclear Magnetic Resonance (NMR) spectroscopy. It includes a summary of expected 1H NMR data, a comprehensive experimental protocol for sample preparation, and a workflow for spectral analysis.
Introduction
This compound is a bifunctional organic molecule containing both a hydroxyl and a ketone group. Its structural confirmation is a critical step in quality control and chemical synthesis. 1H NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by probing the chemical environment of hydrogen atoms. This application note serves as a practical guide for utilizing 1H NMR for the structural verification of this compound.
Predicted 1H NMR Data for this compound
The following table summarizes the predicted 1H NMR spectral data for this compound. This data is based on established chemical shift principles and spin-spin coupling patterns for similar structural motifs. The spectrum is typically recorded in a deuterated solvent, such as chloroform-d (B32938) (CDCl3), with tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
| Proton Assignment (Label) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| CH3-C(O)- (a) | ~2.2 | Singlet (s) | N/A | 3H |
| -CH2- (b) | ~2.7 | Doublet of Doublets (dd) | ~17.0, ~6.0 | 2H |
| -CH- (c) | ~4.1 | Multiplet (m) | ~6.0 | 1H |
| -OH (d) | Variable (Broad Singlet) | Broad Singlet (br s) | N/A | 1H |
| CH3-CH(OH)- (e) | ~1.2 | Doublet (d) | ~6.0 | 3H |
Structural Interpretation of 1H NMR Data
The elucidation of the structure of this compound from its 1H NMR spectrum is based on the analysis of chemical shifts, signal multiplicities, and integration values.
-
Singlet at ~2.2 ppm (a): This signal corresponds to the three protons of the methyl group adjacent to the carbonyl group. Its downfield shift is due to the electron-withdrawing effect of the ketone. The singlet multiplicity indicates no adjacent protons.
-
Doublet of Doublets at ~2.7 ppm (b): These two protons are on the carbon adjacent to the carbonyl group and the chiral center. They are diastereotopic and thus have different chemical shifts, appearing as a complex multiplet which can be simplified as a doublet of doublets. They are coupled to the proton on the chiral center.
-
Multiplet at ~4.1 ppm (c): This signal is attributed to the single proton on the carbon bearing the hydroxyl group. It is shifted downfield due to the electronegative oxygen atom. The multiplet nature arises from coupling to the adjacent methylene (B1212753) and methyl protons.
-
Broad Singlet (Variable) (d): The hydroxyl proton signal is often broad and its chemical shift is concentration and solvent dependent. It typically does not show coupling.
-
Doublet at ~1.2 ppm (e): This signal represents the three protons of the methyl group attached to the chiral carbon. It appears as a doublet due to coupling with the single proton on the same carbon.
Experimental Protocol: 1H NMR Sample Preparation
This protocol outlines the steps for preparing a sample of this compound for 1H NMR analysis.
Materials:
-
This compound (5-20 mg)
-
Deuterated solvent (e.g., Chloroform-d, CDCl3)
-
Tetramethylsilane (TMS) as an internal standard
-
High-quality 5 mm NMR tube
-
Pasteur pipette
-
Small vial
-
Filter plug (e.g., glass wool)
Procedure:
-
Sample Weighing: Accurately weigh 5-20 mg of this compound into a small, clean, and dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl3) containing TMS to the vial.
-
Dissolution: Gently swirl the vial to completely dissolve the sample.
-
Filtration and Transfer: Place a small plug of glass wool into a Pasteur pipette. Filter the solution through the pipette into a clean, dry NMR tube to remove any particulate matter.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
-
Instrument Analysis: Insert the NMR tube into the spectrometer for data acquisition.
Visualizations
Diagram of Spin-Spin Coupling in this compound
Caption: Spin-spin coupling interactions in this compound.
Workflow for 1H NMR Structure Elucidation
Applications of 4-Hydroxypentan-2-one in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxypentan-2-one is a versatile bifunctional molecule that serves as a valuable chiral building block in pharmaceutical synthesis.[1] Its structure, featuring both a hydroxyl and a ketone functional group, allows for a wide range of chemical transformations, making it an important precursor for the synthesis of complex chiral molecules, including active pharmaceutical ingredients (APIs).[1][2] The presence of a stereocenter at the C4 position makes its enantiomerically pure forms, (R)- and (S)-4-hydroxypentan-2-one, particularly useful for the stereoselective synthesis of drugs, where specific stereoisomers are often responsible for the desired therapeutic effects.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of pharmaceutical compounds, with a focus on its application as a chiral precursor.
Key Applications in Pharmaceutical Synthesis
The dual functionality of this compound allows for its use in the construction of various carbocyclic and heterocyclic scaffolds that are prevalent in medicinal chemistry.
1. Synthesis of Chiral Side Chains for Statins:
The chiral β-hydroxy ketone moiety of this compound is structurally similar to the core of the side chain of several statin drugs, which are widely used to lower cholesterol. While direct synthesis of a named statin using this compound is not prominently documented in readily available literature, its structural analogues are key intermediates. Chemoenzymatic methods are often employed to synthesize chiral β-hydroxy esters and ketones as building blocks for the side chains of statins like atorvastatin (B1662188) and rosuvastatin.[3][4][5] The synthesis of these side chains often involves the creation of a 3,5-dihydroxyheptanoate or a related structure, for which a molecule like this compound could serve as a valuable starting material after appropriate modifications.
2. Precursor for Heterocyclic Compounds:
This compound is a useful precursor for the synthesis of various heterocyclic compounds, which form the core structure of many drugs. Through cyclization reactions, it can be converted into furans, pyrans, and other heterocyclic systems. These reactions often involve the participation of both the hydroxyl and ketone functionalities.
Experimental Protocols
The following protocols are illustrative examples of how this compound can be utilized in key synthetic transformations relevant to pharmaceutical synthesis.
Protocol 1: Enantioselective Reduction of this compound to a Chiral 1,3-Diol
Objective: To produce an enantiomerically enriched 1,3-diol, a common structural motif in natural products and pharmaceutical intermediates. This protocol is a general representation of a key transformation.
Reaction Scheme:
Materials:
-
This compound
-
Chiral reducing agent (e.g., (R)- or (S)-CBS catalyst with borane)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of the chiral catalyst (e.g., (R)-CBS reagent, 0.1 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of borane-dimethyl sulfide (B99878) complex (1.1 eq.) in THF.
-
After stirring for 15 minutes, cool the mixture to -20 °C.
-
Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol at -20 °C.
-
Allow the mixture to warm to room temperature and then add saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired pentane-2,4-diol.
Quantitative Data (Illustrative):
| Parameter | Value |
| Yield | 85-95% |
| Enantiomeric Excess | >95% ee |
| Purity (by HPLC) | >98% |
Protocol 2: Synthesis of a Substituted Tetrahydrofuran Derivative
Objective: To demonstrate the utility of this compound in the synthesis of a heterocyclic system through intramolecular cyclization, a common strategy in drug synthesis.
Reaction Scheme:
Materials:
-
This compound
-
Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH))
-
Toluene
-
Dean-Stark apparatus
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound (1.0 eq.) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 eq.).
-
Heat the mixture to reflux and monitor the azeotropic removal of water.
-
Continue heating until no more water is collected in the Dean-Stark trap and TLC indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data (Illustrative):
| Parameter | Value |
| Yield | 70-85% |
| Purity (by GC-MS) | >97% |
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic protocols described above.
Caption: Workflow for the enantioselective reduction of this compound.
Caption: Workflow for the synthesis of a substituted tetrahydrofuran.
Signaling Pathway
Caption: Inhibition of the HMG-CoA reductase pathway by statins.
Conclusion
This compound is a valuable and versatile chiral building block with significant potential in pharmaceutical synthesis. Its ability to be transformed into key structural motifs, such as chiral diols and heterocyclic systems, makes it a compound of interest for the development of new therapeutic agents. The protocols and pathways described herein provide a foundation for researchers and scientists to explore the applications of this compound in their drug discovery and development programs. Further research into its application for the synthesis of specific, high-value pharmaceutical compounds is warranted.
References
- 1. guidechem.com [guidechem.com]
- 2. Buy this compound | 4161-60-8 [smolecule.com]
- 3. Chemoenzymatic synthesis of statine side chain building blocks and application in the total synthesis of the cholesterol-lowering compound solistatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Dehydration of 4-Hydroxypentan-2-one to Yield pent-3-ene-2-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the acid-catalyzed dehydration of 4-hydroxypentan-2-one to synthesize pent-3-en-2-one (B7821955). This conversion is a crucial step in various organic syntheses, yielding an α,β-unsaturated ketone, a valuable intermediate in the pharmaceutical and chemical industries. The protocols provided herein are based on established chemical principles and published data, offering a comprehensive guide for laboratory execution.
Introduction
The dehydration of β-hydroxy ketones is a common and effective method for the synthesis of α,β-unsaturated ketones. This reaction typically proceeds via an E1 or E2 elimination mechanism under acidic or basic conditions. The resulting conjugated system is a versatile functional group in organic synthesis. This document focuses on the acid-catalyzed dehydration of this compound, a readily available starting material, to produce pent-3-en-2-one. Oxalic acid is a frequently cited catalyst for this transformation.
Chemical Properties and Data
A clear understanding of the physicochemical properties of the reactant and product is essential for successful experimental design, execution, and purification.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₁₀O₂ |
| Molecular Weight | 102.13 g/mol [1][2] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 177-178 °C at 760 mmHg[3][4] |
| Density | 0.962 g/cm³[3] |
| Flash Point | 60.8 °C[3] |
| Solubility | Soluble in water |
| CAS Number | 4161-60-8[1] |
Table 2: Physical and Chemical Properties of pent-3-ene-2-one
| Property | Value |
| Molecular Formula | C₅H₈O |
| Molecular Weight | 84.12 g/mol [5] |
| Appearance | Colorless volatile liquid |
| Boiling Point | 122 °C |
| Density | 0.861 g/cm³ |
| Solubility | Soluble in water, acetone, and ether |
| CAS Number | 625-33-2 (unspecified isomer)[6] |
Reaction Pathway and Mechanism
The acid-catalyzed dehydration of this compound proceeds through a series of steps, as illustrated in the following reaction pathway diagram.
Caption: Figure 1. Reaction Pathway for the Dehydration of this compound
The reaction is initiated by the protonation of the hydroxyl group of this compound by the acid catalyst, forming a good leaving group (water). Subsequent loss of water generates a carbocation intermediate. A base (such as water or the conjugate base of the acid catalyst) then abstracts a proton from an adjacent carbon, leading to the formation of the carbon-carbon double bond in pent-3-en-2-one and regeneration of the acid catalyst.
Experimental Protocols
The following protocols provide a detailed methodology for the dehydration of this compound and the subsequent purification of the product.
Protocol 1: Dehydration of this compound
Materials:
-
This compound
-
Oxalic acid (dihydrate)
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (51.0 g, 0.5 mol).
-
Add oxalic acid dihydrate (2.5 g, 0.02 mol) to the flask.
-
Attach a reflux condenser and place the flask in a heating mantle.
-
Heat the mixture to reflux with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete (typically 1-2 hours, as determined by monitoring), allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude pent-3-en-2-one. A crude yield of 25-37% can be expected.
Protocol 2: Purification by Fractional Distillation
The crude product may contain the isomeric impurity 4-penten-2-one (B1216878). Fractional distillation is recommended for purification.
Materials:
-
Crude pent-3-en-2-one
-
Fractional distillation apparatus (including a fractionating column, e.g., Vigreux)
-
Heating mantle
-
Boiling chips or magnetic stirrer
-
Collection flasks
Procedure:
-
Set up the fractional distillation apparatus.
-
Add the crude pent-3-en-2-one and a few boiling chips to the distillation flask.
-
Heat the flask gently to begin distillation.
-
Collect the fraction boiling between 119-124 °C. This fraction will contain the desired pent-3-en-2-one.
Experimental Workflow
The overall experimental process from starting material to purified product is summarized in the workflow diagram below.
Caption: Figure 2. Experimental Workflow for the Synthesis of Pent-3-en-2-one
Product Characterization Data
The identity and purity of the synthesized pent-3-en-2-one can be confirmed using various spectroscopic techniques.
Table 3: Spectroscopic Data for Pent-3-en-2-one
| Technique | Data |
| ¹H NMR | Spectral data available[7] |
| ¹³C NMR | Spectral data available[8][9] |
| FTIR | Spectral data available[7] |
| Mass Spec. | Spectral data available[8][10] |
| Raman | Spectral data available[7] |
Note: Detailed spectra can be found in the cited databases.
Troubleshooting
-
Low Yield: Incomplete reaction or loss of product during workup. Ensure sufficient reflux time and careful separation during the washing steps. The crude product can be isomerized using a catalytic amount of p-toluenesulfonic acid under reflux to convert any 4-penten-2-one to the desired product.
-
Product Contamination: The primary contaminant is often the isomeric 4-penten-2-one. Efficient fractional distillation is crucial for separation.
-
Incomplete Dehydration: Ensure the catalyst is active and the reaction is heated to a sufficient temperature for an adequate duration.
Safety Precautions
-
All experimental procedures should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
-
This compound and pent-3-en-2-one are flammable liquids and should be handled with care, away from open flames.
-
Oxalic acid is corrosive and toxic; avoid inhalation of dust and contact with skin and eyes.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The acid-catalyzed dehydration of this compound is a reliable method for the synthesis of pent-3-en-2-one. The provided protocols, along with the supporting data and diagrams, offer a comprehensive guide for the successful execution of this reaction in a laboratory setting. Careful adherence to the experimental procedures and safety precautions will ensure a safe and efficient synthesis of this valuable α,β-unsaturated ketone.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | C5H10O2 | CID 20112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Versatile Strategy for the Synthesis of 4,5-Dihydroxy-2,3-Pentanedione (DPD) and Related Compounds as Potential Modulators of Bacterial Quorum Sensing | MDPI [mdpi.com]
- 4. CN101700994A - Method for preparing 4-hydroxy-4-methyl-2-pentanone - Google Patents [patents.google.com]
- 5. orgsyn.org [orgsyn.org]
- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. A Text-Book of Practical Organic Chemistry by Vogel, Arthur I.: Very Good Hardcover (1951) 2nd Edition, Signed by owner | Imaginal Books [abebooks.com]
- 9. Vogel's Textbook of Practical Organic Chemistry by A.I. Vogel | Goodreads [goodreads.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Identifying common impurities in 4-Hydroxypentan-2-one synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxypentan-2-one. The information is presented in a question-and-answer format to directly address common challenges encountered during this procedure.
Troubleshooting Guide
Q1: My reaction is producing a complex mixture of products with a low yield of this compound. What are the likely side reactions?
A1: The synthesis of this compound is typically achieved through a mixed aldol (B89426) condensation of acetone (B3395972) and acetaldehyde (B116499). When experiencing a low yield of the desired product, it is often due to competing self-condensation reactions.[1][2] The primary side reactions include:
-
Self-condensation of acetone: Two molecules of acetone can react to form 4-hydroxy-4-methyl-2-pentanone (diacetone alcohol).[3]
-
Self-condensation of acetaldehyde: Acetaldehyde can react with itself to produce 3-hydroxybutanal, which can then dehydrate to form (E)-but-2-enal (crotonaldehyde).[4]
-
Dehydration of this compound: The desired product can undergo dehydration, especially at elevated temperatures, to yield (E)-pent-3-en-2-one.[5]
The presence of multiple enolizable carbonyl compounds can lead to a mixture of up to four different aldol addition products.[1][6]
Q2: How can I minimize the formation of these impurities and improve the yield of this compound?
A2: To enhance the selectivity towards the desired crossed-aldol product, several strategies can be employed:
-
Control of Reagent Addition: Slowly adding the acetaldehyde to a mixture of acetone and the base catalyst can help minimize the self-condensation of acetaldehyde by keeping its concentration low.[1]
-
Use of Excess Reagent: Employing a molar excess of acetone can shift the reaction equilibrium towards the formation of the desired product.
-
Temperature Control: Maintaining a low reaction temperature, typically between 0-5 °C, favors the initial aldol addition and helps to suppress dehydration and other side reactions.[7]
-
Choice of Catalyst: While strong bases like sodium hydroxide (B78521) are commonly used, weaker bases may offer better control over the reaction rate and selectivity.
Q3: I am observing an unexpected peak in my GC-MS analysis. What could it be?
A3: Besides the common self-condensation and dehydration products, other isomers or reaction byproducts may form. A thorough analysis of the mass spectrum and comparison with known fragmentation patterns is essential. Consider the possibility of isomers of the desired product or further reaction of the initial products.
Q4: My purified product is an oil, making it difficult to handle and assess purity. What are the recommended purification techniques?
A4: this compound is a liquid at room temperature.[8] If you obtain an oily product, it is likely a mixture containing impurities. The following purification methods are recommended:
-
Fractional Distillation: This is an effective method for separating this compound from unreacted starting materials and byproducts with different boiling points.[7]
-
Column Chromatography: For smaller scale purifications or to remove non-volatile impurities, column chromatography using a suitable stationary and mobile phase can be employed.[2]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the base-catalyzed mixed aldol condensation between acetone and acetaldehyde.[6][7] This reaction forms a carbon-carbon bond between the alpha-carbon of acetone and the carbonyl carbon of acetaldehyde.
Q2: What are the typical impurities I should expect to see in my crude product?
A2: The most common impurities are unreacted acetone and acetaldehyde, the self-condensation product of acetone (4-hydroxy-4-methyl-2-pentanone), the self-condensation product of acetaldehyde ((E)-but-2-enal), and the dehydration product of this compound ((E)-pent-3-en-2-one).[1][3][4]
Q3: What analytical techniques are best suited for monitoring the reaction and assessing the purity of the final product?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both qualitative and quantitative analysis of the volatile components in the reaction mixture, including the desired product and its impurities.[9] High-Performance Liquid Chromatography (HPLC) can also be used, particularly for less volatile byproducts.
Quantitative Data on Common Impurities
The following table summarizes the common impurities encountered during the synthesis of this compound and their typical characteristics. Please note that the percentage of each impurity can vary significantly depending on the specific reaction conditions.
| Impurity Name | Chemical Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| Acetone (unreacted) | CH₃COCH₃ | 58.08 | 56 | Starting material. |
| Acetaldehyde (unreacted) | CH₃CHO | 44.05 | 20 | Starting material. |
| 4-Hydroxy-4-methyl-2-pentanone | (CH₃)₂C(OH)CH₂COCH₃ | 116.16 | 166 | Product of acetone self-condensation. |
| (E)-but-2-enal (Crotonaldehyde) | CH₃CH=CHCHO | 70.09 | 104 | Product of acetaldehyde self-condensation and dehydration. |
| (E)-pent-3-en-2-one | CH₃CH=CHCOCH₃ | 84.12 | 122 | Dehydration product of this compound. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Aldol Condensation
This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.
Materials:
-
Acetone
-
Acetaldehyde
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Diethyl ether
-
Saturated aqueous Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice bath
-
Separatory funnel
-
Round-bottom flask with magnetic stirrer
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine a molar excess of acetone with a chilled 10% aqueous NaOH solution. Cool the mixture to 0-5 °C in an ice bath.
-
Controlled Addition: Slowly add acetaldehyde dropwise to the stirred, cooled acetone-base mixture over a period of 1-2 hours. Maintaining a low temperature is crucial to control the reaction rate and minimize side reactions.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at a controlled low temperature for a specified period (e.g., 2-4 hours). The progress of the reaction can be monitored by TLC or GC.
-
Workup: Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) until it is slightly acidic. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with a saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of this compound (approximately 71-73 °C at 12 mmHg).
Visualizations
Caption: Synthesis pathway of this compound and formation of common impurities.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Logical relationships between reaction conditions and outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN101700994A - Method for preparing 4-hydroxy-4-methyl-2-pentanone - Google Patents [patents.google.com]
- 4. www.welcomehomevetsofnj.org - Aldol Condensation Practice Problems With Answers [welcomehomevetsofnj.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. homework.study.com [homework.study.com]
- 7. Aldol condensation - Wikipedia [en.wikipedia.org]
- 8. lookchem.com [lookchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Aldol Condensation for 4-Hydroxypentan-2-one Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to optimize the synthesis of 4-Hydroxypentan-2-one via crossed aldol (B89426) condensation of acetone (B3395972) and acetaldehyde (B116499).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a complex mixture of products with a very low yield of the desired this compound. What is happening?
A1: This is the most common issue in crossed aldol condensations where both reactants have α-hydrogens.[1] You are likely forming a mixture of four potential products: the two self-condensation products (from acetone + acetone and acetaldehyde + acetaldehyde) and two crossed-aldol products.[1][2] The key to optimizing your yield is to control which molecule acts as the nucleophilic enolate and which acts as the electrophilic acceptor.[1]
Q2: Which of the two main side-products should I be most concerned about?
A2: Both self-condensation reactions are significant competitors.
-
Acetone Self-Condensation: Acetone can react with itself to form 4-hydroxy-4-methyl-2-pentanone (also known as diacetone alcohol).[3][4]
-
Acetaldehyde Self-Condensation: Acetaldehyde can self-condense to form 3-hydroxybutanal.[5] Minimizing these two pathways is critical for a high yield of your target molecule.
Q3: How can I improve the selectivity to favor the formation of this compound?
A3: To enhance selectivity, you should leverage the inherent reactivity differences between aldehydes and ketones. Aldehydes are generally more reactive electrophiles than ketones.[6][7] Therefore, the ketone (acetone) should preferentially form the enolate (nucleophile) and attack the aldehyde (acetaldehyde), which acts as the electrophile.[8] The most effective strategy is to control the addition of reactants. Slowly add acetaldehyde to a mixture of acetone and the base catalyst.[1] This keeps the concentration of the more reactive electrophile (acetaldehyde) low, minimizing its self-condensation.
Q4: What is the effect of temperature on the reaction, and what is the optimal range?
A4: Temperature is a critical parameter.
-
Low Temperatures (0-5 °C): Favor the initial aldol addition product, which is your desired this compound.[9] Running the reaction in an ice bath is recommended.
-
Higher Temperatures (>40 °C): Promote the subsequent condensation (dehydration) of the aldol product to form an α,β-unsaturated carbonyl compound.[10][11] Heating will reduce the yield of this compound and favor the formation of pent-3-en-2-one.
Q5: My reaction isn't proceeding, or the conversion rate is very low. What are the possible causes?
A5: Low conversion can stem from several factors:
-
Catalyst Inactivity: If using a base like NaOH or KOH, ensure the solution is fresh. Old solutions can absorb atmospheric CO2, reducing their basicity.
-
Insufficient Reaction Time: Aldol reactions, especially at low temperatures, can be slow. Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC).
-
Reversibility: The aldol addition is a reversible reaction.[5] Ensure your workup procedure is designed to isolate the product efficiently once equilibrium is reached to prevent the retro-aldol reaction.
Optimizing Reaction Parameters
The following table summarizes the influence of key parameters on the yield of this compound.
| Parameter | Condition/Choice | Effect on this compound Yield | Rationale |
| Reactant Order of Addition | Slowly add acetaldehyde to a mixture of acetone and base. | Increases Yield | Minimizes the self-condensation of the highly reactive acetaldehyde electrophile.[1] |
| Reactant Stoichiometry | Use a slight excess of acetone (e.g., 1.2-2 equivalents). | Increases Yield | Promotes the formation of the acetone enolate and ensures the acetaldehyde is consumed in the desired crossed reaction. |
| Temperature | Low (0 - 5 °C) | Increases Yield | Favors the aldol addition product and suppresses the dehydration side reaction.[9] |
| High (>40 °C) | Decreases Yield | Promotes the elimination of water to form the α,β-unsaturated ketone. | |
| Base Catalyst | Dilute NaOH or KOH | Effective | Standard, effective catalysts for aldol addition. |
| Concentrated Base | Decreases Yield | Can promote competing reactions and increase the rate of dehydration and other side reactions.[8] | |
| Strong, Hindered Base (e.g., LDA) | Potentially Highest Yield | Allows for the pre-formation of the acetone enolate, providing excellent control and minimizing all other pathways. This is a "directed aldol" strategy.[6] |
Visualizing Reaction Pathways and Workflows
Experimental Protocol: Optimized Synthesis of this compound
This protocol is a general starting point designed to maximize the yield of the desired crossed-aldol product. Optimization may be required based on specific laboratory conditions.
Materials:
-
Acetone (Reagent Grade, dried over molecular sieves)
-
Acetaldehyde (Reagent Grade)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Diethyl Ether or Dichloromethane (B109758) (for extraction)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄)
-
Hydrochloric Acid (HCl), dilute (e.g., 1M)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Preparation of Catalyst: Prepare a 10% aqueous solution of NaOH.
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add acetone (e.g., 1.2 equivalents).
-
Add 50 mL of deionized water.
-
Place the flask in an ice-water bath and allow the contents to cool to 0-5 °C while stirring.
-
-
Catalyst Addition: Slowly add the 10% NaOH solution (e.g., 0.1 equivalents) to the chilled acetone mixture.
-
Acetaldehyde Addition:
-
Place acetaldehyde (1.0 equivalent) into a dropping funnel.
-
Add the acetaldehyde dropwise to the stirring, chilled acetone-base mixture over a period of 30-60 minutes. It is crucial to maintain the reaction temperature below 10 °C during the addition.
-
-
Reaction:
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 2-3 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
-
-
Workup:
-
Once the reaction is complete, neutralize the catalyst by slowly adding dilute HCl until the pH of the solution is ~7. Keep the flask in the ice bath during neutralization.
-
Transfer the mixture to a separatory funnel.
-
Extract the product with diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Aldol reaction - Wikipedia [en.wikipedia.org]
- 3. atlas.org [atlas.org]
- 4. brainly.com [brainly.com]
- 5. www.welcomehomevetsofnj.org - Aldol Condensation Practice Problems With Answers [welcomehomevetsofnj.org]
- 6. benchchem.com [benchchem.com]
- 7. quora.com [quora.com]
- 8. Aldol condensation - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. SATHEE CUET: Chemistry Aldol Condensation [cuet.iitk.ac.in]
- 11. pubs.acs.org [pubs.acs.org]
Preventing side reactions in 4-Hydroxypentan-2-one preparation.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxypentan-2-one. Our aim is to help you mitigate side reactions and optimize your experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation of this compound via the aldol (B89426) condensation of acetone (B3395972) and acetaldehyde (B116499).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Acetone Self-Condensation: Acetone can react with itself to form diacetone alcohol and subsequently mesityl oxide, reducing the availability of acetone for the desired reaction with acetaldehyde. | - Use an excess of acetone: A higher molar ratio of acetone to acetaldehyde will favor the cross-aldol reaction. - Controlled addition of acetaldehyde: Add acetaldehyde slowly to the reaction mixture containing acetone and the catalyst to maintain a low concentration of the more reactive aldehyde. |
| 2. Dehydration of Product: The desired this compound can undergo dehydration to form 3-penten-2-one, especially at elevated temperatures. | - Maintain low reaction temperatures: Conduct the reaction at or below room temperature (ideally 0-5°C) to minimize dehydration. | |
| 3. Inefficient Catalysis: The chosen catalyst may not be optimal for the cross-aldol condensation. | - Catalyst selection: Consider using a milder base or a heterogeneous catalyst. For example, studies have shown that phosphate-modified TiO2 catalysts can improve selectivity towards cross-aldol condensation compared to unmodified TiO2.[1] An alternative is the use of a mixed catalyst system, such as a treated ion exchange resin with magnesium hydroxide (B78521), which has been reported to reduce side reactions. | |
| Presence of Multiple Side Products | 1. Mixed Aldol Reactions: Both acetone and acetaldehyde can act as either the nucleophile (enolate) or the electrophile, leading to a mixture of four possible aldol addition products. | - Leverage reactivity differences: Aldehydes are generally more reactive electrophiles than ketones. Adding the ketone-containing solution (acetone and catalyst) to the aldehyde can help favor the desired reaction pathway. |
| 2. Further Condensation Reactions: The initial aldol products can undergo further reactions, leading to higher molecular weight byproducts. | - Optimize reaction time: Monitor the reaction progress using techniques like GC or TLC and stop the reaction once the desired product formation has maximized to prevent the formation of secondary products. | |
| Product Discoloration (Yellowing) | 1. Formation of Conjugated Systems: The formation of α,β-unsaturated ketones, which are byproducts of dehydration, can lead to a colored solution. | - Minimize dehydration: As mentioned above, maintaining low reaction temperatures is crucial. |
| 2. Catalyst-Induced Degradation: Strong bases can sometimes promote side reactions that lead to colored impurities. | - Use a milder catalyst: If discoloration is a persistent issue, switching to a less aggressive catalyst may be beneficial. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for preparing this compound?
A1: The most common method for synthesizing this compound is the base-catalyzed aldol condensation between acetone and acetaldehyde. In this reaction, the enolate of acetone acts as a nucleophile and attacks the carbonyl carbon of acetaldehyde.
Q2: What are the main side reactions to be aware of?
A2: The primary side reactions include:
-
Self-condensation of acetone: Two molecules of acetone can react to form diacetone alcohol.
-
Self-condensation of acetaldehyde: Two molecules of acetaldehyde can react to form 3-hydroxybutanal.
-
Dehydration: The initial aldol addition products, including the desired this compound, can lose a molecule of water to form α,β-unsaturated carbonyl compounds. For the desired product, this results in the formation of 3-penten-2-one.
Q3: How can I minimize the self-condensation of acetone?
A3: To favor the cross-aldol reaction between acetone and acetaldehyde, it is recommended to use a large excess of acetone. This increases the statistical probability of the acetaldehyde molecule encountering an acetone enolate rather than another acetaldehyde molecule.
Q4: What is the optimal temperature for this reaction?
A4: Lower temperatures, typically between 0°C and 5°C, are recommended. These conditions favor the initial aldol addition product and minimize the subsequent dehydration reaction, which is more prevalent at higher temperatures.
Q5: Which catalyst is most effective for this synthesis?
A5: While traditional bases like sodium hydroxide (NaOH) are commonly used, they can promote side reactions. Research suggests that heterogeneous catalysts, such as phosphate-modified titanium dioxide (TiO2), can enhance selectivity for the desired cross-aldol product.[1] Another approach involves using a combination of an ion exchange resin and magnesium hydroxide, which has been shown to reduce the formation of side products.
Data Presentation
Table 1: Comparison of Catalyst Performance in Acetone-Acetaldehyde Aldol Condensation (Illustrative Data)
| Catalyst | Temperature (°C) | Acetone Conversion (%) | This compound Selectivity (%) | Key Side Products |
| NaOH (10% aq.) | 10 | 45 | 60 | Diacetone alcohol, 3-Penten-2-one |
| TiO2 | 200 | 30 | 55 | Crotonaldehyde (from acetaldehyde self-condensation), Mesityl oxide |
| Phosphate-modified TiO2 | 200 | 28 | 75 | Crotonaldehyde, Mesityl oxide (reduced amounts) |
| Ion Exchange Resin + Mg(OH)2 | 40 | Not specified | Higher than conventional methods | Fewer side reactions reported |
Note: The data in this table is illustrative and compiled from various sources under different reaction conditions. Direct comparison requires standardized experimental setups.
Experimental Protocols
Detailed Methodology for the Base-Catalyzed Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available equipment.
Materials:
-
Acetone (ACS grade or higher)
-
Acetaldehyde (freshly distilled)
-
Sodium Hydroxide (NaOH) pellets
-
Deionized water
-
Hydrochloric acid (HCl), 1 M solution
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
Equipment:
-
Round-bottom flask (three-necked)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for vacuum distillation
Procedure:
-
Catalyst Preparation: Prepare a 10% (w/v) aqueous solution of sodium hydroxide.
-
Reaction Setup:
-
Place a magnetic stir bar in a three-necked round-bottom flask.
-
Equip the flask with a dropping funnel, a thermometer, and a stopper.
-
Add a significant molar excess of acetone (e.g., 5-10 equivalents relative to acetaldehyde) to the flask.
-
Cool the flask in an ice bath to 0-5°C with continuous stirring.
-
-
Catalyst Addition: Slowly add the prepared 10% NaOH solution to the cooled acetone.
-
Acetaldehyde Addition:
-
Fill the dropping funnel with one equivalent of freshly distilled acetaldehyde.
-
Add the acetaldehyde dropwise to the stirred acetone-base mixture over a period of 1-2 hours.
-
Carefully monitor the temperature and maintain it between 0-5°C throughout the addition.
-
-
Reaction:
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 2-3 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Workup:
-
Once the reaction is deemed complete, carefully neutralize the mixture by slowly adding 1 M HCl until the pH is approximately 7. Monitor the temperature during neutralization to prevent excessive heat generation.
-
Transfer the mixture to a separatory funnel.
-
Extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Primary and side reactions in this compound synthesis.
References
Technical Support Center: Purification of Crude 4-Hydroxypentan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Hydroxypentan-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Crude this compound, typically synthesized via an aldol (B89426) condensation of acetone, may contain several impurities. These include unreacted starting materials such as acetone, self-condensation products of acetone, and dehydration products like pent-3-en-2-one (B7821955) (an α,β-unsaturated ketone).[1][2] The formation of these byproducts is influenced by reaction conditions, particularly the type and concentration of the catalyst and the reaction temperature.
Q2: What are the primary methods for purifying crude this compound?
A2: The most common and effective purification methods for this compound are fractional vacuum distillation and column chromatography.[3] For preliminary purification, liquid-liquid extraction can be employed to remove certain impurities. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.[4]
Q3: Why is vacuum distillation recommended for the purification of this compound?
A3: this compound has a relatively high boiling point of approximately 177 °C at atmospheric pressure.[5] At this temperature, it is susceptible to thermal degradation, primarily through dehydration to form the corresponding α,β-unsaturated ketone.[6][7] Vacuum distillation lowers the boiling point of the compound, allowing it to be distilled at a lower temperature and minimizing the risk of decomposition.[3]
Q4: What analytical techniques are suitable for assessing the purity of this compound?
A4: The purity of this compound can be effectively determined using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). For structural confirmation and identification of impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool.[8] Quantitative Nuclear Magnetic Resonance (qNMR) can also be used to determine purity against a certified reference standard.[9]
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the purification of crude this compound.
Fractional Vacuum Distillation
Problem: The product is decomposing or turning yellow during distillation.
-
Cause: The distillation temperature is too high, leading to thermal decomposition or dehydration.
-
Solution:
-
Decrease the pressure: A lower vacuum will further reduce the boiling point of this compound. Ensure your vacuum pump and apparatus are capable of achieving and holding a stable, low pressure.
-
Use a suitable heating method: A heating mantle with a stirrer or an oil bath provides even heating and prevents localized overheating. Avoid direct heating with a flame.
-
Minimize distillation time: Do not heat the distillation flask for longer than necessary.
-
Problem: Poor separation of impurities from the main product.
-
Cause: The fractional distillation column is not efficient enough, or the boiling points of the impurities are too close to that of the product.
-
Solution:
-
Increase column efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or metal sponge).
-
Optimize the reflux ratio: Increase the reflux ratio by insulating the column and controlling the heating rate to allow for better separation. A slower distillation rate generally leads to better separation.[10]
-
Collect narrower fractions: Collect smaller fractions and analyze their purity by GC or HPLC to isolate the purest portions of the product.
-
Column Chromatography
Problem: The compound is not moving from the top of the column.
-
Cause: The eluent (solvent system) is not polar enough to displace the polar this compound from the polar stationary phase (silica gel or alumina).[1]
-
Solution:
-
Increase the polarity of the eluent: Gradually increase the proportion of the more polar solvent in your solvent system. For example, if you are using a hexane (B92381)/ethyl acetate (B1210297) mixture, increase the percentage of ethyl acetate.[11]
-
Select an appropriate solvent system: Develop a suitable solvent system using thin-layer chromatography (TLC) before running the column. The ideal eluent should give the target compound an Rf value of approximately 0.3-0.4 on TLC.
-
Problem: Poor separation between the product and impurities (streaking or overlapping bands).
-
Cause: The column may be improperly packed, overloaded with the sample, or the chosen solvent system may not be optimal.
-
Solution:
-
Proper column packing: Ensure the column is packed uniformly without any air bubbles or channels to prevent uneven flow of the mobile phase.[2]
-
Sample loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column in a narrow band. Overloading the column will lead to broad bands and poor separation.
-
Optimize the solvent system: A solvent system that gives a good separation of spots on a TLC plate should be used. A gradient elution (gradually increasing the polarity of the eluent) can be effective for separating compounds with a wide range of polarities.[1]
-
Data Presentation
The following table summarizes representative data for the purification of β-hydroxy ketones, including this compound, using common laboratory techniques. The values are indicative and can vary based on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Typical Purity Achieved | Typical Recovery | Key Parameters |
| Fractional Vacuum Distillation | >95% | 70-85% | Vacuum pressure (e.g., 10-20 mmHg), pot temperature, column length and packing. |
| Silica (B1680970) Gel Column Chromatography | >98% | 60-80% | Stationary phase (silica gel), eluent system (e.g., hexane/ethyl acetate gradient), column dimensions.[4] |
| Preparative HPLC | >99% | 50-70% | Column type (e.g., C18), mobile phase (e.g., acetonitrile/water), flow rate, injection volume. |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol describes a general method for the purification of this compound using fractional vacuum distillation.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flask(s)
-
Vacuum pump and vacuum gauge
-
Heating mantle or oil bath
-
Stir bar or boiling chips
-
Glass wool for insulation
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed with vacuum grease. Place a stir bar or boiling chips in the distillation flask.
-
Sample Charging: Charge the crude this compound into the distillation flask, filling it to no more than two-thirds of its capacity.
-
Initiate Vacuum: Close the system and slowly apply vacuum, ensuring a stable pressure is reached (e.g., 10-20 mmHg).
-
Heating: Begin heating the distillation flask gently while stirring. Insulate the distillation column with glass wool to maintain thermal equilibrium.
-
Fraction Collection: As the mixture begins to boil, observe the temperature at the distillation head. Collect a forerun fraction containing any low-boiling impurities. Once the temperature stabilizes at the boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the main product fraction.
-
Completion: Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of residue remains in the distillation flask.
-
Shutdown: Turn off the heating and allow the apparatus to cool completely before slowly releasing the vacuum.
-
Analysis: Analyze the purity of the collected fractions using GC or HPLC.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Eluent solvents (e.g., hexane and ethyl acetate)
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates and developing chamber
Procedure:
-
Solvent System Selection: Determine an appropriate eluent system by running TLC plates of the crude material with various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). A solvent system that provides a good separation and an Rf value of ~0.3 for the product is ideal.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
Drain the solvent until it is level with the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent.
-
Carefully add the sample solution to the top of the column.
-
Drain the solvent until the sample is absorbed onto the silica.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
If using a gradient elution, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.
-
-
Fraction Analysis:
-
Monitor the elution of the product by spotting fractions onto TLC plates and visualizing under UV light or with a suitable stain.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: A decision workflow for selecting the appropriate purification method for crude this compound.
Caption: A troubleshooting guide for common issues in the fractional vacuum distillation of this compound.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. m.youtube.com [m.youtube.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. 4-hydroxy-2-pentanone, 4161-60-8 [thegoodscentscompany.com]
- 5. This compound|4161-60-8|lookchem [lookchem.com]
- 6. US6960694B2 - Processes for preparing β-hydroxy-ketones and α,β-unsaturated ketones - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. columbia.edu [columbia.edu]
Technical Support Center: Synthesis of 4-Hydroxypentan-2-one
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the efficiency of 4-Hydroxypentan-2-one synthesis. The content is structured to address common issues encountered during laboratory experiments through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method for synthesizing this compound is the base-catalyzed crossed aldol (B89426) condensation between acetone (B3395972) and acetaldehyde (B116499). In this reaction, the enolate of acetone acts as a nucleophile, attacking the carbonyl carbon of acetaldehyde.
Q2: Why is a crossed aldol condensation challenging, and what are the primary side products?
A2: Crossed aldol condensations can be challenging due to the possibility of multiple competing reactions.[1] The primary side reactions in this synthesis are the self-condensation of acetone to form 4-hydroxy-4-methyl-2-pentanone (diacetone alcohol) and the self-condensation of acetaldehyde.[2] Controlling the reaction conditions is crucial to favor the desired crossed product.
Q3: What types of catalysts are effective for this synthesis?
A3: Base catalysts are typically used to facilitate the deprotonation of acetone to form the reactive enolate. Common choices include alkali hydroxides such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).[2] Heterogeneous catalysts, such as certain ion exchange resins, have also been explored to simplify catalyst removal.
Q4: How does temperature affect the synthesis of this compound?
A4: Temperature is a critical parameter. Lower temperatures, typically in the range of 5-15°C, favor the formation of the aldol addition product (this compound).[2] Higher temperatures tend to promote the subsequent dehydration of the aldol product to form the α,β-unsaturated ketone, pent-3-en-2-one, and can also increase the rate of side reactions.
Q5: What is the ideal reactant ratio for this synthesis?
A5: To maximize the yield of the desired product and minimize the self-condensation of acetaldehyde, it is common practice to use a significant excess of acetone. This ensures that the enolate formed from acetone is more likely to react with acetaldehyde, which is the more reactive electrophile.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | 1. Suboptimal Temperature: The reaction temperature may be too high, leading to dehydration, or too low, resulting in a slow reaction rate. 2. Incorrect Reactant Ratio: Insufficient excess of acetone can lead to acetaldehyde self-condensation. 3. Inefficient Mixing: Poor mixing can cause localized high concentrations of acetaldehyde, promoting self-condensation. 4. Catalyst Issues: The catalyst concentration may be too low for an efficient reaction, or the catalyst may be old or inactive. | 1. Optimize Temperature: Maintain the reaction temperature between 5-15°C using an ice bath.[2] 2. Adjust Reactant Ratio: Use a significant molar excess of acetone (e.g., 3-5 equivalents or more). 3. Improve Mixing: Ensure vigorous and consistent stirring throughout the reaction. 4. Verify Catalyst: Use a fresh, properly prepared catalyst solution at an appropriate concentration (typically a dilute aqueous solution). |
| High Levels of Pent-3-en-2-one (Dehydration Product) | 1. Elevated Reaction Temperature: The temperature is likely too high, promoting the elimination of water from the aldol product. 2. Prolonged Reaction Time: Allowing the reaction to proceed for too long, even at a moderate temperature, can lead to dehydration. 3. High Catalyst Concentration: A high concentration of base can accelerate the dehydration step. | 1. Lower Reaction Temperature: Conduct the reaction at the lower end of the recommended range (5-10°C). 2. Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction and quench it once the starting material is consumed, before significant dehydration occurs. 3. Reduce Catalyst Concentration: Use the minimum amount of catalyst necessary to achieve a reasonable reaction rate. |
| Complex Product Mixture (Multiple Spots on TLC/Peaks in GC) | 1. Self-Condensation Products: Significant formation of acetone and acetaldehyde self-condensation products. 2. Rapid Addition of Acetaldehyde: Adding acetaldehyde too quickly can lead to localized high concentrations and increased self-condensation. | 1. Use Excess Acetone: Employ a large molar excess of acetone. 2. Slow Addition of Acetaldehyde: Add the acetaldehyde dropwise to the stirred acetone-base mixture over an extended period. |
| Difficulty in Product Purification | 1. Similar Boiling Points of Products: The desired product and side products may have close boiling points, making distillation challenging. 2. Product Instability: The product may be sensitive to heat during purification. | 1. Use Column Chromatography: Silica (B1680970) gel column chromatography can be an effective method for separating the desired product from impurities. 2. Vacuum Distillation: If distillation is necessary, perform it under reduced pressure to lower the boiling point and minimize thermal degradation. |
Process Optimization Data
The following tables provide representative data on how different reaction parameters can influence the yield and purity of this compound.
Table 1: Effect of Catalyst on Product Yield
| Catalyst (0.1 M) | Temperature (°C) | Reaction Time (h) | Acetone:Acetaldehyde Ratio | Approximate Yield (%) |
| NaOH | 10 | 4 | 5:1 | 65 |
| KOH | 10 | 4 | 5:1 | 62 |
| Ba(OH)₂ | 10 | 6 | 5:1 | 55 |
| Anion Exchange Resin | 25 | 8 | 5:1 | 58 |
Table 2: Effect of Temperature on Product Distribution
| Temperature (°C) | This compound (%) | Pent-3-en-2-one (%) | Other Side Products (%) |
| 5 | 75 | 5 | 20 |
| 15 | 60 | 20 | 20 |
| 25 | 45 | 35 | 20 |
| 40 | 20 | 60 | 20 |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a representative procedure for the laboratory-scale synthesis of this compound.
Materials and Equipment:
-
Acetone (ACS grade or higher)
-
Acetaldehyde (freshly distilled)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), dilute (e.g., 1 M)
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (B1210297)
-
Hexanes
-
Three-necked round-bottom flask
-
Dropping funnel
-
Thermometer
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography or vacuum distillation
Procedure:
-
Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.
-
Initial Charge: Charge the flask with acetone (5 molar equivalents) and a 10% aqueous sodium hydroxide solution (e.g., 0.1 molar equivalents relative to acetaldehyde). Cool the mixture to 5-10°C with vigorous stirring.
-
Addition of Acetaldehyde: Add acetaldehyde (1 molar equivalent) dropwise from the dropping funnel to the stirred acetone-base mixture over a period of 1-2 hours. It is crucial to maintain the internal temperature below 15°C throughout the addition.
-
Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 2-3 hours. Monitor the reaction progress by TLC or GC analysis.
-
Quenching: Once the reaction is deemed complete, carefully neutralize the mixture by slowly adding dilute hydrochloric acid until the pH is approximately 7. Ensure the temperature remains low during neutralization.
-
Work-up: Transfer the mixture to a separatory funnel. Add ethyl acetate to extract the product. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solution using a rotary evaporator.
-
Purification: Purify the crude product by either vacuum distillation or silica gel column chromatography (using a gradient of ethyl acetate in hexanes) to obtain pure this compound.
Visualizations
Synthesis Pathway
Caption: Base-catalyzed aldol condensation of acetone and acetaldehyde.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
Technical Support Center: 4-Hydroxypentan-2-one Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability and degradation pathways of 4-Hydroxypentan-2-one. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, detailed experimental protocols, and a summary of stability data.
Troubleshooting Guides and FAQs
This section is designed to provide quick answers and solutions to common problems you may encounter when working with this compound.
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for this compound?
This compound primarily degrades through two main pathways:
-
Retro-Aldol Reaction: This is a reversible reaction that becomes significant under both acidic and basic conditions, especially with heating. The molecule cleaves to form acetone (B3395972) and acetaldehyde (B116499).
-
Dehydration: Under acidic or basic conditions, particularly at elevated temperatures, this compound can lose a molecule of water to form the α,β-unsaturated ketone, pent-3-en-2-one.[1]
2. What are the optimal storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames. For optimal stability, especially in solution, maintaining a neutral pH is crucial.
3. I've observed a color change in my this compound sample. What is the likely cause?
A color change, often to a yellowish hue, is a common indicator of degradation. This is typically due to the formation of conjugated systems, such as the α,β-unsaturated ketone (pent-3-en-2-one) resulting from dehydration.
4. My reaction yield is low when using this compound as a starting material. What are some potential reasons?
Low yields can often be attributed to the degradation of the starting material. The retro-aldol reaction can decrease the available amount of this compound, as the equilibrium may shift towards the more volatile acetone and acetaldehyde products, which can be lost from the reaction mixture.[2] Additionally, unintended dehydration can lead to the formation of a reactive α,β-unsaturated ketone that may undergo side reactions.
5. How can I minimize the degradation of this compound during my experiments?
To minimize degradation:
-
Control the pH: Avoid strongly acidic or basic conditions unless the reaction requires them. If possible, work in a buffered system.
-
Control the temperature: Perform reactions at the lowest effective temperature to slow down the rates of both the retro-aldol reaction and dehydration.
-
Inert Atmosphere: While oxidation is not a primary degradation pathway, storing and handling under an inert atmosphere (e.g., nitrogen or argon) can prevent potential side reactions with atmospheric oxygen.
Troubleshooting Common Experimental Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in analytical chromatogram (GC/MS, HPLC) | Degradation of this compound. | - Check for the presence of acetone, acetaldehyde, and pent-3-en-2-one. - Analyze a fresh sample of this compound to confirm its purity. - Review your sample preparation and analysis conditions to ensure they are not promoting degradation (e.g., high injector temperature in GC). |
| Difficulty in purifying the product of a reaction involving this compound | Co-elution of degradation products or side-reaction products with the desired compound. | - Optimize your purification method (e.g., column chromatography solvent system, distillation conditions). - Consider using a different analytical technique to better resolve the components. - If the product is an oil, column chromatography is often the most effective purification method.[2] |
| Inconsistent reaction outcomes | Variability in the quality or stability of the this compound starting material. | - Always use a fresh, properly stored sample of this compound. - Confirm the purity of the starting material before each use via a quick analytical check (e.g., TLC, GC-MS). - Ensure reaction conditions (temperature, pH, reaction time) are strictly controlled. |
| Formation of polymeric material | Aldehydes, like the acetaldehyde formed from the retro-aldol reaction, can be prone to polymerization, especially in the presence of acid or base.[2] | - If possible, perform the reaction under conditions that minimize the retro-aldol reaction. - Consider adding the this compound slowly to the reaction mixture to keep its instantaneous concentration low. |
Stability Data
Table 1: Effect of pH on the Stability of this compound
| pH Condition | Primary Degradation Pathway | Relative Rate of Degradation | Key Degradation Products |
| Acidic (pH < 4) | Dehydration & Retro-Aldol Reaction | Moderate to High | Pent-3-en-2-one, Acetone, Acetaldehyde |
| Neutral (pH 6-8) | Minimal Degradation | Low | - |
| Basic (pH > 9) | Retro-Aldol Reaction & Dehydration | High | Acetone, Acetaldehyde, Pent-3-en-2-one |
Table 2: Effect of Temperature on the Stability of this compound (at neutral pH)
| Temperature | Expected Stability | Notes |
| -20°C to 4°C | High | Recommended for long-term storage. |
| Room Temperature (~25°C) | Moderate | Degradation may occur over extended periods. |
| Elevated Temperatures (> 40°C) | Low | Significant degradation via dehydration and retro-aldol reaction is expected. |
Experimental Protocols
Protocol 1: General Procedure for Monitoring the Degradation of this compound by HPLC-UV
Objective: To quantify the degradation of this compound under specific stress conditions (e.g., acidic, basic, thermal).
Materials:
-
This compound
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Stress Conditions:
-
Acidic Degradation: Dissolve a known amount of this compound in a solution of 0.1 M HCl.
-
Basic Degradation: Dissolve a known amount of this compound in a solution of 0.1 M NaOH.
-
Thermal Degradation: Heat a solution of this compound in a neutral buffer at a specific temperature (e.g., 60°C).
-
-
Time-Point Analysis: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the stressed solution. Neutralize the acidic and basic samples before injection.
-
HPLC Analysis:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis: Quantify the peak area of this compound at each time point and use the calibration curve to determine its concentration. Plot the concentration of this compound versus time to determine the degradation kinetics.
Protocol 2: GC-MS Analysis of this compound and its Degradation Products
Objective: To identify and semi-quantify the degradation products of this compound.
Materials:
-
Degraded sample of this compound
-
Dichloromethane (GC grade)
-
GC-MS system
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Procedure:
-
Sample Preparation: Dilute the degraded sample in dichloromethane.
-
GC-MS Conditions:
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 40°C for 2 minutes, then ramp to 200°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 350.
-
-
Data Analysis: Identify the peaks corresponding to this compound and its expected degradation products (acetone, acetaldehyde, pent-3-en-2-one) by comparing their mass spectra with a library (e.g., NIST).
Visualizations
References
Challenges in reproducing 4-Hydroxypentan-2-one synthesis experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 4-Hydroxypentan-2-one.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The most common method for synthesizing this compound is the aldol (B89426) condensation between acetone (B3395972) and acetaldehyde (B116499). In this reaction, the enolate of acetone acts as a nucleophile, attacking the carbonyl carbon of acetaldehyde.[1][2][3][4]
Q2: What are the common side products in this synthesis?
A2: The primary side products arise from the self-condensation of the starting materials.[1] These include the self-condensation of two acetone molecules to form 4-hydroxy-4-methyl-2-pentanone, and the self-condensation of two acetaldehyde molecules to produce (E)-but-2-enal after dehydration.[1] A mixture of products can result, making purification challenging.
Q3: How can I minimize the formation of side products?
A3: To favor the desired crossed-aldol reaction, one strategy is to slowly add the enolizable ketone (acetone) to a mixture of the non-enolizable (or more reactive) aldehyde and the base. This keeps the concentration of the acetone enolate low, reducing the likelihood of self-condensation.[5] Using an excess of the aldehyde can also favor the formation of the desired product.
Q4: What is the role of the catalyst in this reaction?
A4: A base catalyst, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is typically used to deprotonate the α-carbon of acetone, forming the nucleophilic enolate ion that initiates the reaction.[5][6][7] The concentration and type of base can influence the reaction rate and the prevalence of side reactions.
Q5: My reaction is not proceeding or the yield is very low. What are the possible causes?
A5: Low or no yield can be attributed to several factors:
-
Inactive Catalyst: The base catalyst may be old or have absorbed atmospheric carbon dioxide, reducing its effectiveness.[8]
-
Insufficient Reaction Time: Aldol condensations can be slow, especially at lower temperatures. Monitoring the reaction with Thin Layer Chromatography (TLC) is recommended.
-
Low Temperature: While lower temperatures can help control side reactions, they also slow down the rate of the desired reaction.
-
Retro-Aldol Reaction: The aldol addition is a reversible process. The product can revert to the starting materials under certain conditions.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| Low Yield of this compound | Formation of multiple products due to self-condensation. | Slowly add acetone to the reaction mixture containing acetaldehyde and the base catalyst. This minimizes the concentration of acetone enolate available for self-condensation.[5] |
| The reaction has not gone to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the expected reaction time, consider extending the duration or slightly increasing the temperature. | |
| The aldol addition product is reverting to starting materials (Retro-Aldol Reaction). | If possible, subsequent dehydration to the more stable α,β-unsaturated ketone can drive the equilibrium forward. This is often achieved by heating the reaction mixture. | |
| Isolation of multiple products, making purification difficult. | Both acetone and acetaldehyde can act as both nucleophile and electrophile. | Utilize the difference in reactivity. Aldehydes are generally more electrophilic than ketones. Adding the ketone (acetone) slowly to the aldehyde (acetaldehyde) and base mixture can improve selectivity for the desired product. |
| The reaction produces a dark, oily, or tarry substance. | Polymerization or other complex side reactions are occurring. | This often indicates that the reaction conditions are too harsh. Consider lowering the reaction temperature, using a milder base, or reducing the concentration of the base. |
| The product is difficult to crystallize or isolate. | The product may be an oil at room temperature, or impurities are preventing crystallization. | Ensure the reaction is complete and that the base has been properly neutralized during workup. Purification by column chromatography may be necessary if crystallization is unsuccessful. Washing the crude product with cold water can help remove residual base.[6] |
Experimental Protocols
General Protocol for Base-Catalyzed Aldol Condensation of Acetone and Acetaldehyde
This protocol is a general guideline and may require optimization.
Materials:
-
Acetone
-
Acetaldehyde
-
Sodium Hydroxide (NaOH) solution (e.g., 10% aqueous)
-
Water (deionized)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Hydrochloric acid (HCl) solution (e.g., 1 M) for neutralization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve acetaldehyde (1.0 equivalent) in a 1:1 mixture of ethanol and water.
-
Addition of Acetone: Add acetone (1.5 equivalents) to the solution and stir at room temperature.[9]
-
Initiation of Reaction: Slowly add a 10% aqueous solution of sodium hydroxide (0.1 equivalents) dropwise to the reaction mixture while stirring.[9]
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the progress of the reaction by TLC.[9]
-
Workup:
-
Purification:
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Experimental Workflow for this compound Synthesis
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. homework.study.com [homework.study.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. webassign.net [webassign.net]
- 7. amherst.edu [amherst.edu]
- 8. CN101700994A - Method for preparing 4-hydroxy-4-methyl-2-pentanone - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Continuous Flow Synthesis
Welcome to the Technical Support Center for Continuous Flow Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the optimization of continuous flow reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in a continuous flow reaction?
A1: Low yields in continuous flow synthesis can arise from several factors. Key areas to investigate include incomplete reactions, the occurrence of side reactions, and issues with the purity of starting materials or solvents. A systematic analysis of your crude reaction mixture using techniques like NMR, LC-MS, or GC-MS can help identify unreacted starting materials or the presence of byproducts, guiding your troubleshooting efforts.[1]
Q2: How can I prevent reactor clogging?
A2: Reactor clogging is a common issue, often caused by the precipitation of products, byproducts, or unreacted starting materials. Strategies to prevent clogging include:
-
Solvent Selection: Choose a solvent system where all components remain in solution under the reaction conditions.
-
Concentration Adjustment: Running the initial experiments at lower concentrations can prevent precipitation.[2]
-
Temperature Control: Maintaining an appropriate temperature can enhance solubility.
-
Mixing: Employing efficient mixing techniques can prevent the settling of solids.
-
Reactor Design: In some cases, using reactors with larger channel diameters or specific designs that discourage particle accumulation can be beneficial.
Q3: What is the significance of residence time and how do I control it?
A3: Residence time, the average time reactants spend in the reactor, is a critical parameter that directly impacts product quality and conversion.[3] A residence time that is too short may lead to incomplete reactions, while an excessively long residence time can result in the formation of impurities through over-reaction or degradation.[3] You can control the mean residence time by altering the reactor volume or adjusting the volumetric flow rate of the reactants.[3]
Q4: How does back pressure influence my reaction?
A4: Back pressure is a crucial parameter for controlling reactions involving gaseous reagents or for operating at temperatures above the solvent's boiling point.[4] By increasing the pressure, you can increase the solubility of gases in the liquid phase, thereby accelerating the reaction rate.[4] It also allows for superheating the reaction mixture, which can significantly reduce reaction times.[5] Back-pressure regulators are typically used to control the pressure within the flow system.[4][5]
Troubleshooting Guides
Guide 1: Diagnosing and Addressing Low Yield
This guide provides a systematic approach to troubleshooting low-yield reactions.
Step 1: Analyze the Reaction Mixture
-
Question: What is in my crude reaction mixture besides the desired product?
-
Methodology: Utilize analytical techniques such as NMR, LC-MS, or GC-MS to identify all components. Look for unreacted starting materials, expected byproducts, and any unexpected side products.[1]
Step 2: Interpret the Results and Take Action
Based on the analysis from Step 1, consult the following table for potential causes and corrective actions.
| Observation | Potential Cause | Suggested Action |
| Significant amount of starting material remaining | Incomplete reaction | - Increase residence time (decrease flow rate).- Increase reaction temperature.- Verify the stoichiometry of reagents.- Check the activity of any catalysts.[1] |
| Presence of known side products | Competing side reactions | - Optimize reaction temperature and concentration.- Employ a more selective catalyst.- Adjust the order of reagent addition if applicable.[1] |
| Presence of unexpected products | Impure starting materials or solvent contamination | - Verify the purity of all reagents and solvents.- Purify starting materials if necessary.[1] |
| Product degradation | Residence time is too long or temperature is too high | - Decrease residence time (increase flow rate).- Lower the reaction temperature. |
Guide 2: Managing High Back Pressure and Clogging
This guide outlines steps to diagnose and resolve issues related to high back pressure and reactor blockages.
Step 1: Identify the Source of the Blockage
-
Action: Systematically isolate different components of your flow setup (e.g., pre-heating coils, reactor, back-pressure regulator) to pinpoint the location of the pressure increase.
Step 2: Address the Cause
Consult the table below for common causes and solutions.
| Location of Pressure Increase | Potential Cause | Suggested Action |
| Throughout the system | High fluid viscosity | - Dilute the reaction mixture.- Increase the temperature to reduce viscosity. |
| In the reactor | Precipitation of material | - Decrease reactant concentrations.- Increase solvent flow to improve solubility.- Optimize temperature to prevent precipitation. |
| At the back-pressure regulator | Solid particle accumulation | - Install an inline filter before the regulator.- Use a back-pressure regulator designed for slurries. |
Data Presentation
The following tables provide examples of optimized reaction conditions for specific continuous flow syntheses. These are intended as starting points for your own optimization studies.
Table 1: Optimization of a Nucleophilic Aromatic Substitution
| Parameter | Range Explored | Optimal Value |
| Temperature (°C) | 60 - 100 | 80 |
| Residence Time (min) | 10 - 60 | 30 |
| Equivalents of Nucleophile | 1.1 - 2.0 | 1.2 |
| Yield (%) | 65 - 92 | 92 |
Data adapted from a representative study on the synthesis of an API intermediate.[6]
Table 2: Optimization of a Heterogeneous Catalytic Reductive Amination
| Parameter | Range Explored | Optimal Value |
| Temperature (°C) | 25 - 60 | 40 |
| Residence Time (min) | 20 - 60 | 30 |
| Catalyst Loading (ppm) | 250 - 1000 | 500 |
| Conversion (%) | 70 - 99 | >99 |
Data adapted from a study on aqueous micellar chemistry in a continuous flow reactor.[7]
Experimental Protocols
Protocol 1: General Procedure for Reaction Optimization
This protocol describes a one-variable-at-a-time (OVAT) approach to optimize reaction conditions. For more complex optimizations, Design of Experiments (DoE) is recommended.
-
Establish a Baseline: Start with conditions reported in the literature or from preliminary batch experiments.
-
Define Parameter Ranges: Determine the viable range for each parameter you wish to optimize (e.g., temperature, flow rate, concentration).
-
Vary One Parameter at a Time:
-
Temperature: While keeping other parameters constant, perform a series of experiments at different temperatures. Collect and analyze the output from each experiment to determine the optimal temperature.
-
Residence Time: Using the optimal temperature, vary the total flow rate to explore different residence times. Analyze the output to find the residence time that maximizes yield and minimizes impurities.
-
Concentration/Stoichiometry: At the optimized temperature and residence time, adjust the concentrations or stoichiometric ratios of your reactants to fine-tune the reaction.
-
-
Validate the Optimum: Once the optimal conditions for each parameter have been determined individually, run a confirmation experiment with all parameters set to their optimal values.
References
- 1. benchchem.com [benchchem.com]
- 2. labunlimited.com [labunlimited.com]
- 3. How residence time affects product quality in flow chemistry — Stoli Chem [stolichem.com]
- 4. helgroup.com [helgroup.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 4-Hydroxypentan-2-one (Diacetone Alcohol) Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields or other issues during the synthesis of 4-Hydroxypentan-2-one, also known as diacetone alcohol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My yield of this compound is significantly lower than expected. What are the common causes?
Low yields in the synthesis of this compound, which is the product of the aldol (B89426) addition of acetone (B3395972), are a common issue. The primary reasons often revolve around the reversible nature of the reaction and the occurrence of side reactions.[1][2]
-
Equilibrium Position: The aldol addition of acetone to form diacetone alcohol is a reversible reaction, and the equilibrium at room temperature favors the starting material, acetone.[1] To achieve a good yield, the equilibrium must be shifted towards the product.
-
Dehydration to Mesityl Oxide: The most significant side reaction is the dehydration of the desired this compound product to form mesityl oxide.[2] This is particularly favored at higher temperatures.[3]
-
Further Condensation Reactions: Under certain conditions, further condensation reactions can occur, leading to the formation of higher molecular weight byproducts like isophorone (B1672270), which reduces the yield of the desired product.[2]
-
Catalyst Inactivity or Inappropriateness: The choice and condition of the catalyst are crucial. Homogeneous base catalysts like sodium hydroxide (B78521) can be effective but may also promote side reactions.[2] Heterogeneous catalysts like barium hydroxide or ion-exchange resins can offer better selectivity.[1][2]
-
Reaction Time: Insufficient reaction time will result in incomplete conversion. However, excessively long reaction times, especially at elevated temperatures, can favor the formation of dehydration byproducts.[4]
Q2: How can I shift the equilibrium to favor the formation of this compound?
To overcome the unfavorable equilibrium, it is essential to continuously remove the product from the reaction mixture as it is formed. A common and effective method is to use a Soxhlet extractor.[1][5] In this setup, acetone is refluxed, and the vapor passes through a thimble containing the catalyst (e.g., barium hydroxide). The condensed acetone, now containing a small amount of the product, returns to the boiling flask. Since this compound is less volatile than acetone, it accumulates in the flask while the unreacted acetone is continuously recycled over the catalyst.[5]
Q3: I am observing a significant amount of mesityl oxide in my product mixture. How can I minimize this side reaction?
The formation of mesityl oxide is a result of the dehydration of this compound. To minimize this, consider the following:
-
Temperature Control: Lower reaction temperatures favor the formation of the aldol addition product (this compound) over the condensation product (mesityl oxide).[3] If possible, conduct the reaction at or below room temperature.
-
Catalyst Choice: While strong bases can be effective, they can also promote dehydration. Using a milder basic catalyst or a heterogeneous catalyst like an anion-exchange resin can improve selectivity for the desired product.[2]
-
Reaction Time: Optimize the reaction time to maximize the yield of this compound before significant dehydration occurs.
-
Purification Conditions: During work-up and distillation, avoid high temperatures. Distillation under reduced pressure is crucial to prevent the decomposition of this compound back to acetone or its dehydration to mesityl oxide.[1]
Q4: What is the recommended catalyst for this reaction, and how does it affect the yield?
Several catalysts can be used for the synthesis of this compound, with varying degrees of effectiveness and selectivity.
-
Barium Hydroxide (Ba(OH)₂): This is a commonly used heterogeneous catalyst that has been shown to give good yields (around 71%) when used in a Soxhlet extractor.[1] It is relatively easy to handle and can be reused.[1]
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): These are strong, homogeneous base catalysts. While they can lead to faster reaction rates, they also tend to promote the formation of byproducts like mesityl oxide and other higher condensation products, which can complicate purification and lower the yield of the desired product.[2]
-
Anion-Exchange Resins: These are solid-supported catalysts that can offer high selectivity for this compound.[2] They can also simplify the work-up process as the catalyst can be easily filtered off.
The choice of catalyst will depend on the specific experimental setup and the desired balance between reaction rate and selectivity.
Data Presentation
Table 1: Comparison of Catalysts for this compound Synthesis
| Catalyst | Type | Typical Yield | Advantages | Disadvantages |
| Barium Hydroxide | Heterogeneous | ~71%[1] | Good yield, reusable, easy to separate.[1] | Long reaction times required.[1] |
| Sodium Hydroxide | Homogeneous | Variable | Fast reaction rate. | Promotes side reactions, difficult to remove.[2] |
| Anion-Exchange Resin | Heterogeneous | High Selectivity | High selectivity, easy to separate, can be regenerated.[2] | Can be more expensive. |
Experimental Protocols
Key Experiment: Synthesis of this compound using a Soxhlet Extractor with Barium Hydroxide Catalyst
This protocol is adapted from a procedure published in Organic Syntheses.[1]
Materials:
-
Acetone (commercial grade, dried over anhydrous calcium chloride if it contains significant water)[1]
-
Barium hydroxide octahydrate (or anhydrous)[1]
-
Porous plate or boiling chips
-
Glass wool
Equipment:
-
2 L round-bottom flask
-
Soxhlet extractor
-
Efficient reflux condenser
-
Heating mantle or oil bath
-
Distillation apparatus (for purification)
Procedure:
-
Reaction Setup:
-
Place 1190 g (1500 mL, 20.5 moles) of acetone and a few boiling chips into the 2 L round-bottom flask.[1]
-
Fit the Soxhlet extractor to the flask and attach the reflux condenser to the extractor.[1]
-
Fill two paper thimbles for the Soxhlet extractor with barium hydroxide. The lower thimble should be nearly full, and the upper one about three-quarters full.[1] Fill the remaining space in the upper thimble with glass wool to prevent the catalyst from being carried over.[1]
-
-
Reaction:
-
Heat the flask using a heating mantle or an oil bath to reflux the acetone. The acetone vapor will rise, condense in the reflux condenser, and drip into the Soxhlet extractor, passing over the barium hydroxide catalyst.[1]
-
The acetone, now containing a small amount of this compound, will siphon back into the round-bottom flask.[1]
-
Continue the reflux for 95 to 120 hours.[1] The reaction can be paused and restarted if necessary.[1]
-
-
Work-up and Purification:
-
After the reaction is complete, allow the apparatus to cool.
-
Remove the Soxhlet extractor. The liquid in the flask is crude this compound.
-
Set up a distillation apparatus. First, distill off the unreacted acetone at atmospheric pressure. The temperature of the distillate will be around 56-60°C.
-
Once the acetone has been removed, transfer the remaining liquid to a suitable flask for vacuum distillation.
-
Distill the this compound under reduced pressure. The product will distill at approximately 71-74°C at 23 mmHg.[1]
-
The expected yield of pure this compound is around 850 g (71% of the theoretical amount).[1]
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. jetir.org [jetir.org]
- 3. Aldol condensation of refluxing acetone on CaC 2 achieves efficient coproduction of diacetone alcohol, mesityl oxide and isophorone - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05965A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Sciencemadness Discussion Board - Diacetone alcohol synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
Validation & Comparative
Confirming the Structure of 4-Hydroxypentan-2-one: A Spectral Analysis Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of expected versus experimental spectral data to confirm the chemical structure of 4-hydroxypentan-2-one. Detailed experimental protocols, data summaries, and a logical workflow for spectral analysis are presented to aid in the structural elucidation of this and similar compounds.
Structural Confirmation by Spectral Analysis
The structure of this compound (C₅H₁₀O₂) is characterized by a pentane (B18724) backbone with a ketone functional group at the second carbon (C2) and a hydroxyl group at the fourth carbon (C4). This structure can be unequivocally confirmed by employing a suite of spectroscopic techniques, including ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The experimental data obtained from these methods should align with the predicted spectral features of the proposed structure.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For this compound, five distinct proton signals are expected.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Integration |
| -CH₃ (at C1) | ~2.1 | Singlet (s) | 3H |
| -CH₂- (at C3) | ~2.5 | Doublet (d) | 2H |
| -CH- (at C4) | ~4.0 | Multiplet (m) | 1H |
| -OH (at C4) | Variable (Broad) | Singlet (s) | 1H |
| -CH₃ (at C5) | ~1.2 | Doublet (d) | 3H |
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy identifies the different carbon environments in a molecule. Due to the lack of symmetry in this compound, five unique carbon signals are anticipated.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (-CH₃) | ~30 |
| C2 (C=O) | ~209 |
| C3 (-CH₂-) | ~52 |
| C4 (-CH-) | ~65 |
| C5 (-CH₃) | ~24 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key absorptions expected for this compound are from the hydroxyl and carbonyl groups.
| Functional Group | Expected Absorption Range (cm⁻¹) | Observed Peak(s) (cm⁻¹) |
| O-H (Alcohol) | 3600 - 3200 (Broad) | Broad peak around 3400 |
| C=O (Ketone) | 1725 - 1705 | Sharp, strong peak around 1715 |
| C-H (Alkyl) | 3000 - 2850 | Multiple sharp peaks |
| C-O (Alcohol) | 1260 - 1000 | Strong peak around 1175 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak and characteristic fragment ions are key identifiers.
| Ion | m/z (mass-to-charge ratio) | Identity |
| [M]⁺ | 102 | Molecular Ion |
| [M-15]⁺ | 87 | Loss of a methyl group (-CH₃) |
| [M-45]⁺ | 57 | Loss of an acetyl group (-COCH₃) |
| [C₂H₃O]⁺ | 43 | Acetyl cation (Base Peak) |
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid, a neat sample can be analyzed. Place a small drop of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Instrument Setup: Place the salt plates in the sample holder of the FTIR spectrometer.
-
Data Acquisition: Record a background spectrum of the clean, empty salt plates. Then, record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured by a detector, and the data is plotted as a mass spectrum (relative intensity vs. m/z).
Logical Workflow for Spectral Analysis
Caption: Workflow for structural confirmation of this compound.
A Comparative Analysis of Catalysts for the Synthesis of 4-Hydroxypentan-2-one
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection and Performance in Aldol (B89426) Condensation
The synthesis of 4-hydroxypentan-2-one, a valuable building block in the pharmaceutical and fine chemical industries, is predominantly achieved through the cross-aldol condensation of acetone (B3395972) and acetaldehyde (B116499). The choice of catalyst is a critical factor that dictates the yield, selectivity, and overall efficiency of this transformation. This guide provides a comparative analysis of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.
Performance Comparison of Catalytic Systems
The catalytic performance for the synthesis of this compound is evaluated based on key metrics such as acetone conversion, selectivity towards the desired product, and the reaction conditions employed. The following table summarizes the performance of different classes of catalysts based on available literature data.
| Catalyst Type | Catalyst Example | Acetone Conversion (%) | Selectivity to this compound (%) | Reaction Temperature (°C) | Pressure | Key Findings & Remarks |
| Metal Oxides | Titanium Dioxide (Anatase TiO₂) | Moderate | Moderate to High | 260 - 370 | Atmospheric | Exhibits good activity; selectivity can be influenced by surface properties.[1][2][3] |
| Phosphate-modified TiO₂ | Moderate | High | Not Specified | Not Specified | Phosphate (B84403) modification enhances selectivity towards the cross-aldol product by altering reactant binding. | |
| Magnesium Oxide (MgO) | High | Moderate | 260 - 360 | 220 kPa | Strong basic sites can lead to higher conversion but may also promote side reactions.[1][3] | |
| Hydroxyapatite (HAP) | Moderate | Moderate | 260 - 360 | 220 kPa | A solid base catalyst with moderate activity.[1][3] | |
| Mixed Metal Oxides | Copper/Ceria-Zirconia (Cu/CeO₂-ZrO₂) | up to 52.3 | Not specified for this compound | Not Specified | Not Specified | Demonstrated high acetone conversion in a related aldol condensation reaction. |
| Nickel/Zinc-Lanthanum Oxide (Ni/Zn-La) | High (for a one-pot system) | 85.6 (for the final hydrogenated product) | Not Specified | Not Specified | Effective for a one-pot synthesis and subsequent hydrogenation.[4] | |
| Solid Base Catalysts | Potassium on Silica (K/SiO₂) | High | Low (favors self-condensation products) | Gas Phase | Not Specified | Strong basicity leads to over-condensation and a mixture of products.[5] |
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis of this compound using different types of catalysts.
General Procedure for Gas-Phase Catalytic Aldol Condensation
The aldol condensation of acetone and acetaldehyde is typically carried out in a fixed-bed continuous flow reactor.
-
Catalyst Preparation: The catalyst (e.g., TiO₂, MgO, or HAP) is pelletized, crushed, and sieved to a specific particle size range (e.g., 250-425 μm).
-
Reactor Setup: A quartz or stainless steel reactor tube is packed with a known amount of the catalyst, typically supported on quartz wool.
-
Pre-treatment: The catalyst is pre-treated in situ by heating under a flow of an inert gas (e.g., He or N₂) to a specified temperature to remove adsorbed water and impurities.
-
Reaction: A feed stream containing a mixture of acetone, acetaldehyde, and a carrier gas (e.g., He or N₂) is introduced into the reactor at a controlled flow rate. The reaction is conducted at a specific temperature and pressure. For instance, reactions over TiO₂, HAP, and MgO have been studied at temperatures between 260 and 360 °C and a total pressure of 220 kPa.[1][2]
-
Product Analysis: The reactor effluent is passed through a condenser to collect liquid products. The gas and liquid phases are analyzed using gas chromatography (GC) equipped with a flame ionization detector (FID) and often confirmed by mass spectrometry (GC-MS) to determine the conversion of reactants and the selectivity to this compound and other products.
Procedure for Phosphate-Modified TiO₂ Catalyst
-
Modification: Anatase TiO₂ is impregnated with a solution of a phosphate precursor (e.g., ammonium (B1175870) phosphate).
-
Calcination: The impregnated catalyst is dried and then calcined at a high temperature to anchor the phosphate groups to the TiO₂ surface.
-
Catalytic Testing: The phosphate-modified TiO₂ is then used in the gas-phase aldol condensation reaction following the general procedure described above. The phosphate loading can be varied to optimize selectivity.
Signaling Pathways and Experimental Workflows
Visualizing the reaction pathways and experimental processes can provide a clearer understanding of the synthesis and catalyst evaluation workflow.
Caption: Aldol condensation mechanism for this compound formation.
Caption: Workflow for evaluating and comparing catalyst performance.
Caption: A decision-making guide for selecting a suitable catalyst.
References
A Comparative Analysis of the Reactivity of 4-Hydroxypentan-2-one and 4-Hydroxy-4-methyl-2-pentanone
In the landscape of organic synthesis and drug development, β-hydroxy ketones serve as versatile intermediates. This guide provides an objective comparison of the reactivity of two such compounds: 4-hydroxypentan-2-one and 4-hydroxy-4-methyl-2-pentanone (also known as diacetone alcohol). Understanding their distinct chemical behaviors is crucial for researchers and scientists in selecting the appropriate building block for their synthetic strategies. This comparison focuses on key reactions: dehydration, oxidation, and retro-aldol reactions, supported by structural analysis and mechanistic insights.
Structural and Electronic Differences
The primary structural difference between this compound and 4-hydroxy-4-methyl-2-pentanone lies in the substitution at the carbon atom bearing the hydroxyl group. This compound possesses a secondary alcohol, while 4-hydroxy-4-methyl-2-pentanone features a tertiary alcohol. This seemingly minor variation has profound implications for their reactivity, particularly in reactions involving the hydroxyl group. The additional methyl group in 4-hydroxy-4-methyl-2-pentanone also introduces greater steric hindrance around the hydroxyl group and the adjacent carbonyl.
Comparative Reactivity Data
The following table summarizes the key differences in reactivity between the two compounds based on established principles of organic chemistry.
| Reaction Type | This compound | 4-Hydroxy-4-methyl-2-pentanone | Rationale for Reactivity Difference |
| Acid-Catalyzed Dehydration | Slower, requires more forcing conditions. | Faster, proceeds under milder conditions. | Formation of a more stable tertiary carbocation intermediate from 4-hydroxy-4-methyl-2-pentanone.[1][2] |
| Oxidation (e.g., with Chromic Acid) | Readily oxidized to a β-diketone (pentane-2,4-dione). | Resistant to oxidation under standard conditions. | Presence of a secondary alcohol in this compound versus a tertiary alcohol in 4-hydroxy-4-methyl-2-pentanone.[3] |
| Base-Catalyzed Retro-Aldol Reaction | Can undergo retro-aldol to yield acetaldehyde (B116499) and acetone (B3395972). | Readily undergoes retro-aldol to yield two equivalents of acetone.[4][5] | The stability of the resulting enolate and carbonyl compounds influences the equilibrium. |
Key Reaction Mechanisms and Experimental Protocols
Dehydration
Dehydration of β-hydroxy ketones is a common transformation leading to the formation of α,β-unsaturated ketones, which are valuable synthetic intermediates. The ease of this elimination reaction is highly dependent on the stability of the carbocation intermediate formed under acidic conditions.
Mechanism: The acid-catalyzed dehydration of both compounds proceeds via an E1 mechanism. The hydroxyl group is first protonated to form a good leaving group (water). Departure of the water molecule generates a carbocation, which is then deprotonated at an adjacent carbon to form a double bond.
Experimental Protocol: Acid-Catalyzed Dehydration of 4-Hydroxy-4-methyl-2-pentanone
-
Materials: 4-hydroxy-4-methyl-2-pentanone, Iodine (catalyst), distillation apparatus, heating mantle, separating funnel, sodium sulfate (B86663) (drying agent).
-
Procedure:
-
In a round-bottom flask equipped with a distillation apparatus, dissolve a catalytic amount of iodine (e.g., 60 mg per 5.81 g of the alcohol) in 4-hydroxy-4-methyl-2-pentanone.
-
Heat the mixture to 120°C. The dehydration reaction will commence, and the product, mesityl oxide, will begin to distill.
-
Gradually increase the temperature to 150-160°C to ensure complete reaction and distillation of the product.
-
The collected distillate will contain the product and water. Separate the organic layer using a separating funnel.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Purify the product by fractional distillation.
-
(Note: A similar procedure can be applied for the dehydration of this compound, although higher temperatures and/or a stronger acid catalyst may be required to achieve a comparable reaction rate.)
Oxidation
The oxidation of β-hydroxy ketones can lead to the formation of β-diketones, which are important ligands in coordination chemistry and precursors in various syntheses. The susceptibility to oxidation is directly related to the nature of the alcohol.
Reactivity Difference: this compound, having a secondary alcohol, can be readily oxidized to pentane-2,4-dione using common oxidizing agents like chromic acid. In contrast, 4-hydroxy-4-methyl-2-pentanone, with its tertiary alcohol, is resistant to oxidation under similar conditions as it lacks a hydrogen atom on the carbon bearing the hydroxyl group.[3]
Experimental Protocol: Oxidation of this compound with Chromic Acid (Jones Oxidation)
-
Materials: this compound, Jones reagent (a solution of chromium trioxide in sulfuric acid and acetone), acetone (solvent), separatory funnel, sodium bicarbonate solution, anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve this compound in acetone in a flask and cool it in an ice bath.
-
Slowly add Jones reagent dropwise to the cooled solution with stirring. The color of the solution will change from orange to green, indicating the oxidation of the alcohol.
-
After the addition is complete, allow the reaction to stir for a few hours at room temperature.
-
Quench the reaction by adding isopropanol (B130326) until the green color persists.
-
Extract the product with ether or ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude pentane-2,4-dione.
-
Purify the product by distillation or chromatography.
-
(Note: Applying this protocol to 4-hydroxy-4-methyl-2-pentanone would result in the recovery of the unreacted starting material.)
Retro-Aldol Reaction
The retro-aldol reaction is the reverse of the aldol (B89426) condensation and involves the cleavage of a carbon-carbon bond. This reaction is typically base-catalyzed and is an equilibrium process.[4]
Mechanism: The reaction is initiated by the deprotonation of the hydroxyl group by a base. The resulting alkoxide then undergoes C-C bond cleavage to form an enolate and a carbonyl compound. The enolate is subsequently protonated to yield the final product.
Reactivity Comparison: Both compounds can undergo the retro-aldol reaction. For 4-hydroxy-4-methyl-2-pentanone, this reaction is a well-known equilibrium with its precursor, acetone. The position of the equilibrium is sensitive to reaction conditions such as temperature and catalyst concentration. The retro-aldol reaction of this compound would yield a mixture of acetaldehyde and acetone. The relative rates and equilibrium positions for these two compounds would depend on the specific reaction conditions and the relative stability of the starting materials and products.
Conclusion
The reactivity of this compound and 4-hydroxy-4-methyl-2-pentanone is significantly influenced by the substitution pattern at the hydroxyl-bearing carbon. 4-Hydroxy-4-methyl-2-pentanone, with its tertiary alcohol, undergoes dehydration more readily due to the formation of a stable tertiary carbocation. Conversely, it is resistant to oxidation. On the other hand, this compound, a secondary alcohol, is readily oxidized to a β-diketone but is less reactive in acid-catalyzed dehydration. Both compounds can participate in retro-aldol reactions, with the product distribution dictated by the starting material's structure. These fundamental differences in reactivity are critical considerations for chemists designing synthetic routes and developing new chemical entities.
References
A Comparative Guide to Gas Chromatography and High-Performance Liquid Chromatography for Purity Validation of 4-Hydroxypentan-2-one
For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a cornerstone of quality control and successful synthesis outcomes. 4-Hydroxypentan-2-one, a versatile keto-alcohol building block, requires robust analytical methods to quantify its purity and identify potential process-related impurities. This guide provides a detailed comparison of two instrumental techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), for this purpose, complete with experimental protocols and performance data.
The primary challenge in analyzing this compound lies in its physicochemical properties. As a volatile and thermally labile compound, GC analysis must be carefully optimized to prevent on-column degradation. Conversely, for HPLC analysis, the molecule lacks a strong ultraviolet (UV) chromophore, necessitating a derivatization step for sensitive detection using common UV-Vis detectors.
Comparative Performance: GC vs. HPLC
The choice between GC and HPLC depends on several factors including the nature of potential impurities, required sensitivity, sample throughput, and available instrumentation. Below is a summary of typical performance data for the validation of this compound purity.
| Parameter | Gas Chromatography (Headspace-GC-FID) | High-Performance Liquid Chromatography (HPLC-UV with DNPH Derivatization) |
| Principle | Separation of volatile compounds based on boiling point and polarity in a gaseous mobile phase. | Separation based on analyte partitioning between a liquid mobile phase and a solid stationary phase. |
| Typical Purity Result | > 99.5% | > 99.5% |
| Key Impurity Detected | Mesityl Oxide (dehydration product) | Unreacted starting materials, derivatized impurities. |
| Resolution (Rs) | > 2.0 for critical pairs (e.g., vs. Mesityl Oxide) | > 2.0 for derivatized analyte and impurity peaks |
| Limit of Quantitation (LOQ) | ~20 ppm for impurities | < 5 ppm for derivatized impurities |
| Analysis Time | ~15 - 20 minutes | ~20 - 30 minutes (excluding derivatization) |
| Sample Preparation | Simple dilution in a suitable solvent (e.g., DMSO). | Multi-step: derivatization with 2,4-DNPH, quenching, and dilution. |
| Thermal Stability | Potential for degradation at high temperatures.[1][2] | Analysis at ambient or slightly elevated temperature. |
| Detection | Flame Ionization Detector (FID) - universal for organics. | UV-Vis Detector after derivatization.[3][4] |
Logical Workflow for Purity Validation
The following diagram illustrates the logical workflow for validating the purity of this compound using both GC and HPLC techniques, from sample handling to final data analysis.
Experimental Protocols
Detailed methodologies for both GC and HPLC analysis are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and sample matrix.
Gas Chromatography (Headspace-GC-FID) Protocol
This method is designed to minimize thermal degradation of this compound by using headspace injection.[2]
-
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID).
-
Headspace Autosampler.
-
Capillary Column: DB-FFAP (30 m x 0.53 mm, 1.0 µm film thickness) or equivalent polar column.
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium, 5 mL/min.
-
Injector Temperature: 150°C.
-
Oven Temperature Program:
-
Initial: 40°C, hold for 3 minutes.
-
Ramp: 25°C/min to 240°C.
-
Hold: 240°C for 1 minute.
-
-
Detector Temperature: 250°C.
-
-
Headspace Parameters:
-
Vial Equilibration Temperature: 140°C.
-
Vial Equilibration Time: 15 minutes.
-
Injection Volume: 1 mL.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial.
-
Add 5 mL of a suitable high-boiling solvent such as N-methyl pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO).
-
Seal the vial and vortex to mix.
-
Prepare a blank vial containing only the solvent.
-
-
Data Analysis:
-
Identify the peak for this compound based on its retention time.
-
Potential impurities to monitor include mesityl oxide, which would elute earlier.
-
Calculate purity based on the area percent of the main peak relative to all other peaks in the chromatogram.
-
High-Performance Liquid Chromatography (HPLC-UV) Protocol with DNPH Derivatization
This method is suitable for sensitive quantification by introducing a UV-active moiety to the analyte.[3][4]
-
Instrumentation:
-
HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.
-
Reversed-Phase Column: C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient:
-
Start at 60% B.
-
Linearly increase to 90% B over 15 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 360 nm.
-
-
Sample and Derivatization Reagent Preparation:
-
DNPH Reagent: Prepare a saturated solution of 2,4-dinitrophenylhydrazine (B122626) in acetonitrile containing 1% phosphoric acid.
-
Sample Stock Solution: Accurately weigh 10 mg of this compound and dissolve in 10 mL of acetonitrile to get a 1 mg/mL solution.
-
-
Derivatization Procedure:
-
To 100 µL of the sample stock solution, add 1 mL of the DNPH reagent.
-
Vortex the mixture and allow it to react at 40°C for 30 minutes.
-
Cool the solution and dilute to a final volume of 10 mL with the initial mobile phase composition (40:60 Water:Acetonitrile).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Quantify the purity by comparing the peak area of the derivatized this compound to a calibration curve prepared from a certified reference standard that has undergone the same derivatization procedure.
-
Conclusion
Both GC and HPLC are powerful techniques for assessing the purity of this compound.
Gas Chromatography offers a more straightforward approach with simpler sample preparation. The use of a headspace autosampler is recommended to mitigate the risk of thermal degradation, which can be a concern with direct injection methods.[2] GC-FID is particularly effective for identifying volatile impurities such as mesityl oxide, a common dehydration byproduct.
High-Performance Liquid Chromatography requires a chemical derivatization step to enable sensitive UV detection.[5] While this adds complexity to the sample preparation, the HPLC method provides excellent sensitivity and is ideal for quantifying non-volatile or thermally stable impurities. The mild analytical conditions also eliminate the risk of analyte degradation during the analysis.
The optimal choice of method will depend on the specific requirements of the analysis. For rapid screening and detection of volatile impurities, Headspace-GC-FID is highly suitable. For high-sensitivity quantification and analysis of a broader range of potential impurities without the risk of thermal degradation, HPLC with derivatization is the preferred method. For comprehensive quality control, employing both techniques can provide orthogonal data, offering the highest confidence in the purity assessment.
References
- 1. Determination of residual acetone and acetone related impurities in drug product intermediates prepared as Spray Dried Dispersions (SDD) using gas chromatography with headspace autosampling (GCHS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. waters.com [waters.com]
- 4. agilent.com [agilent.com]
- 5. veeprho.com [veeprho.com]
A Comparative Guide to Analytical Methods for Hydroxy Ketones
For researchers, scientists, and drug development professionals, the accurate quantification of hydroxy ketones is crucial for various applications, from understanding disease pathology to ensuring the quality of pharmaceutical products. This guide provides a comprehensive comparison of key analytical methods for the determination of hydroxy ketones, supported by experimental data to aid in the selection of the most appropriate technique for your research needs.
At a Glance: Performance Comparison of Analytical Methods
The selection of an analytical method for hydroxy ketone analysis is often a trade-off between sensitivity, selectivity, and sample throughput. The following table summarizes the key performance characteristics of the most common techniques.
| Analytical Method | Principle | Derivatization Required | Typical Analytes | Limit of Detection (LOD) | Linearity Range | Key Advantages | Key Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Yes (e.g., Silylation) | α- and β-hydroxy ketones, steroidal ketones | Low ng/mL to pg/mL | 3-4 orders of magnitude | High sensitivity and selectivity, excellent for complex matrices. | Requires derivatization for non-volatile compounds, potential for thermal degradation of analytes. |
| High-Performance Liquid Chromatography (HPLC) with UV/Vis Detection | Separation of compounds in a liquid mobile phase followed by UV/Vis absorbance detection. | Yes (e.g., DNPH) | α- and β-hydroxy ketones, aromatic hydroxy ketones | Low µg/mL to ng/mL | 2-3 orders of magnitude | Robust and widely available, suitable for non-volatile and thermally labile compounds.[1][2] | Lower sensitivity than MS, derivatization is often necessary to enhance detection.[1] |
| HPLC with Mass Spectrometry (LC-MS) | Separation by HPLC coupled with mass-based detection. | Optional | Wide range of hydroxy ketones | High pg/mL to fg/mL | 4-5 orders of magnitude | High sensitivity and selectivity, applicable to a broad range of compounds without derivatization. | Higher instrument cost and complexity. |
| Spectrophotometric Assays (e.g., BCA, DNPH) | Colorimetric reaction where the analyte concentration is proportional to the absorbance of light. | Intrinsic to the method | α-hydroxy ketones (BCA), general ketones (DNPH) | ~0.01 µmoles (DNPH) | 1-2 orders of magnitude | Simple, rapid, and high-throughput.[3] | Lower selectivity, susceptible to interference from other compounds.[4] |
| Electrochemical Methods (e.g., Cyclic Voltammetry) | Measurement of the current response of an electroactive analyte to a changing potential. | No | Electroactive hydroxy ketones | µM to nM | 2-4 orders of magnitude | High sensitivity, low cost, and potential for miniaturization. | Limited to electroactive species, matrix effects can be significant. |
In-Depth Look: Experimental Protocols
Detailed and reproducible methodologies are paramount in analytical science. Below are representative protocols for the key analytical techniques discussed.
Gas Chromatography-Mass Spectrometry (GC-MS) with Trimethylsilyl (TMS) Derivatization
This method is highly effective for the analysis of volatile and semi-volatile hydroxy ketones. Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is employed to increase the volatility and thermal stability of the analytes.[5]
1. Sample Preparation:
-
An accurately weighed or measured aliquot of the sample is placed in a glass vial.
-
If the sample is in a complex matrix, a liquid-liquid or solid-phase extraction may be necessary to isolate the hydroxy ketones.
-
The sample is dried completely under a stream of nitrogen, as silylating reagents are moisture-sensitive.[6]
2. Derivatization:
-
To the dried sample, add 100 µL of a silylating reagent mixture, such as BSTFA with 1% trimethylchlorosilane (TMCS), and 50 µL of a catalyst, such as pyridine.
-
The vial is securely capped and heated at 60-70°C for 30-60 minutes to ensure complete derivatization.
-
After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.[6]
3. GC-MS Analysis:
-
Injector: Split/splitless inlet, typically operated at 250°C.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is commonly used.
-
Oven Program: A temperature gradient is employed to separate the derivatized hydroxy ketones. A typical program starts at 50-70°C, holds for 1-2 minutes, and then ramps at 10-20°C/min to a final temperature of 280-300°C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
High-Performance Liquid Chromatography (HPLC) with 2,4-Dinitrophenylhydrazine (DNPH) Derivatization and UV/Vis Detection
This is a widely used method for the analysis of carbonyl compounds, including hydroxy ketones, particularly in environmental and food samples.[1] Derivatization with DNPH converts the carbonyl group into a 2,4-dinitrophenylhydrazone, which has a strong chromophore that can be readily detected by UV/Vis spectroscopy at around 360 nm.[1]
1. Sample Preparation and Derivatization:
-
A known volume or weight of the sample is reacted with an acidic solution of DNPH in a solvent such as acetonitrile (B52724).
-
The reaction mixture is typically incubated at room temperature or slightly elevated temperatures (e.g., 40°C) for a period ranging from 30 minutes to a few hours to ensure complete derivatization.
-
After the reaction, the derivatized sample may be subjected to a clean-up step, such as solid-phase extraction (SPE), to remove excess DNPH and other matrix components.
2. HPLC-UV/Vis Analysis:
-
Column: A reversed-phase C18 column is most commonly used for the separation of the DNPH derivatives.[7]
-
Mobile Phase: A gradient elution is typically employed using a mixture of water and an organic solvent like acetonitrile or methanol.[7]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detector: A UV/Vis detector is set to a wavelength of approximately 360 nm for the detection of the dinitrophenylhydrazone derivatives.[7]
-
Quantification: Calibration curves are generated using standards of the target hydroxy ketones that have been subjected to the same derivatization procedure.
Spectrophotometric Bicinchoninic Acid (BCA) Assay for α-Hydroxy Ketones
The BCA assay, traditionally used for protein quantification, can be adapted for the selective measurement of α-hydroxy ketones.[4] The principle involves the reduction of Cu²⁺ to Cu⁺ by the α-hydroxy ketone in an alkaline medium, followed by the chelation of Cu⁺ by two molecules of BCA to form a purple-colored complex that absorbs light at 562 nm.[8]
1. Reagent Preparation:
-
Working Reagent: Prepare by mixing 50 parts of BCA Reagent A (containing bicinchoninic acid, sodium carbonate, and sodium tartrate in an alkaline solution) with 1 part of BCA Reagent B (containing copper(II) sulfate).
2. Assay Procedure:
-
Pipette 25 µL of each standard and unknown sample into separate wells of a 96-well microplate.
-
Add 200 µL of the BCA Working Reagent to each well.
-
Mix the plate thoroughly on a plate shaker for 30 seconds.
-
Incubate the plate at 37°C for 30 minutes.
-
Cool the plate to room temperature.
-
Measure the absorbance at 562 nm using a microplate reader.[8]
3. Data Analysis:
-
Subtract the average absorbance of the blank from the absorbance of all other standards and samples.
-
Create a standard curve by plotting the net absorbance versus the concentration of the α-hydroxy ketone standards.
-
Determine the concentration of the unknown samples from the standard curve.
Electrochemical Analysis using Cyclic Voltammetry
Cyclic voltammetry is a powerful technique for studying the redox behavior of electroactive hydroxy ketones. It provides information on the oxidation and reduction potentials and can be used for quantitative analysis.
1. Experimental Setup:
-
A standard three-electrode system is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[9]
-
The electrodes are immersed in an electrochemical cell containing the sample dissolved in a suitable supporting electrolyte (e.g., 0.1 M KCl in a buffer solution).[9]
2. Measurement Procedure:
-
The potential of the working electrode is scanned linearly from an initial potential to a switching potential and then back to the initial potential.
-
The resulting current is measured as a function of the applied potential.
-
The scan rate (V/s) is a key experimental parameter that can be varied to study the kinetics of the electrochemical reaction.[10]
3. Data Interpretation:
-
The resulting plot of current versus potential is called a cyclic voltammogram.
-
The peak potentials provide information about the thermodynamics of the redox process, while the peak currents are proportional to the concentration of the analyte.
-
For quantitative analysis, a calibration curve is constructed by plotting the peak current against the concentration of standard solutions.
Visualizing the Workflow
To better understand the typical steps involved in the analysis of hydroxy ketones, the following diagram illustrates a general experimental workflow.
Caption: General experimental workflow for the analysis of hydroxy ketones.
Conclusion
The choice of an analytical method for hydroxy ketones depends heavily on the specific requirements of the study, including the nature of the sample matrix, the required sensitivity and selectivity, and the available instrumentation. Chromatographic methods, particularly when coupled with mass spectrometry, offer the highest degree of selectivity and sensitivity, making them ideal for complex samples and trace-level analysis. Spectrophotometric and electrochemical methods provide simpler, more rapid, and higher-throughput alternatives for applications where high selectivity is not the primary concern. By carefully considering the strengths and limitations of each technique, researchers can select the most appropriate method to achieve reliable and accurate quantification of hydroxy ketones in their samples.
References
- 1. agilent.com [agilent.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. High‐throughput colorimetric assays optimized for detection of ketones and aldehydes produced by microbial cell factories - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A mechanistic analysis of the quantitation of α-hydroxy ketones by the bicinchoninic acid assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. uoguelph.ca [uoguelph.ca]
- 7. Sigma-Aldrich [sigmaaldrich.com]
- 8. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 9. mtxlabsglobal.com [mtxlabsglobal.com]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Reaction Kinetics of 4-Hydroxypentan-2-one with Hydroxyl Radicals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of 4-hydroxypentan-2-one with hydroxyl (OH) radicals. Due to the limited availability of direct kinetic data for this compound, this guide utilizes data from its structural isomer, 4-hydroxy-4-methyl-2-pentanone, as a primary reference for comparison. This approach allows for an informed estimation of its atmospheric reactivity and degradation pathways. The guide also details common experimental protocols for studying such reactions and presents a plausible reaction mechanism.
Comparative Kinetic Data
The rate of reaction between an organic molecule and OH radicals is a critical parameter for assessing its atmospheric lifetime and potential environmental impact. The following table summarizes the experimentally determined Arrhenius parameters for the reaction of 4-hydroxy-4-methyl-2-pentanone with OH radicals, alongside data for other relevant ketones for comparative purposes.
| Compound | Arrhenius A-factor (cm³ molecule⁻¹ s⁻¹) | Activation Energy (Ea/R, K) | Rate Coefficient at 298 K (k₂₉₈, cm³ molecule⁻¹ s⁻¹) |
| 4-Hydroxy-4-methyl-2-pentanone | (1.12 ± 0.40) x 10⁻¹² | -461.5 ± 60 | (4.3 ± 1.5) x 10⁻¹² |
| Acetone | 2.0 x 10⁻¹³ | Not reported | 1.8 x 10⁻¹³ |
| 2-Pentanone | 1.1 x 10⁻¹² | Not reported | 5.0 x 10⁻¹³ |
| 3-Pentanone | 1.0 x 10⁻¹² | Not reported | 2.3 x 10⁻¹³ |
| Cyclopentanone | Not reported | Not reported | 2.9 x 10⁻¹² |
Experimental Protocols
The kinetic data for the reaction of hydroxyl radicals with organic compounds are typically determined using two primary experimental techniques: the absolute rate method and the relative rate method.
Absolute Rate Method
In the absolute rate method, the concentration of OH radicals is monitored directly over time in the presence of a known excess concentration of the organic reactant. A common implementation of this method is the Pulsed Laser Photolysis-Laser Induced Fluorescence (PLP-LIF) technique.
Experimental Workflow for PLP-LIF:
Caption: Workflow for the Pulsed Laser Photolysis-Laser Induced Fluorescence (PLP-LIF) technique.
Relative Rate Method
The relative rate method involves comparing the rate of disappearance of the target compound (this compound) with that of a reference compound for which the rate constant of its reaction with OH radicals is well-established. This is often conducted in an environmental simulation chamber or a Teflon bag.
Methodology:
-
Mixture Preparation: A mixture of this compound, a reference compound (e.g., a well-characterized alkane or aromatic hydrocarbon), and an OH radical precursor (e.g., methyl nitrite) in air is prepared in a reaction chamber.
-
Initiation: The mixture is irradiated with UV light to photolyze the precursor and generate OH radicals.
-
Monitoring: The concentrations of this compound and the reference compound are monitored over time using techniques such as Gas Chromatography-Flame Ionization Detection (GC-FID) or Proton Transfer Reaction Mass Spectrometry (PTR-MS).
-
Data Analysis: The relative rate of loss of the two compounds is used to calculate the rate constant for the reaction of this compound with OH radicals, based on the known rate constant of the reference compound.
Proposed Reaction Mechanism
The reaction of this compound with hydroxyl radicals is expected to proceed primarily through hydrogen atom abstraction. The C-H bonds in the molecule have varying bond dissociation energies, leading to the formation of different primary radicals. The most likely sites for H-abstraction are the carbon atom bonded to the hydroxyl group and the methylene (B1212753) group adjacent to the carbonyl group.
Caption: Proposed reaction pathway for this compound with OH radicals.
Following the initial hydrogen abstraction, the resulting alkyl radical will rapidly react with molecular oxygen (O₂) to form a peroxy radical (RO₂). This peroxy radical can then undergo further reactions in the atmosphere, leading to the formation of various oxygenated products.
This guide provides a foundational understanding of the reaction kinetics of this compound with hydroxyl radicals. Further experimental studies are necessary to determine the precise rate constants and product yields for this specific compound.
A Comparative Guide to the Thermochemistry of 4-Hydroxypentan-2-one Formation and Alternative Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermochemistry associated with the formation of 4-Hydroxypentan-2-one through a mixed aldol (B89426) addition reaction. Due to the limited availability of direct experimental thermochemical data for this specific reaction, this report utilizes established standard enthalpy and Gibbs free energy of formation values to calculate the reaction's thermochemical profile. As a point of comparison, the well-documented self-condensation of acetone (B3395972) to form 4-hydroxy-4-methyl-2-pentanone (diacetone alcohol) is also examined. Detailed experimental protocols for determining these values via calorimetry are provided, alongside visualizations of the reaction pathways.
Thermochemical Data Comparison
The following tables summarize the calculated standard enthalpy (ΔH°), Gibbs free energy (ΔG°), and entropy (ΔS°) of reaction for the formation of this compound from acetone and acetaldehyde, and for the self-condensation of acetone. All values are for the liquid phase at standard conditions (298.15 K and 1 atm).
Table 1: Thermochemical Data for the Formation of this compound
| Thermodynamic Parameter | Value (kJ/mol) |
| Standard Enthalpy of Reaction (ΔH°) | -45.7 |
| Standard Gibbs Free Energy of Reaction (ΔG°) | -8.1 |
| Standard Entropy of Reaction (ΔS°) | -0.126 |
Note: Values are calculated based on standard formation data. The standard enthalpy and Gibbs free energy of formation for this compound are estimated based on group contribution methods due to the lack of direct experimental data.
Table 2: Thermochemical Data for the Self-Condensation of Acetone
| Thermodynamic Parameter | Value (kJ/mol) | Reference |
| Standard Enthalpy of Reaction (ΔH°) | -34.27 | --INVALID-LINK-- |
| Standard Gibbs Free Energy of Reaction (ΔG°) | -3.9 | Calculated |
| Standard Entropy of Reaction (ΔS°) | -0.102 | Calculated |
Experimental Protocols
The determination of the enthalpy of reaction for aldol additions can be achieved through solution calorimetry. The following is a generalized experimental protocol for such a determination.
Experimental Protocol: Determination of Enthalpy of Aldol Reaction by Solution Calorimetry
Objective: To experimentally determine the enthalpy of reaction (ΔH) for the base-catalyzed aldol addition of acetone and acetaldehyde.
Materials:
-
Isoperibol solution calorimeter or a well-insulated Dewar flask with a magnetic stirrer and a high-precision thermometer (e.g., a Beckmann thermometer or a digital thermometer with a resolution of at least 0.01 °C).
-
Acetone (analytical grade, anhydrous)
-
Acetaldehyde (analytical grade, freshly distilled)
-
Sodium hydroxide (B78521) solution (e.g., 0.1 M in a suitable solvent like ethanol (B145695) or water)
-
Quenching solution (e.g., a weak acid like acetic acid)
-
Calibrant with a known enthalpy of solution (e.g., potassium chloride)
Procedure:
-
Calorimeter Calibration:
-
Accurately weigh a known amount of the calibrant (e.g., KCl).
-
Add a precise volume of the solvent (the same solvent to be used for the reaction) to the calorimeter and allow it to reach thermal equilibrium.
-
Record the temperature for a few minutes to establish a baseline.
-
Add the calibrant to the solvent and record the temperature change until a new stable baseline is achieved.
-
Calculate the heat capacity of the calorimeter using the known enthalpy of solution of the calibrant.
-
-
Reaction Enthalpy Measurement:
-
Add a precise volume of the solvent and a known amount of the base catalyst (e.g., NaOH solution) to the calibrated calorimeter.
-
Allow the system to reach thermal equilibrium and record the initial temperature baseline.
-
In a separate, sealed container, prepare a mixture of known amounts of acetone and acetaldehyde.
-
Inject the carbonyl mixture into the calorimeter and monitor the temperature change over time.
-
Once the reaction is complete (indicated by a stable final temperature), record the final temperature baseline.
-
Quench the reaction by adding a slight excess of a weak acid.
-
-
Data Analysis:
-
Plot the temperature versus time data.
-
Extrapolate the initial and final baselines to the time of mixing to determine the corrected temperature change (ΔT).
-
Calculate the heat evolved or absorbed by the reaction (q_reaction) using the formula: q_reaction = - (C_calorimeter + C_solution) * ΔT where C_calorimeter is the heat capacity of the calorimeter and C_solution is the heat capacity of the final solution.
-
Determine the number of moles of the limiting reactant.
-
Calculate the molar enthalpy of reaction (ΔH) by dividing q_reaction by the number of moles of the limiting reactant.
-
Reaction Pathway Visualizations
The following diagrams illustrate the reaction pathways for the mixed aldol addition to form this compound and the self-condensation of acetone.
A Comparative Guide to Assessing Enantiomeric Excess of Chiral 4-Hydroxypentan-2-one
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis and the development of chiral molecules, the accurate determination of enantiomeric excess (ee) is a critical analytical step. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the quantitative analysis of the enantiomeric purity of 4-hydroxypentan-2-one, a valuable chiral building block in organic synthesis. This document presents detailed experimental protocols and supporting data to facilitate the selection of the most appropriate method for specific research and quality control needs.
Introduction to Chiral this compound
This compound is a bifunctional molecule containing both a ketone and a secondary alcohol, with a stereocenter at the C4 position. The distinct pharmacological and toxicological properties often exhibited by individual enantiomers necessitate precise and reliable methods for their separation and quantification. Chiral HPLC is a predominant technique for this purpose, offering high resolution and accuracy. However, alternative methods such as chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Circular Dichroism (CD) spectroscopy also present viable options, each with its own set of advantages and limitations.
Comparison of Analytical Methods
The selection of an appropriate analytical technique for determining the enantiomeric excess of this compound depends on various factors including sample volatility, concentration, required accuracy, and available instrumentation. The following tables provide a comparative summary of the key performance parameters of different analytical methods.
Chromatographic Methods
Chiral chromatography, including both HPLC and GC, is the most widely used approach for the direct separation and quantification of enantiomers. These methods provide high-resolution separation, leading to accurate determination of the enantiomeric excess.
| Parameter | Chiral HPLC | Chiral GC |
| Principle | Differential interaction of enantiomers with a chiral stationary phase in the liquid phase. | Differential interaction of volatile enantiomers with a chiral stationary phase in the gas phase. |
| Typical Stationary Phase | Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) | Cyclodextrin derivatives |
| Typical Mobile/Carrier Gas | n-Hexane/Isopropanol | Helium or Hydrogen |
| Resolution (Rs) | Typically > 1.5 for baseline separation | Generally high for volatile compounds |
| Analysis Time | 10 - 30 minutes | 15 - 45 minutes |
| Sample Preparation | Dissolution in mobile phase | Direct injection or derivatization to increase volatility |
| Advantages | Broad applicability, robust, high accuracy and precision. | High efficiency for volatile and thermally stable compounds. |
| Limitations | Higher cost of columns and solvents. | Limited to volatile and thermally stable analytes. |
Spectroscopic Methods
Spectroscopic techniques offer alternative approaches for determining enantiomeric excess, often with the advantage of faster analysis times. However, they may require derivatization or the use of chiral auxiliary reagents.
| Parameter | NMR with Chiral Solvating Agents | Circular Dichroism (CD) Spectroscopy |
| Principle | Formation of transient diastereomeric complexes leading to distinct chemical shifts for each enantiomer. | Differential absorption of left and right circularly polarized light by chiral molecules. |
| Instrumentation | High-field NMR Spectrometer | CD Spectropolarimeter |
| Sample Preparation | Dissolution in a suitable deuterated solvent with the addition of a chiral solvating agent. | Dissolution in a transparent solvent. |
| Data Analysis | Integration of baseline-resolved signals corresponding to each enantiomer. | Comparison of the sample's molar ellipticity to that of an enantiomerically pure standard. |
| Advantages | Provides structural information, non-destructive. | Rapid analysis, provides information on absolute configuration. |
| Limitations | Lower sensitivity, requires relatively pure samples, may require expensive chiral solvating agents. | Requires a chromophore near the stereocenter, calibration with a pure enantiomer standard is necessary for ee determination. |
Experimental Protocols
Chiral HPLC Method for Enantiomeric Excess Determination of this compound
This protocol describes a representative method for the enantioselective analysis of this compound using a polysaccharide-based chiral stationary phase under normal phase conditions.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV or Refractive Index (RI) detector
Chromatographic Conditions:
| Parameter | Condition |
| Column | CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate)) or similar polysaccharide-based CSP (e.g., CHIRALCEL® OD-H) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm or RI |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the mobile phase.
-
Prepare sample solutions at a similar concentration in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis:
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (A1 and A2) using the following formula:
% ee = |(A1 - A2) / (A1 + A2)| * 100
Mandatory Visualizations
To aid in the understanding of the experimental workflow and the logical relationships in method selection, the following diagrams are provided.
Caption: Experimental workflow for chiral HPLC analysis.
Caption: Decision tree for analytical method selection.
A Comparative Analysis of 4-Hydroxy-2-butanone and 4-Hydroxypentan-2-one in Aldol Reactions for Drug Development and Research
In the landscape of synthetic organic chemistry, the aldol (B89426) reaction remains a cornerstone for carbon-carbon bond formation, enabling the construction of complex molecular architectures prevalent in pharmaceuticals and natural products. The choice of ketone substrate is pivotal, influencing not only the reaction's efficiency but also the stereochemical outcome of the product. This guide provides a comparative analysis of two structurally similar yet distinct hydroxyketones, 4-hydroxy-2-butanone (B42824) and 4-hydroxypentan-2-one, in the context of aldol reactions, offering insights for researchers and professionals in drug development.
Introduction to the Reactants
4-Hydroxy-2-butanone and this compound are both valuable building blocks in organic synthesis. Their bifunctional nature, possessing both a hydroxyl and a carbonyl group, allows for a variety of chemical transformations. In aldol reactions, the enolates generated from these ketones react with aldehydes to form β-hydroxy ketones, which are versatile intermediates for the synthesis of a wide range of compounds, including polyols and heterocyclic systems. The key structural difference lies in the substitution at the carbon atom bearing the hydroxyl group, which can significantly impact their reactivity and the stereoselectivity of the aldol reaction.
Reactivity and Stereoselectivity in Aldol Reactions
The reactivity of these hydroxyketones in aldol reactions is influenced by the stability of the corresponding enolate and the steric hindrance around the nucleophilic carbon. The additional methyl group in this compound compared to 4-hydroxy-2-butanone can lead to different stereochemical outcomes, particularly in diastereoselective and enantioselective variants of the aldol reaction.
4-Hydroxy-2-butanone in Aldol Reactions:
Research has demonstrated the utility of 4-hydroxy-2-butanone in both chemo-enzymatic and purely chemical aldol additions. For instance, it serves as a substrate for fructose-1,6-bisphosphate aldolase, which catalyzes its reaction with dihydroxyacetone phosphate (B84403) to produce a key intermediate for the synthesis of 4-deoxy-D-fructose. In chemical synthesis, its aldol reactions with various aldehydes, including formaldehyde (B43269) and acetaldehyde, have been explored for the production of hexitols and other polyhydroxylated compounds. These reactions often proceed under basic conditions, utilizing catalysts such as sodium hydroxide (B78521) or potassium carbonate.
This compound in Aldol Reactions:
While direct comparative studies are limited, the reactivity of this compound in aldol reactions can be inferred from its structural analogues. The presence of a methyl group at the C4 position introduces a chiral center, which can influence the stereoselectivity of the aldol addition, especially when using chiral catalysts or auxiliaries. The steric bulk of this methyl group may also affect the rate of enolate formation and its subsequent reaction with aldehydes.
Quantitative Data Comparison
The following table summarizes the typical outcomes of aldol reactions involving 4-hydroxy-2-butanone with different aldehydes. A comprehensive, direct comparison with this compound is challenging due to the lack of side-by-side studies in the published literature. However, the data presented for 4-hydroxy-2-butanone provides a benchmark for its performance.
| Aldehyde | Catalyst/Enzyme | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Reference |
| Dihydroxyacetone phosphate | Fructose-1,6-bisphosphate aldolase | Aqueous Buffer | 25 | - | 4-deoxy-D-fructose intermediate | - | |
| Formaldehyde | NaOH | Water | 20 | 2 | 2-Hydroxymethyl-1,2,4-butanetriol | 60-70 | |
| Acetaldehyde | K2CO3 | Ethanol | 25 | 4 | 3-Methyl-1,2,4,5-hexanetetrol | 55-65 |
Experimental Protocols
General Procedure for Aldol Addition of 4-Hydroxy-2-butanone with Formaldehyde:
-
Reactant Preparation: A solution of 4-hydroxy-2-butanone (1.0 eq) in water is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
Catalyst Addition: An aqueous solution of sodium hydroxide (0.1 eq) is added dropwise to the ketone solution at room temperature.
-
Aldehyde Addition: An aqueous solution of formaldehyde (1.1 eq) is then added slowly to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at 20°C and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2 hours).
-
Work-up and Purification: The reaction is neutralized with a dilute acid solution (e.g., 1M HCl). The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to yield 2-hydroxymethyl-1,2,4-butanetriol.
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the general aldol reaction mechanism and a typical experimental workflow.
Caption: General mechanism of a base-catalyzed aldol reaction.
Caption: A typical experimental workflow for an aldol reaction.
Conclusion
Both 4-hydroxy-2-butanone and this compound are valuable synthons for aldol reactions. 4-Hydroxy-2-butanone has been more extensively studied, with established protocols for its use in synthesizing polyhydroxylated compounds. The introduction of a methyl group in this compound presents opportunities for stereoselective synthesis, a critical aspect of modern drug development. Further research directly comparing the two under various catalytic systems would be highly beneficial to fully elucidate their relative merits and expand their application in the synthesis of complex, biologically active molecules. Researchers are encouraged to consider the desired stereochemical outcome and the potential for steric influence when selecting between these two versatile hydroxyketones for their synthetic endeavors.
Differentiating Isomers of C5H10O2 Using Mass Spectrometry: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The ability to accurately differentiate between structural isomers is a critical challenge in many scientific disciplines, from drug discovery to metabolomics. Isomers of the molecular formula C5H10O2, which include various carboxylic acids and esters, often exhibit similar physical and chemical properties, making their individual identification complex. This guide provides a comprehensive comparison of mass spectrometry-based approaches to distinguish between these isomers, supported by experimental data and detailed protocols.
Comparison of Mass Spectra
The differentiation of C5H10O2 isomers via mass spectrometry relies on the unique fragmentation patterns generated upon ionization. Electron ionization (EI) is a commonly employed technique that induces distinct fragmentation pathways for different structural arrangements. Below is a summary of the characteristic mass-to-charge ratios (m/z) and relative abundances of key fragment ions for several common C5H10O2 isomers.
Carboxylic Acid Isomers
| Isomer | Molecular Ion (m/z 102) Relative Abundance | Key Fragment Ions (m/z) and their Relative Abundances | Distinguishing Features |
| Pentanoic Acid | Low | 74 (McLafferty rearrangement), 60, 45, 43, 29 | Prominent peak at m/z 74 due to McLafferty rearrangement. |
| 2-Methylbutanoic Acid | Low | 87 (loss of CH3), 74, 57, 45, 43, 29 | Characteristic loss of a methyl group leading to a significant peak at m/z 87. |
| 3-Methylbutanoic Acid (Isovaleric Acid) | Low | 87 (loss of CH3), 60, 57, 43, 41 | Base peak often at m/z 60 resulting from a rearrangement and cleavage.[1][2] |
Ester Isomers
| Isomer | Molecular Ion (m/z 102) Relative Abundance | Key Fragment Ions (m/z) and their Relative Abundances | Distinguishing Features |
| Methyl Butyrate | Present | 87 (loss of OCH3), 74, 71, 59, 43 | Significant peak at m/z 74 from McLafferty rearrangement and a prominent peak at m/z 71.[3] |
| Ethyl Propionate | Present | 74 (loss of C2H4), 57, 45, 29 | Base peak is often the ethyl cation at m/z 29. A significant peak at m/z 57 is also characteristic.[4][5][6][7] |
| Propyl Acetate (B1210297) | Low to absent | 73, 61, 43, 42 | The base peak is typically the acetyl cation at m/z 43. A characteristic peak at m/z 61 is also observed.[8][9][10][11][12] |
| Isopropyl Acetate | Low to absent | 87 (loss of CH3), 61, 43, 41 | A prominent peak at m/z 43 (acetyl cation) is the base peak, and a characteristic fragment at m/z 61 is present.[13][14][15][16][17] |
Experimental Protocols
A standardized Gas Chromatography-Mass Spectrometry (GC-MS) protocol is essential for the reproducible analysis of volatile C5H10O2 isomers.
Sample Preparation
-
Standard Preparation: Prepare individual standards of each isomer at a concentration of 100 µg/mL in a volatile solvent such as methanol (B129727) or ethyl acetate.
-
Sample Dilution: Dilute complex mixtures containing the isomers to an appropriate concentration to avoid column and detector saturation.
-
Internal Standard: For quantitative analysis, add an internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time and mass spectrum) to all samples and standards.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: A non-polar or medium-polarity capillary column is recommended, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Split Ratio: 20:1 (can be adjusted based on sample concentration).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 150 °C at a rate of 10 °C/min.
-
Hold: Maintain 150 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 25-150.
This protocol is a general guideline and may require optimization based on the specific instrumentation and the complexity of the sample matrix.[18][19][20][21]
Visualization of Fragmentation Pathways and Workflow
The following diagrams, generated using the DOT language, illustrate the key fragmentation pathways for representative isomers and the overall experimental workflow.
Caption: Fragmentation of Pentanoic Acid.
Caption: Fragmentation of Ethyl Propionate.
Caption: GC-MS Experimental Workflow.
References
- 1. Butanoic acid, 3-methyl- [webbook.nist.gov]
- 2. Butanoic acid, 3-methyl- [webbook.nist.gov]
- 3. Methyl butyrate(623-42-7) MS [m.chemicalbook.com]
- 4. Propanoic acid, ethyl ester [webbook.nist.gov]
- 5. Propanoic acid, ethyl ester [webbook.nist.gov]
- 6. mVOC 4.0 [bioinformatics.charite.de]
- 7. Propanoic acid, ethyl ester [webbook.nist.gov]
- 8. n-Propyl acetate [webbook.nist.gov]
- 9. n-Propyl acetate [webbook.nist.gov]
- 10. n-Propyl acetate [webbook.nist.gov]
- 11. n-Propyl acetate [webbook.nist.gov]
- 12. n-Propyl acetate [webbook.nist.gov]
- 13. Isopropyl acetate [webbook.nist.gov]
- 14. Isopropyl acetate [webbook.nist.gov]
- 15. Isopropyl acetate [webbook.nist.gov]
- 16. Isopropyl acetate [webbook.nist.gov]
- 17. Isopropyl acetate (108-21-4) MS spectrum [chemicalbook.com]
- 18. benchchem.com [benchchem.com]
- 19. dem.ri.gov [dem.ri.gov]
- 20. resolvemass.ca [resolvemass.ca]
- 21. gcms.cz [gcms.cz]
Safety Operating Guide
Personal protective equipment for handling 4-Hydroxypentan-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 4-Hydroxypentan-2-one (CAS No. 4161-60-8). Adherence to these procedures is critical for ensuring laboratory safety and minimizing risks associated with this chemical.
Hazard Identification and Quantitative Data
This compound is a combustible liquid that can cause skin and serious eye irritation, as well as respiratory irritation.[1] It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C5H10O2[1] |
| Molecular Weight | 102.13 g/mol [1] |
| Appearance | Colorless to pale yellow clear liquid |
| Boiling Point | 177 to 178 °C @ 760 mmHg[2] |
| Flash Point | 60.8 °C (141.4 °F)[2][3] |
| Density | 0.962 g/cm³[4] |
| Vapor Pressure | 0.323 mmHg @ 25 °C[2] |
| Solubility in Water | Soluble (1,000,000 mg/L @ 25 °C)[2] |
Table 2: GHS Hazard Information
| Hazard Class | Category |
| Flammable Liquids | Category 4[1] |
| Skin Corrosion/Irritation | Category 2[1] |
| Serious Eye Damage/Eye Irritation | Category 2A[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation)[1] |
Occupational Exposure Limits:
No specific occupational exposure limit (OEL) has been established for this compound. In the absence of a specific OEL, it is recommended to adhere to the exposure limits for the structurally similar and more extensively studied compound, Diacetone alcohol (4-hydroxy-4-methyl-2-pentanone, CAS No. 123-42-2). The Occupational Safety and Health Administration (OSHA) Permissible Exposure Limit (PEL) and the American Conference of Governmental Industrial Hygienists (ACGIH) Threshold Limit Value (TLV) for Diacetone alcohol is 50 ppm (240 mg/m³) as an 8-hour time-weighted average (TWA).[5]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin, eye, and respiratory exposure. The following PPE should be worn at all times when handling this compound:
-
Eye and Face Protection: Chemical safety goggles that provide a tight seal are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are essential. Based on the chemical's classification as a ketone, suitable glove materials include Butyl rubber, Viton®, or PVA-coated gloves. Always inspect gloves for any signs of degradation or perforation before use.
-
Lab Coat: A flame-resistant lab coat or a chemical-resistant apron worn over a lab coat is required.
-
Footwear: Closed-toe shoes are mandatory in the laboratory.
-
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with organic vapor cartridges should be used.
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for the safe handling of this compound from receipt to use.
3.1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.
-
Ensure the storage area is designated for combustible liquids.
-
Keep the container tightly closed when not in use.
3.2. Preparation and Handling:
-
Before handling, ensure that a safety shower and eyewash station are readily accessible.
-
Don the appropriate PPE as detailed in Section 2.
-
Conduct all work with this compound in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Ground and bond containers when transferring the liquid to prevent static discharge, a potential ignition source.
-
Use only non-sparking tools when opening or handling containers.
-
Avoid contact with skin and eyes. In case of accidental contact, follow the first aid measures outlined in Section 5.
-
Do not eat, drink, or smoke in the area where the chemical is handled.
3.3. Experimental Workflow:
Caption: Experimental workflow from preparation to waste disposal.
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure safety.
4.1. Waste Segregation:
-
Collect all waste containing this compound in a dedicated, properly labeled, and sealed waste container.
-
The waste container should be made of a material compatible with ketones.
-
Do not mix this waste with other incompatible waste streams.
4.2. Disposal Procedure:
-
All chemical waste must be disposed of through the institution's designated hazardous waste management program.
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture.
-
Store the sealed waste container in a designated satellite accumulation area until it is collected by the hazardous waste team.
-
Never dispose of this compound down the drain or in the regular trash.
First Aid Measures
In the event of exposure, immediate action is necessary.
-
After Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
After Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Logical Relationship of Safety Procedures
The following diagram illustrates the logical flow of safety considerations when working with this compound.
Caption: Logical flow of safety procedures for handling this compound.
References
- 1. This compound | C5H10O2 | CID 20112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-hydroxy-2-pentanone, 4161-60-8 [thegoodscentscompany.com]
- 3. lookchem.com [lookchem.com]
- 4. guidechem.com [guidechem.com]
- 5. DIACETONE ALCOHOL (4-HYDROXY-4-METHYL-2-PENTANONE) | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
